molecular formula C10H9FN2O B1342974 [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol CAS No. 153863-34-4

[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol

Cat. No.: B1342974
CAS No.: 153863-34-4
M. Wt: 192.19 g/mol
InChI Key: WTHFEHLEPRCFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol is a useful research compound. Its molecular formula is C10H9FN2O and its molecular weight is 192.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-(4-fluorophenyl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-6,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHFEHLEPRCFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617858
Record name [1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153863-34-4
Record name [1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the formation of the pyrazole core, followed by formylation, and culminating in the reduction to the target alcohol. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate replication and adaptation in a research setting.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a three-step sequence. The overall transformation is depicted in the logical relationship diagram below.

Synthesis_Overview Overall Synthetic Pathway Start Starting Materials Step1 Step 1: Pyrazole Formation Start->Step1 Intermediate1 1-(4-fluorophenyl)-1H-pyrazole Step1->Intermediate1 Step2 Step 2: Vilsmeier-Haack Formylation Intermediate1->Step2 Intermediate2 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Logical flow of the three-step synthesis.

Experimental Protocols

Step 1: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole

This initial step involves the construction of the pyrazole ring system with the desired N-aryl substitution. A common and effective method is the condensation of a hydrazine with a 1,3-dicarbonyl equivalent.

Reaction Scheme:

Step1_Reaction Step 1: Pyrazole Formation reagent1 4-Fluorophenylhydrazine plus + reagent2 1,1,3,3-Tetramethoxypropane arrow -> product 1-(4-fluorophenyl)-1H-pyrazole conditions Acid catalyst, Heat

Caption: Reaction for the synthesis of the pyrazole core.

Experimental Procedure:

  • To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add 1,1,3,3-tetramethoxypropane (1.05 eq).

  • Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-fluorophenyl)-1H-pyrazole.

ParameterValue
Yield 85-95%
Physical State White to off-white solid
Purity (by NMR) >95%
Step 2: Vilsmeier-Haack Formylation of 1-(4-fluorophenyl)-1H-pyrazole

This step introduces a formyl group at the C4 position of the pyrazole ring, a crucial intermediate for the final reduction. The Vilsmeier-Haack reaction is a classic and reliable method for this transformation.[1]

Reaction Scheme:

Step2_Reaction Step 2: Vilsmeier-Haack Formylation reagent1 1-(4-fluorophenyl)-1H-pyrazole arrow -> reagent2 POCl3, DMF product 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde conditions 0 °C to 70 °C Step3_Reaction Step 3: Reduction to the Final Product reagent1 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde arrow -> reagent2 NaBH4 product This compound conditions Methanol, 0 °C to RT Experimental_Workflow Laboratory Workflow cluster_step1 Step 1: Pyrazole Synthesis cluster_step2 Step 2: Formylation cluster_step3 Step 3: Reduction S1_Reagents Combine Reactants & Catalyst S1_Reaction Reflux Reaction S1_Reagents->S1_Reaction S1_Workup Workup & Extraction S1_Reaction->S1_Workup S1_Purification Column Chromatography S1_Workup->S1_Purification S2_Vilsmeier Prepare Vilsmeier Reagent S1_Purification->S2_Vilsmeier S2_Reaction Formylation Reaction S2_Vilsmeier->S2_Reaction S2_Workup Quench & Neutralize S2_Reaction->S2_Workup S2_Extraction Extraction S2_Workup->S2_Extraction S2_Purification Column Chromatography S2_Extraction->S2_Purification S3_Setup Dissolve Aldehyde S2_Purification->S3_Setup S3_Reaction Add NaBH4 & Stir S3_Setup->S3_Reaction S3_Workup Quench & Concentrate S3_Reaction->S3_Workup S3_Extraction Extraction S3_Workup->S3_Extraction S3_Purification Purification S3_Extraction->S3_Purification Analysis Characterization (NMR, MS, etc.) S3_Purification->Analysis

References

[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties, make them a focal point in medicinal chemistry and drug discovery. The introduction of a fluorine atom into phenyl rings is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This guide focuses on the chemical properties of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol, a molecule of interest for further investigation in drug development.

Core Chemical Properties

While specific experimental data for this compound is unavailable, the following table summarizes the known properties of structurally related pyrazole-methanol derivatives. This data can be used to estimate the properties of the target compound.

Property(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol[1][1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol(3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol[2]
CAS Number 36640-54-73919-86-6Not available
Molecular Formula C₁₆H₁₃FN₂OC₁₁H₁₁FN₂OC₁₆H₁₂ClFN₂O
Molecular Weight 268.29 g/mol 206.22 g/mol 302.73 g/mol
Melting Point 116-122 °CNot availableNot available
Appearance White amorphous powderSolidNot available
Purity ≥ 98% (HPLC)Not availableNot available
Storage Conditions 0-8 °CNot availableNot available

Proposed Synthesis and Experimental Protocols

A viable synthetic pathway to obtain this compound involves a two-step process: the formylation of 1-(4-fluorophenyl)-1H-pyrazole followed by the reduction of the resulting aldehyde.

Step 1: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[3][4][5]

Reaction:

G cluster_reactants Reactants cluster_products Product 1-(4-fluorophenyl)-1H-pyrazole 1-(4-fluorophenyl)-1H-pyrazole 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde 1-(4-fluorophenyl)-1H-pyrazole->1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde Vilsmeier-Haack Formylation Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3)->1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Figure 1: Synthesis of the aldehyde precursor via Vilsmeier-Haack reaction.

Experimental Protocol:

  • In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C with constant stirring.

  • To this mixture, add 1-(4-fluorophenyl)-1H-pyrazole portion-wise while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The crude product will precipitate out of the solution. Filter the solid, wash with cold water, and dry.

  • Purify the crude 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde by recrystallization from a suitable solvent such as ethanol.

Step 2: Reduction to this compound

The reduction of the aldehyde functional group to a primary alcohol can be efficiently achieved using sodium borohydride (NaBH₄).[6][7]

Reaction:

G cluster_reactants Reactants cluster_products Product 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde This compound This compound 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde->this compound Reduction (Methanol/Ethanol) Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4)->this compound

Figure 2: Reduction of the aldehyde to the target methanol.

Experimental Protocol:

  • Dissolve 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add sodium borohydride (NaBH₄) to the solution in small portions.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench it by the slow addition of water or a dilute acid solution (e.g., 1M HCl).

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Potential Signaling Pathways and Biological Relevance

While the specific biological activity of this compound has not been reported, pyrazole derivatives are known to interact with a variety of biological targets. Many pyrazole-containing compounds are investigated for their roles as inhibitors of enzymes such as cyclooxygenase (COX) and various kinases. The fluorophenyl moiety can enhance interactions with protein targets through favorable electrostatic and hydrophobic interactions. The hydroxymethyl group at the 4-position can act as a hydrogen bond donor and acceptor, potentially improving binding affinity to target proteins.

cluster_potential_interactions Potential Biological Interactions Pyrazole_Compound This compound Binding_Site Active/Allosteric Site Pyrazole_Compound->Binding_Site Binding Target_Protein Target Protein (e.g., Kinase, COX) Biological_Response Biological Response (e.g., Enzyme Inhibition, Modulation of Signaling) Target_Protein->Biological_Response Modulation Binding_Site->Target_Protein

Figure 3: Logical relationship of the compound's potential biological interactions.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, given the established biological significance of the pyrazole scaffold and the favorable properties imparted by fluorination. Although direct experimental data is lacking, this guide provides a robust framework for its synthesis and offers insights into its likely chemical properties based on structurally similar molecules. Researchers are encouraged to use the provided protocols as a starting point for their investigations into this and related compounds.

References

Spectroscopic and Synthetic Overview of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol: A Technical Report

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available spectroscopic data and synthetic methodologies concerning the target compound, [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol. Despite a comprehensive search of scientific databases and literature, detailed experimental and spectroscopic data for this specific molecule remains elusive. This document instead provides a detailed analysis of closely related structural analogs, offering valuable insights into the expected spectroscopic characteristics and potential synthetic pathways applicable to the target compound. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel pyrazole-based compounds.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities. The incorporation of a fluorophenyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making compounds like this compound subjects of considerable interest. However, a thorough literature review reveals a notable gap in the availability of specific characterization data for this compound. This guide, therefore, focuses on providing a comprehensive overview of highly similar molecules to infer the probable characteristics of the title compound.

Spectroscopic Data of Structural Analogs

While specific data for this compound is not available, data from closely related compounds can provide a reasonable estimation of the expected spectral features.

Analog 1: (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol

This analog differs by the position of the fluorophenyl group (position 3 instead of 1) and the presence of a phenyl group at position 1.

Table 1: Physicochemical Data for (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol [1]

PropertyValue
CAS Number 36640-54-7
Molecular Formula C₁₆H₁₃FN₂O
Molecular Weight 268.29 g/mol
Appearance White amorphous powder
Melting Point 116-122 °C
Purity ≥ 98% (HPLC)
Analog 2: [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol

This analog features an additional methyl group at the 5-position of the pyrazole ring.

Table 2: Physicochemical Data for [1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol

PropertyValue
CAS Number 3919-86-6
Molecular Formula C₁₁H₁₁FN₂O
Molecular Weight 206.22 g/mol
Appearance Solid
Analog 3: [1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol

This analog contains two additional methyl groups at positions 3 and 5.

Table 3: Physicochemical Data for [1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol [2]

PropertyValue
CAS Number 1015525-16-2
Molecular Formula C₁₂H₁₃FN₂O
Molecular Weight 220.24 g/mol

Inferred Experimental Protocols

Based on general synthetic strategies for pyrazole derivatives, a plausible synthesis for this compound can be proposed.

Proposed Synthesis of the Pyrazole Core

A common method for the synthesis of 1,4-disubstituted pyrazoles involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For the target molecule, a potential route could involve the reaction of 4-fluorophenylhydrazine with a suitable three-carbon synthon bearing a masked or protected hydroxymethyl group at the 2-position.

A generalized synthetic workflow is depicted below:

G reagent1 4-Fluorophenylhydrazine cyclization Cyclization reagent1->cyclization reagent2 1,3-Dicarbonyl Synthon (with protected -CH2OH) reagent2->cyclization intermediate Pyrazole Intermediate deprotection Deprotection intermediate->deprotection product This compound deprotection->product cyclization->intermediate

Caption: Proposed synthetic workflow for this compound.

Reduction of a Pyrazole-4-carboxylic Acid Ester

An alternative and widely used method is the reduction of a corresponding pyrazole-4-carboxylic acid or its ester. This approach involves the initial synthesis of the pyrazole ring with a carboxylate group at the 4-position, followed by reduction using a suitable reducing agent like lithium aluminum hydride (LAH). A detailed protocol for a similar reduction is available for the synthesis of (1H-pyrazol-4-yl)methanol[3].

Experimental Protocol (Adapted from a similar synthesis[3]):

  • Dissolution: Dissolve ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Reduction: Cool the solution to 0 °C and slowly add a solution of lithium aluminum hydride (LAH) in THF.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quenching: Cool the mixture to 0 °C and carefully quench the excess LAH by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Work-up: Filter the resulting suspension and wash the solid with THF. The combined filtrates are then dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.

The following diagram illustrates the logical flow of this synthetic approach:

G start Ethyl 1-(4-fluorophenyl)-1H- pyrazole-4-carboxylate reduction Reduction (e.g., LAH in THF) start->reduction product [1-(4-fluorophenyl)-1H- pyrazol-4-yl]methanol reduction->product

Caption: Synthetic pathway via reduction of a pyrazole-4-carboxylate ester.

Signaling Pathways and Biological Activity

There is no specific information available in the reviewed literature regarding the involvement of this compound in any signaling pathways or its specific biological activities. However, pyrazole derivatives are known to interact with a variety of biological targets. For instance, some pyrazole-containing compounds have been investigated as inhibitors of Aurora kinase B, a key regulator of cell division, suggesting potential applications in oncology. The biological activity of such compounds is often dictated by the specific substitution pattern on the pyrazole ring and the nature of the substituents.

Conclusion

While a direct and detailed technical guide on this compound cannot be provided due to the absence of specific experimental data in the public domain, this report has compiled and analyzed information on closely related analogs. The provided spectroscopic data tables for similar compounds offer a valuable reference for the characterization of the target molecule. Furthermore, the outlined synthetic protocols, based on established pyrazole chemistry, present viable routes for its preparation. It is anticipated that this information will aid researchers in the design and execution of experiments aimed at synthesizing and characterizing this and other novel pyrazole derivatives. Further research is warranted to elucidate the specific spectroscopic properties, biological activities, and potential therapeutic applications of this compound.

References

The Ascendant Role of Fluorinated Pyrazole Derivatives in Modern Therapeutics and Agrochemicals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its structural versatility allows for extensive functionalization, making it a "privileged scaffold" in the design of novel therapeutic agents.[3][4] The strategic incorporation of fluorine atoms or fluorinated groups into the pyrazole core has emerged as a powerful strategy to enhance biological activity. Fluorination can profoundly modify key physicochemical properties, such as lipophilicity, metabolic stability, bioavailability, and binding affinity to target proteins, often leading to compounds with superior efficacy and improved pharmacokinetic profiles.[5][6][7][8] Consequently, fluorinated pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their development as anticancer, anti-inflammatory, antimicrobial, and agrochemical agents.[7][9] This guide provides a comprehensive overview of the biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Anticancer Activity: Targeting Key Oncogenic Pathways

Fluorinated pyrazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth, proliferation, and survival.[3][10] Many pyrazole-based compounds function as ATP-competitive inhibitors, blocking signaling cascades essential for cancer progression.[10] Several FDA-approved drugs for cancer treatment, such as Crizotinib, Encorafenib, and Ruxolitinib, feature a pyrazole core, underscoring the scaffold's clinical significance.[10][11][12]

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for the anticancer effects of fluorinated pyrazoles is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that, when dysregulated, can lead to uncontrolled cell growth. Pyrazole derivatives have been designed to target various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), B-Raf, and Janus kinases (JAKs).[10][13][14] By blocking the ATP-binding site of these kinases, the derivatives prevent the phosphorylation of downstream substrates, thereby interrupting signaling pathways like the MAPK/ERK and JAK-STAT pathways, which are essential for cell proliferation and angiogenesis.[13][15]

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR, VEGFR-2) GrowthFactor->Receptor Ligand Binding Downstream Downstream Signaling (e.g., MAPK/ERK Pathway) Receptor->Downstream Phosphorylation & Activation ATP ATP ATP->Receptor Binds to Active Site Inhibitor Fluorinated Pyrazole Inhibitor Inhibitor->Receptor Competitive Inhibition Response Cell Proliferation, Angiogenesis Downstream->Response cox2_pathway AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme AA->COX2 PGs Pro-inflammatory Prostaglandins (PGs) COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Inhibitor Fluorinated Pyrazole (e.g., Celecoxib) Inhibitor->COX2 Inhibition mic_workflow start Start step1 Prepare serial two-fold dilutions of test compound in 96-well plate start->step1 step2 Inoculate each well with a standardized suspension of the target microorganism step1->step2 step3 Include positive (no drug) and negative (no microbe) controls step2->step3 step4 Incubate plates under appropriate conditions (e.g., 37°C for 18-24h) step3->step4 step5 Visually inspect wells for turbidity (microbial growth) step4->step5 end Determine MIC: Lowest concentration with no visible growth step5->end drug_discovery_flow cluster_discovery Discovery Phase cluster_development Development Phase synthesis Compound Synthesis (Fluorinated Pyrazoles) invitro In Vitro Screening (Target-based & Cell-based Assays) - Anticancer (MTT) - Anti-inflammatory (COX) - Antimicrobial (MIC) synthesis->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar Identify Hits lead_opt Lead Optimization (Improve Potency, Selectivity, ADME Properties) sar->lead_opt lead_opt->invitro Iterative Screening invivo In Vivo Testing (Animal Models) lead_opt->invivo Select Lead Candidates preclinical Preclinical Development (Toxicology, Formulation) invivo->preclinical

References

Unraveling the Molecular Trajectory: A Technical Guide to the Mechanism of Action of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol is a synthetic compound belonging to the versatile 1-phenylpyrazole class of molecules. While direct, in-depth studies on this specific molecule are not extensively documented in publicly available literature, the broader family of 1-phenylpyrazole derivatives has been the subject of intensive research, revealing a wide spectrum of pharmacological activities. This technical guide synthesizes the available data on structurally related compounds to propose a putative mechanism of action for this compound. The primary proposed mechanism centers on the inhibition of key signaling kinases, particularly within the mitogen-activated protein kinase (MAPK) pathway, with potential secondary effects on cyclooxygenase (COX) enzymes. This document provides a comprehensive overview of the inferred signaling pathways, detailed hypothetical experimental protocols to validate these mechanisms, and a summary of quantitative data from analogous compounds to guide future research and drug development efforts.

Introduction: The Phenylpyrazole Scaffold as a Privileged Pharmacophore

The 1-phenylpyrazole core is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. These activities span anti-inflammatory, analgesic, anticancer, and neuroprotective effects. The versatility of the pyrazole ring, coupled with the ability to introduce a wide array of substituents at various positions, allows for the fine-tuning of pharmacological properties and target specificity. The presence of a 4-fluorophenyl group at the N1 position is a common feature in many bioactive phenylpyrazole derivatives, often contributing to enhanced binding affinity and improved pharmacokinetic profiles. The methanol group at the C4 position, while less commonly explored in isolation, introduces a potential hydrogen-bonding motif that could influence target engagement.

Proposed Primary Mechanism of Action: Kinase Inhibition

Based on extensive structure-activity relationship (SAR) studies of analogous 1-phenylpyrazole compounds, the most probable primary mechanism of action for this compound is the inhibition of protein kinases. Kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Targeting the Mitogen-Activated Protein Kinase (MAPK) Pathway

Several 1-phenylpyrazole derivatives have been identified as potent inhibitors of kinases within the MAPK signaling cascade. The structural features of this compound are consistent with those of known MAPK inhibitors.

  • p38 MAP Kinase: A number of pyrazole-based compounds have been developed as inhibitors of p38 MAP kinase, a key mediator of the inflammatory response. The planarity of the pyrazole and the N-linked phenyl ring are thought to be important for fitting into the ATP-binding pocket of the kinase.

  • c-Jun N-terminal Kinase (JNK): JNKs are another family of MAP kinases involved in stress responses and apoptosis. The aminopyrazole class, which shares the core pyrazole structure, has yielded potent and selective JNK inhibitors.

The proposed interaction with these kinases would involve the compound binding to the ATP-binding site, preventing the phosphorylation of downstream substrates and thereby attenuating the signaling cascade.

MAPK_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., ASK1, TAK1) receptor->mapkkk mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk p38_jnk p38 / JNK mapkk->p38_jnk transcription_factors Transcription Factors (e.g., AP-1, ATF2) p38_jnk->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis) transcription_factors->cellular_response inhibitor This compound inhibitor->p38_jnk Inhibition

Caption: Proposed inhibition of the p38/JNK MAPK signaling pathway.

Potential Secondary Mechanism of Action: Cyclooxygenase (COX) Inhibition

The 1,5-diarylpyrazole scaffold is famously represented by Celecoxib, a selective COX-2 inhibitor. Given the structural similarities, it is plausible that this compound could exert anti-inflammatory effects through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins.

COX_Pathway arachidonic_acid Arachidonic Acid cox_enzyme COX-1 / COX-2 arachidonic_acid->cox_enzyme prostaglandins Prostaglandins cox_enzyme->prostaglandins inflammation_pain Inflammation & Pain prostaglandins->inflammation_pain inhibitor This compound inhibitor->cox_enzyme Inhibition

Caption: Potential inhibition of the Cyclooxygenase (COX) pathway.

Quantitative Data Summary for Structurally Related Compounds

The following table summarizes publicly available quantitative data for compounds that are structurally related to this compound and share a similar proposed mechanism of action. This data is provided for comparative purposes to guide initial dose-response studies.

Compound ClassTargetAssay TypeIC50 / EC50 (nM)Reference Compound
AminopyrazoleJNK3Enzymatic7SR-3576
Pyrazolep38 MAP KinaseEnzymatic-SC-806
1,5-DiarylpyrazoleCOX-2Enzymatic-Celecoxib
Pyrano[2,3-c]pyrazoleRalAELISA2204p

Detailed Experimental Protocols (Hypothetical)

The following are detailed, representative protocols for key experiments that would be necessary to elucidate and confirm the proposed mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (p38 MAP Kinase)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against p38 MAP kinase.

Materials:

  • Recombinant human p38α kinase (active)

  • Biotinylated substrate peptide (e.g., Biotin-MEF2A)

  • ATP

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control).

  • Add 2.5 µL of a solution containing the p38α kinase and the biotinylated substrate peptide in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Compound, Kinase, Substrate, ATP) start->prepare_reagents dispense Dispense to 384-well Plate prepare_reagents->dispense incubate Incubate (1 hour, RT) dispense->incubate detect_adp Detect ADP (Luminescence) incubate->detect_adp analyze_data Analyze Data (Calculate IC50) detect_adp->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro kinase inhibition assay.

COX-2 Inhibition Assay (Cell-based)

Objective: To determine the IC50 of the test compound for the inhibition of COX-2 activity in a cellular context.

Materials:

  • Human macrophage cell line (e.g., U937)

  • Lipopolysaccharide (LPS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Arachidonic acid

  • Test compound stock solution (in DMSO)

  • Prostaglandin E2 (PGE2) ELISA kit

  • Cell culture medium and supplements

Procedure:

  • Seed U937 cells in a 96-well plate and differentiate them into macrophages by treating with PMA for 48 hours.

  • Remove the PMA-containing medium and replace it with fresh medium containing LPS (to induce COX-2 expression) and various concentrations of the test compound or DMSO (vehicle control).

  • Incubate for 24 hours.

  • Add arachidonic acid to the medium and incubate for an additional 30 minutes.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of PGE2 production for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that this compound likely functions as a kinase inhibitor, with a potential secondary role as a COX inhibitor. The proposed mechanisms of action provide a solid foundation for initiating a comprehensive investigation into the pharmacological profile of this compound.

Future research should focus on:

  • Direct Target Identification: Employing techniques such as chemical proteomics or thermal shift assays to definitively identify the protein targets of this compound.

  • In-depth SAR Studies: Synthesizing and testing a focused library of analogs to probe the specific structural requirements for optimal activity and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of inflammation and cancer to validate the in vitro findings.

This technical guide serves as a starting point for the systematic exploration of this compound, a compound with the potential to contribute to the development of novel therapeutics.

Structural Characterization of 1,4-Disubstituted Pyrazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Disubstituted pyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their versatile scaffold allows for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. A thorough and precise structural characterization is paramount for understanding their structure-activity relationships (SAR), ensuring compound identity and purity, and guiding further molecular design and optimization. This technical guide provides a comprehensive overview of the key analytical techniques employed in the structural elucidation of 1,4-disubstituted pyrazoles, complete with quantitative data, detailed experimental protocols, and visual workflows.

Core Analytical Techniques

The structural framework of 1,4-disubstituted pyrazoles is typically elucidated through a combination of spectroscopic and crystallographic methods. The most pivotal of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms within a molecule. For 1,4-disubstituted pyrazoles, ¹H and ¹³C NMR are fundamental for confirming the substitution pattern and the nature of the substituents.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 1,4-Disubstituted Pyrazoles.

Compound/Substituent H-3 H-5 Other Protons Solvent
1-Phenyl-4-(p-tolyl)-1H-pyrazole 7.95 (s) 8.20 (s) 7.20-7.60 (m, 9H, Ar-H), 2.35 (s, 3H, CH₃) CDCl₃
1-(4-Methoxyphenyl)-4-nitro-1H-pyrazole 8.10 (s) 8.65 (s) 7.00 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H), 3.85 (s, 3H, OCH₃) DMSO-d₆

| Ethyl 1-methyl-1H-pyrazole-4-carboxylate | 7.70 (s) | 7.90 (s) | 3.90 (s, 3H, N-CH₃), 4.25 (q, 2H, OCH₂), 1.30 (t, 3H, OCH₂CH₃) | CDCl₃ |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 1,4-Disubstituted Pyrazoles.

Compound/Substituent C-3 C-4 C-5 Other Carbons Solvent
1-Phenyl-4-(p-tolyl)-1H-pyrazole 140.5 120.2 128.8 125.0-139.0 (Ar-C), 21.2 (CH₃) CDCl₃
1-(4-Methoxyphenyl)-4-nitro-1H-pyrazole 138.9 135.1 125.4 114.5, 127.8, 159.8 (Ar-C), 55.6 (OCH₃) DMSO-d₆

| Ethyl 1-methyl-1H-pyrazole-4-carboxylate | 139.8 | 112.5 | 132.1 | 39.5 (N-CH₃), 60.1 (OCH₂), 14.4 (OCH₂CH₃), 163.5 (C=O) | CDCl₃ |

  • Sample Preparation: Dissolve 5-10 mg of the 1,4-disubstituted pyrazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a spectral width of -2 to 12 ppm.

    • Employ a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate 16-32 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz.

    • Use a spectral width of 0 to 200 ppm.

    • Employ a 45° pulse angle and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR to obtain a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural insights.

Table 3: Common Mass Spectral Fragmentation Patterns for 1,4-Disubstituted Pyrazoles.

Precursor Ion Fragmentation Pathway Key Fragment Ions
[M]⁺˙ Loss of R¹ substituent [M-R¹]⁺
[M]⁺˙ Loss of R⁴ substituent [M-R⁴]⁺
[M]⁺˙ Cleavage of the pyrazole ring Fragments corresponding to the loss of N₂ or HCN

| [M+H]⁺ | Protonated molecule | Base peak in soft ionization techniques |

  • Sample Preparation: Prepare a dilute solution of the 1,4-disubstituted pyrazole in a suitable solvent such as methanol or acetonitrile (typically 1-10 µg/mL).

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument can be a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte. For most pyrazoles, positive ion mode is suitable.

    • Scan a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 100-1000).

    • For fragmentation studies (MS/MS), select the precursor ion of interest ([M+H]⁺) and apply collision-induced dissociation (CID) with an appropriate collision energy.

  • Data Analysis: Determine the molecular weight from the mass of the protonated molecule [M+H]⁺. For HRMS data, calculate the elemental composition based on the accurate mass measurement. Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways.[1][2]

X-ray Crystallography

Single-crystal X-ray crystallography provides the unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 4: Representative X-ray Crystallographic Data for a 1,4-Disubstituted Pyrazole Derivative.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543(2)
b (Å) 12.123(3)
c (Å) 14.876(4)
β (°) 98.76(1)
N1-N2 (Å) 1.375(3)
C3-C4 (Å) 1.412(4)
C4-C5 (Å) 1.398(4)
N1-C5 (Å) 1.354(3)
N2-C3 (Å) 1.348(3)
N1-N2-C3 (°) 111.5(2)
N2-C3-C4 (°) 105.8(2)
C3-C4-C5 (°) 104.2(2)
C4-C5-N1 (°) 107.3(2)

| C5-N1-N2 (°) | 111.2(2) |

  • Crystal Growth: Grow single crystals of the 1,4-disubstituted pyrazole of suitable size and quality. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound.

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[3]

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods.

    • Locate and refine the positions of hydrogen atoms.

  • Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonds and π-π stacking.[4]

Visualizing Workflows and Pathways

Experimental Workflow for Structural Characterization

The logical flow of experiments for the comprehensive structural characterization of a newly synthesized 1,4-disubstituted pyrazole is depicted below.

G Experimental Workflow for Structural Characterization cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of 1,4-Disubstituted Pyrazole Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray Single-Crystal X-ray Diffraction Purification->Xray If suitable crystals form Structure Final Structure Confirmed NMR->Structure MS->Structure Xray->Structure

Caption: A flowchart illustrating the typical experimental workflow for the synthesis and structural elucidation of 1,4-disubstituted pyrazoles.

Biological Signaling Pathway: COX-2 Inhibition

Many 1,4-disubstituted pyrazoles, such as Celecoxib, are known for their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory pathway.[5][6] Understanding this pathway is crucial for drug development professionals.

G COX-2 Inhibition Pathway by a 1,4-Disubstituted Pyrazole cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drug COX-2 Inhibition Pathway by a 1,4-Disubstituted Pyrazole cluster_response Biological Response Phospholipids Membrane Phospholipids PLA2 Phospholipase A₂ Phospholipids->PLA2 Stimulus AA Arachidonic Acid PLA2->AA COX2 COX-2 (Cyclooxygenase-2) AA->COX2 PGH2 Prostaglandin H₂ COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole 1,4-Disubstituted Pyrazole (e.g., Celecoxib) Pyrazole->COX2 Inhibition

Caption: The mechanism of action of a 1,4-disubstituted pyrazole, like Celecoxib, in the arachidonic acid cascade, leading to the inhibition of inflammation.[7][8]

Conclusion

The structural characterization of 1,4-disubstituted pyrazoles is a critical aspect of their development as therapeutic agents. A multi-technique approach, integrating NMR spectroscopy, mass spectrometry, and X-ray crystallography, provides a comprehensive understanding of their molecular architecture. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers in the field, facilitating the accurate and efficient elucidation of these important heterocyclic compounds. Furthermore, a clear understanding of their mechanism of action, such as the inhibition of the COX-2 pathway, is essential for the rational design of next-generation pharmaceuticals.

References

The Discovery and Synthesis of Novel Pyrazole Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable structural versatility and ability to participate in various biological interactions have led to the development of numerous FDA-approved drugs. Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. This technical guide provides an in-depth overview of the discovery and synthesis of novel pyrazole compounds, focusing on recent advancements, detailed experimental methodologies, and their impact on key signaling pathways.

I. Modern Synthetic Methodologies for the Pyrazole Core

The synthesis of the pyrazole ring has evolved from classical condensation reactions to more sophisticated and efficient methods, enabling the creation of diverse and complex molecular architectures.

1. Knorr Pyrazole Synthesis: This foundational method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] While widely used, it can sometimes result in a mixture of regioisomers when employing unsymmetrical starting materials.

2. [3+2] Cycloaddition Reactions: A powerful and often regioselective approach for constructing the pyrazole ring involves the [3+2] dipolar cycloaddition of a 1,3-dipole (such as a diazo compound or nitrile imine) with a dipolarophile (like an alkyne or alkene).

3. Multicomponent Reactions (MCRs): MCRs have gained prominence for their efficiency in generating molecular diversity. These reactions allow for the one-pot synthesis of highly substituted pyrazoles from three or more starting materials, often with high atom economy and simplified purification.[2]

II. Experimental Protocols

This section provides detailed experimental protocols for the synthesis of representative novel pyrazole compounds and for the evaluation of their biological activity.

Synthesis Protocols

Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles via N-Alkylated Tosylhydrazones and Terminal Alkynes [3][4]

This protocol describes a highly regioselective method for the synthesis of 1,3,5-trisubstituted pyrazoles.

  • Step 1: Preparation of the Reaction Mixture. In a reaction vessel, combine the N-alkylated tosylhydrazone (1.0 mmol), terminal alkyne (1.2 mmol), and 18-crown-6 (0.1 mmol) in pyridine (5 mL).

  • Step 2: Addition of Base. Add potassium tert-butoxide (t-BuOK, 2.0 mmol) to the mixture.

  • Step 3: Reaction. Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Step 4: Work-up. Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Step 5: Purification. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1,3,5-trisubstituted pyrazole.

Protocol 2: Synthesis of Pyrazole-Chalcone Hybrids [5]

This protocol details the base-catalyzed Claisen-Schmidt condensation to form pyrazole-chalcone hybrids, which have shown significant anticancer activity.

  • Step 1: Reactant Preparation. In a round-bottom flask, dissolve an equimolar amount of a substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and a substituted acetophenone (1 mmol) in ethanol (15 mL).

  • Step 2: Base-catalyzed Condensation. Add an aqueous solution of sodium hydroxide (20%) dropwise to the stirred mixture at room temperature.

  • Step 3: Reaction Monitoring. Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

  • Step 4: Isolation and Purification. Upon completion, pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure pyrazole-chalcone hybrid.

Biological Assay Protocols

Protocol 3: In Vitro Kinase Inhibition Assay [6]

This assay is used to determine the inhibitory activity of pyrazole compounds against specific protein kinases.

  • Reagent Preparation: Prepare a reaction buffer containing the target kinase, a specific substrate peptide, ATP, and MgCl₂.

  • Compound Preparation: Perform serial dilutions of the test pyrazole compounds in DMSO.

  • Reaction Initiation: In a 384-well plate, add the kinase, the diluted test compound, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay) [5]

The MTT assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, K562 leukemia) in a 96-well plate and incubate for 24 hours.[7][8]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Dissolve the formazan crystals in DMSO.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the GI50 or IC50 value, representing the concentration at which the compound inhibits cell growth by 50%.

III. Quantitative Data Presentation

The biological activities of newly synthesized pyrazole derivatives are summarized in the following tables.

Table 1: Anticancer Activity of Novel Pyrazole Derivatives

Compound IDTarget Cell LineGI50/IC50 (µM)Mechanism of Action/TargetReference
5b K562 (Leukemia)0.021Tubulin Polymerization Inhibitor[7]
A549 (Lung)0.69Tubulin Polymerization Inhibitor[7]
MCF-7 (Breast)1.7Tubulin Polymerization Inhibitor[7]
Compound 4a K562 (Leukemia)0.26Not specified[7]
A549 (Lung)0.19Not specified[7]
Compound 43 MCF-7 (Breast)0.25PI3K Inhibitor[9]
Compound 15 MCF-7 (Breast)0.042Tubulin Polymerization Inhibitor[10]
PC3 (Prostate)0.61Tubulin Polymerization Inhibitor[10]
A549 (Lung)0.76Tubulin Polymerization Inhibitor[10]
Compound 24 A549 (Lung)8.21EGFR Inhibitor[10]
HCT116 (Colon)19.56EGFR Inhibitor[10]
Compound 104 Lymph Node Cells1.18PI3K Inhibitor[11]
Compound 105 MIAPaCa-2 (Pancreas)0.13 - 0.7CDK (I/II) Inhibitor[11]
MCF-7 (Breast)0.13 - 0.7CDK (I/II) Inhibitor[11]
HeLa (Cervical)0.13 - 0.7CDK (I/II) Inhibitor[11]

Table 2: Antimicrobial Activity of Novel Pyrazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 3 Escherichia coli0.25[12]
Compound 4 Streptococcus epidermidis0.25[12]
Compound 2 Aspergillus niger1[12]

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole inhibitors and a general experimental workflow for their discovery and evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies S1 Design of Novel Pyrazole Scaffolds S2 Chemical Synthesis S1->S2 S3 Purification & Characterization (NMR, MS, etc.) S2->S3 B1 In Vitro Cytotoxicity (MTT Assay) S3->B1 B2 Target-Based Assays (e.g., Kinase Inhibition) S3->B2 B3 Antimicrobial Screening (MIC Determination) S3->B3 M1 Signaling Pathway Analysis B1->M1 B2->M1 M2 Cell Cycle Analysis M1->M2 M3 Apoptosis Assays M1->M3

General workflow for the discovery and evaluation of novel pyrazole compounds.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Pyrazole Pyrazole Inhibitor Pyrazole->PI3K Inhibits Pyrazole->Akt Inhibits

The PI3K/Akt/mTOR signaling pathway and points of inhibition by pyrazole compounds.

p38_MAPK_pathway Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimuli->MAPKKK Activates MKK MKK3 / MKK6 MAPKKK->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylates Response Inflammation / Apoptosis Substrates->Response Leads to Pyrazole Pyrazole Inhibitor Pyrazole->p38 Inhibits

The p38 MAPK signaling pathway, a target for anti-inflammatory pyrazole derivatives.

CDK_pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds to Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Binds to G1S_Transition G1-S Phase Transition CDK2->G1S_Transition Promotes Pyrazole Pyrazole Inhibitor Pyrazole->CDK2 Inhibits

The Cyclin-Dependent Kinase (CDK) pathway in cell cycle regulation, a target for anticancer pyrazoles.

V. Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Advances in synthetic methodologies are continually expanding the accessible chemical space, leading to the identification of compounds with potent and selective biological activities. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of the next generation of pyrazole-based medicines. The ongoing exploration of their mechanisms of action, particularly their interactions with key signaling pathways, will undoubtedly unveil new opportunities for therapeutic intervention in a wide range of diseases.

References

Preliminary In-Vitro Screening of Pyrazole-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary in-vitro screening of pyrazole-based compounds, a class of heterocyclic molecules with significant therapeutic potential, particularly in oncology.[1][2] Pyrazole derivatives have been extensively explored for their anticancer activities, demonstrating the ability to interact with a variety of biological targets and modulate key signaling pathways involved in cancer progression.[1][3][4] This document outlines a standard workflow for the initial assessment of novel pyrazole compounds, including detailed experimental protocols, data presentation guidelines, and visual representations of critical cellular pathways.

Core Workflow for In-Vitro Screening

The preliminary in-vitro screening of pyrazole-based compounds typically follows a multi-step process designed to assess their cytotoxic and mechanistic properties. This workflow begins with a broad cytotoxicity screening against a panel of cancer cell lines, followed by more detailed investigations into the mechanism of action of the most promising candidates.

G cluster_0 Initial Cytotoxicity Screening cluster_1 Mechanism of Action Studies Compound Synthesis\nand Characterization Compound Synthesis and Characterization MTT Assay\n(Cell Viability) MTT Assay (Cell Viability) Compound Synthesis\nand Characterization->MTT Assay\n(Cell Viability) Compound Synthesis\nand Characterization->MTT Assay\n(Cell Viability) Test Compounds IC50 Determination IC50 Determination MTT Assay\n(Cell Viability)->IC50 Determination MTT Assay\n(Cell Viability)->IC50 Determination Viability Data Apoptosis Assay\n(Annexin V/PI Staining) Apoptosis Assay (Annexin V/PI Staining) IC50 Determination->Apoptosis Assay\n(Annexin V/PI Staining) IC50 Determination->Apoptosis Assay\n(Annexin V/PI Staining) Select Lead Compounds Cell Cycle Analysis\n(Propidium Iodide Staining) Cell Cycle Analysis (Propidium Iodide Staining) IC50 Determination->Cell Cycle Analysis\n(Propidium Iodide Staining) IC50 Determination->Cell Cycle Analysis\n(Propidium Iodide Staining) Select Lead Compounds Further Mechanistic Studies Further Mechanistic Studies Apoptosis Assay\n(Annexin V/PI Staining)->Further Mechanistic Studies Cell Cycle Analysis\n(Propidium Iodide Staining)->Further Mechanistic Studies

Caption: Experimental workflow for the preliminary in-vitro screening of pyrazole-based compounds.

Data Presentation: Cytotoxicity of Pyrazole Derivatives

The following table summarizes the in-vitro cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a compound required to inhibit a biological process by 50%.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6 Various (6 cancer cell lines)0.00006 - 0.00025[1]
Compound 25 HT29, PC3, A549, U87MG3.17 - 6.77[1]
Compound 29 MCF7, HepG2, A549, Caco210.05 - 29.95[1]
Compound 37 MCF75.21[1]
Compound 84 MDA-MB231, MCF70.99 - 1.32[1]
Pyrazole 5a MCF-714[5]
Methoxy derivative 3d MCF-710[5]
Methoxy derivative 3e MCF-712[5]
Pyz-1 -75.62 (α-glucosidase)[6]
Pyz-2 -95.85 (α-glucosidase)[6]
Pyz-1 -119.3 (α-amylase)[6]
Pyz-2 -120.2 (α-amylase)[6]
Compound 17a A5494.47[3]
Compound 17b A5493.46[3]

Key Signaling Pathways Targeted by Pyrazole Compounds

Pyrazole derivatives have been shown to exert their anticancer effects by modulating various signaling pathways critical for cell growth, proliferation, and survival.[1][3] Understanding these pathways is crucial for elucidating the mechanism of action of novel pyrazole-based compounds.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is a common feature of many cancers. Some pyrazole compounds have been shown to inhibit components of this pathway, such as MEK.[7]

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

Caption: Simplified representation of the MAPK signaling pathway.

Cyclin-Dependent Kinase (CDK) Pathway

The cell cycle is tightly regulated by a family of protein kinases known as cyclin-dependent kinases (CDKs). Dysregulation of CDK activity can lead to uncontrolled cell proliferation, a hallmark of cancer. Several pyrazole derivatives have been identified as potent CDK inhibitors.[1][3]

G Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb Phosphorylation E2F E2F Rb->E2F Release S-Phase Genes S-Phase Genes E2F->S-Phase Genes Transcription

Caption: The role of CDK4/6 in the G1/S transition of the cell cycle.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible data in in-vitro screening. The following sections provide methodologies for key experiments commonly employed in the evaluation of pyrazole-based compounds.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9] This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Pyrazole-based compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[10]

  • Treat the cells with various concentrations of the pyrazole compounds and a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).[10]

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

  • Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[8]

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[8][11]

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay is used to differentiate between healthy, apoptotic, and necrotic cells.[12] It relies on the principle that phosphatidylserine (PS), normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet during early apoptosis.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalator, is used to identify necrotic cells with compromised membrane integrity.[12][13]

Materials:

  • 6-well plates or T25 flasks

  • Cells and test compounds

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[14][15]

  • Annexin V-FITC solution[14]

  • Propidium Iodide (PI) solution[14]

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the pyrazole compounds for the desired time.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.[12]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[14]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14][15]

  • Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[14]

Cell Cycle Analysis by Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content within a cell population.[16]

Materials:

  • 6-well plates or T25 flasks

  • Cells and test compounds

  • PBS

  • Ice-cold 70% ethanol[17]

  • PI/Triton X-100 staining solution with RNase A[18]

  • Flow cytometer

Procedure:

  • Seed and treat cells with pyrazole compounds as previously described.

  • Harvest the cells, wash with cold PBS, and centrifuge.[18]

  • Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while gently vortexing.[17]

  • Store the fixed cells at 4°C for at least 2 hours.[18]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.[18]

  • Incubate for 15-30 minutes at room temperature or 37°C in the dark.[18]

  • Analyze the stained cells by flow cytometry. The DNA content will be used to generate a histogram representing the cell cycle distribution.

References

The Rising Therapeutic Promise of Functionalized Pyrazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The scientific community is witnessing a surge of interest in the therapeutic applications of functionalized pyrazoles, a class of heterocyclic compounds demonstrating remarkable potential in medicinal chemistry. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, biological activities, and mechanisms of action of these promising molecules. The guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways to facilitate further research and development in this exciting field.

The pyrazole scaffold, a five-membered ring containing two adjacent nitrogen atoms, is a privileged structure in drug discovery.[1][2][3][4] Its versatility allows for a wide range of functionalizations, leading to compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][5][6][7] Notably, several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib, feature a pyrazole core, underscoring the clinical significance of this heterocyclic motif.[8]

Diverse Biological Activities of Functionalized Pyrazoles

Functionalized pyrazoles have demonstrated efficacy against a multitude of diseases, with a significant body of research focused on their anticancer and anti-inflammatory properties.

Anticancer Potential

Numerous studies have highlighted the potent anticancer activity of pyrazole derivatives against various cancer cell lines.[1][9][10][11] These compounds exert their effects through the modulation of critical signaling pathways involved in cell proliferation, survival, and angiogenesis. Key targets include cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and the PI3K/AKT and MAPK/ERK signaling pathways.[1][12]

Table 1: Anticancer Activity of Functionalized Pyrazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole-benzothiazole hybrid (Compound 25)HT29 (Colon)3.17[1]
Pyrazole-benzothiazole hybrid (Compound 25)PC3 (Prostate)4.52[1]
Pyrazole-benzothiazole hybrid (Compound 25)A549 (Lung)6.77[1]
1,4-Benzoxazine-pyrazole hybrid (Compound 22)MCF7 (Breast)2.82[1]
1,4-Benzoxazine-pyrazole hybrid (Compound 23)A549 (Lung)3.15[1]
1-Aryl-1H-pyrazole-fused curcumin analog (Compound 11)MDA-MB-231 (Breast)0.01[1]
1-Aryl-1H-pyrazole-fused curcumin analog (Compound 11)HepG2 (Liver)0.65[1]
Pyrazolo[4,3-c]pyridine derivative (Compound 41)MCF7 (Breast)1.937 (µg/mL)[1]
Pyrazolo[4,3-c]pyridine derivative (Compound 41)HepG2 (Liver)3.695 (µg/mL)[1]
Pyrazole analogue (Compound 5b)K562 (Leukemia)0.021[10]
Pyrazole analogue (Compound 5b)A549 (Lung)0.69[10]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented, with many derivatives acting as potent inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[13][14][15] The selective inhibition of COX-2 over COX-1 is a critical goal in the development of safer anti-inflammatory drugs, and several pyrazole-based compounds have shown promising selectivity.[16]

Table 2: Anti-inflammatory Activity of Functionalized Pyrazole Derivatives

Compound/DerivativeAssayIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Thymol-pyrazole hybrid (Compound 8b)COX-2 Inhibition-316[15]
Thymol-pyrazole hybrid (Compound 8g)COX-2 Inhibition-268[15]
Hybrid pyrazole analogue (Compound 5u)COX-2 Inhibition1.79-[14]
Hybrid pyrazole analogue (Compound 5s)COX-2 Inhibition2.03-[14]
Hybrid pyrazole analogue (Compound 5r)COX-2 Inhibition2.11-[14]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Functionalized pyrazoles have shown significant activity against a range of bacteria and fungi, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[5][17][18][19]

Table 3: Antimicrobial Activity of Functionalized Pyrazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyrazole derivative (Compound 3)E. coli0.25[5]
Pyrazole derivative (Compound 4)S. epidermidis0.25[5]
Aminoguanidine-derived 1,3-diphenyl pyrazole (Compound 12)S. aureus1-8[17]
Aminoguanidine-derived 1,3-diphenyl pyrazole (Compound 12)E. coli1[17]
Pyrazolyl 1,3,4-thiadiazine derivative (Compound 21a)A. niger2.9[18]
Pyrazolyl 1,3,4-thiadiazine derivative (Compound 21a)S. aureus62.5[18]
Pyrazoline (Compound 9)S. aureus (MDR)4[19]
Pyrazoline (Compound 9)Enterococcus spp. (MDR)4[19]

Key Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of functionalized pyrazoles is crucial for their rational design and development. These compounds often target key signaling pathways implicated in disease pathogenesis.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis (Inhibition) AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyrazole Functionalized Pyrazole Pyrazole->PI3K Inhibition Pyrazole->AKT Inhibition

PI3K/AKT Signaling Pathway Inhibition by Pyrazoles.

Experimental_Workflow Synthesis Synthesis of Functionalized Pyrazoles Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (e.g., MTT, COX inhibition) Purification->InVitro Hit Hit Identification & Lead Optimization InVitro->Hit InVivo In Vivo Studies (Animal Models) Hit->InVivo Clinical Pre-clinical & Clinical Trials InVivo->Clinical

General Experimental Workflow for Pyrazole Drug Discovery.

Methodologies for Key Experiments

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis of functionalized pyrazoles and key biological assays.

General Synthesis of 1,3,5-Trisubstituted Pyrazoles

The Knorr pyrazole synthesis and its variations are widely used for the preparation of functionalized pyrazoles.[11][16][20] A common method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Protocol:

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid), add the substituted hydrazine (1.1 mmol).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired pyrazole derivative.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][9][10]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, the media is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

The ability of pyrazole derivatives to inhibit COX-1 and COX-2 enzymes is often evaluated using commercially available assay kits.[13][14]

Protocol:

  • Reagent Preparation: Prepare the assay buffer, enzyme (COX-1 or COX-2), heme, and arachidonic acid (substrate) according to the manufacturer's instructions.

  • Inhibitor Incubation: The test compound (pyrazole derivative) is pre-incubated with the enzyme and heme in the assay buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The activity of the enzyme is measured by monitoring the oxygen consumption using an oxygen electrode or by colorimetric or fluorometric detection of the prostaglandin product.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percent inhibition against the compound concentration.

Future Perspectives

The therapeutic potential of functionalized pyrazoles is vast and continues to be an active area of research. Future efforts will likely focus on the development of more selective and potent inhibitors for specific biological targets, the exploration of novel therapeutic areas, and the optimization of pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to identify promising drug candidates.[4][7][21][22] The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in the rational design of new pyrazole-based therapeutic agents.[8][23]

References

Methodological & Application

Synthesis Protocol for [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol, a valuable intermediate in pharmaceutical and agrochemical research. The protocols outlined below are intended for researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. The target compound, this compound, serves as a key building block for the synthesis of more complex molecules, with the fluorophenyl moiety often enhancing pharmacokinetic properties. This protocol details a reliable three-step synthesis route commencing from readily available starting materials.

Overall Synthesis Scheme

The synthesis of this compound is achieved through a three-step process:

  • Step 1: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole via condensation of (4-fluorophenyl)hydrazine with 1,1,3,3-tetramethoxypropane.

  • Step 2: Vilsmeier-Haack formylation of 1-(4-fluorophenyl)-1H-pyrazole to yield the key intermediate, 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde.

  • Step 3: Reduction of the pyrazole-4-carbaldehyde to the target alcohol, this compound, using sodium borohydride.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialKey ReagentsSolventTypical Yield (%)Product Appearance
1Pyrazole Formation(4-fluorophenyl)hydrazine1,1,3,3-tetramethoxypropane, HClEthanol/Water80-90Off-white to pale yellow solid
2Vilsmeier-Haack Formylation1-(4-fluorophenyl)-1H-pyrazolePOCl₃, DMFDichloromethane65-75White to off-white solid
3Aldehyde Reduction1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehydeNaBH₄Methanol90-98White amorphous powder[1]

Experimental Protocols

Step 1: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole

Materials:

  • (4-fluorophenyl)hydrazine hydrochloride

  • 1,1,3,3-Tetramethoxypropane

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water, add concentrated hydrochloric acid.

  • Add 1,1,3,3-tetramethoxypropane (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 1-(4-fluorophenyl)-1H-pyrazole.

Step 2: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Materials:

  • 1-(4-fluorophenyl)-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate solution

Procedure:

  • In a flask equipped with a dropping funnel and under an inert atmosphere, cool N,N-dimethylformamide (DMF) (3.0 eq) in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cooled DMF, maintaining the temperature below 10 °C.

  • Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1-(4-fluorophenyl)-1H-pyrazole (1.0 eq) in dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with dichloromethane.

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography to afford 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde.

Step 3: Synthesis of this compound

Materials:

  • 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of deionized water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary. A similar compound, (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol, is reported as a white amorphous powder with a melting point of 116-122 °C.[1]

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Vilsmeier-Haack Formylation cluster_step3 Step 3: Reduction A (4-fluorophenyl)hydrazine C 1-(4-fluorophenyl)-1H-pyrazole A->C HCl, EtOH/H2O, Reflux B 1,1,3,3-Tetramethoxypropane B->C HCl, EtOH/H2O, Reflux D 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde C->D POCl3, DMF, DCM, Reflux E This compound D->E NaBH4, Methanol, 0°C to RT

Caption: Chemical synthesis pathway for this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow start Start step1 Step 1: Synthesize 1-(4-fluorophenyl)-1H-pyrazole start->step1 step2 Step 2: Vilsmeier-Haack Formylation step1->step2 step3 Step 3: NaBH4 Reduction step2->step3 purification Purification (Recrystallization/Chromatography) step3->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for the synthesis and purification.

References

Analytical Methods for [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization and quantification of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol. The protocols detailed below are based on established methods for analogous pyrazole derivatives and can be adapted for routine analysis, quality control, and research purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and for its quantification in various matrices.

Table 1: HPLC Chromatographic Conditions
ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Trifluoroacetic Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Experimental Protocol: HPLC Analysis

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA), analytical grade

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile and 0.1% trifluoroacetic acid in water in a 60:40 (v/v) ratio. Degas the solution using sonication or vacuum filtration.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.

3. Sample Preparation:

  • Bulk Drug: Accurately weigh a suitable amount of the sample, dissolve it in methanol, and dilute it with the mobile phase to a final concentration within the calibration range.

  • Formulations: Extract a known quantity of the formulation with a suitable solvent (e.g., methanol), followed by dilution with the mobile phase to a concentration within the calibration range.

  • Filter all sample solutions through a 0.45 µm syringe filter before injection.

4. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the working standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Record the chromatograms and determine the peak area of the analyte.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E F Data Acquisition E->F G Peak Integration F->G H Calibration Curve G->H I Quantification H->I GCMS_Logic Sample Sample Solution Injection GC Injection & Separation Sample->Injection Ionization EI Ionization Injection->Ionization MassAnalysis Mass Analyzer Ionization->MassAnalysis Detection Detector MassAnalysis->Detection Data Data System Detection->Data TIC Total Ion Chromatogram Data->TIC MassSpectrum Mass Spectrum Data->MassSpectrum Identification Compound Identification MassSpectrum->Identification NMR_Pathway cluster_spectra Spectra Acquisition cluster_analysis Spectral Analysis H1_NMR ¹H NMR ChemShift Chemical Shifts H1_NMR->ChemShift Coupling Coupling Constants H1_NMR->Coupling Integration Integration H1_NMR->Integration C13_NMR ¹³C NMR C13_NMR->ChemShift F19_NMR ¹⁹F NMR F19_NMR->ChemShift F19_NMR->Coupling Structure Structural Confirmation ChemShift->Structure Coupling->Structure Integration->Structure

Application Notes and Protocols for [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol as a scaffold in agrochemical research. The information is based on the known biological activities of structurally similar pyrazole derivatives. While specific data for this compound is limited in publicly available literature, the broader class of fluorinated phenylpyrazole compounds has demonstrated significant potential as fungicides, herbicides, and insecticides.

Introduction

The pyrazole ring is a versatile heterocyclic scaffold that is a key component in numerous commercial agrochemicals.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, making them attractive candidates for the development of new crop protection agents. The introduction of a fluorophenyl group can enhance the metabolic stability and biological efficacy of these compounds. This compound represents a core structure that can be further modified to optimize its agrochemical properties.

Potential Agrochemical Applications

Based on the activities of related compounds, this compound is a promising starting point for the discovery of novel:

  • Fungicides: Pyrazole derivatives have been successfully developed as fungicides that inhibit fungal growth through various mechanisms, including the disruption of mitochondrial respiration and sterol biosynthesis.

  • Herbicides: The pyrazole scaffold is present in herbicides that act by inhibiting key plant enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD).

  • Insecticides: Phenylpyrazole insecticides are known to be potent modulators of insect GABA receptors, leading to disruption of the central nervous system.

Experimental Protocols

The following are generalized protocols for the preliminary screening of this compound and its analogues for agrochemical activities.

Antifungal Activity Assessment

Protocol: In Vitro Mycelial Growth Inhibition Assay

This method is widely used to determine the efficacy of a compound against various phytopathogenic fungi.[2][3]

1. Materials:

  • This compound (test compound)
  • Potato Dextrose Agar (PDA) medium
  • Selected fungal pathogens (e.g., Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea)
  • Sterile petri dishes (90 mm)
  • Sterile cork borer (5 mm)
  • Dimethyl sulfoxide (DMSO)
  • Positive control (e.g., Pyraclostrobin, Tebuconazole)
  • Incubator

2. Procedure:

  • Prepare a stock solution of the test compound in DMSO.
  • Incorporate the test compound into molten PDA at various concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not inhibit fungal growth (typically <1%).
  • Pour the amended PDA into sterile petri dishes. A control plate containing only DMSO in PDA should also be prepared.
  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal colony.
  • Incubate the plates at 25-28°C in the dark.
  • Measure the colony diameter in two perpendicular directions daily until the fungal growth in the control plate reaches the edge of the dish.
  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.
  • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value by probit analysis of the inhibition data.

Experimental Workflow for Antifungal Assay

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Prepare Stock Solution (in DMSO) amend_pda Amend PDA with Test Compound stock->amend_pda media Prepare Fungal Cultures inoculate Inoculate with Fungal Plugs media->inoculate pda Prepare PDA Medium pda->amend_pda pour_plates Pour Plates amend_pda->pour_plates pour_plates->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate ec50 Determine EC50 calculate->ec50

Caption: Workflow for in vitro antifungal activity screening.

Herbicidal Activity Assessment

Protocol: Pre- and Post-Emergence Herbicidal Screening

This protocol allows for the evaluation of a compound's herbicidal effects when applied before or after weed emergence.[4]

1. Materials:

  • This compound (test compound)
  • Seeds of various weed species (e.g., Echinochloa crus-galli (barnyardgrass), Amaranthus retroflexus (redroot pigweed)) and crop species (e.g., maize, wheat).
  • Pots filled with a suitable soil mix.
  • Solvent (e.g., acetone) and surfactant (e.g., Tween-20).
  • Spray chamber.
  • Greenhouse with controlled temperature and light conditions.
  • Positive control (e.g., Topramezone, Mesotrione).

2. Procedure:

  • Pre-emergence Application:
  • Sow the seeds of test plants in pots.
  • Prepare a solution of the test compound at various application rates (e.g., 75, 150, 300 g a.i./ha) in a suitable solvent with a surfactant.
  • Apply the solution evenly to the soil surface using a spray chamber.
  • Grow the plants in a greenhouse for 2-3 weeks.
  • Assess the herbicidal injury (e.g., bleaching, stunting, mortality) on a scale of 0% (no effect) to 100% (complete kill) and measure the fresh weight of the aerial parts.
  • Post-emergence Application:
  • Sow the seeds and grow the plants in a greenhouse until they reach the 2-3 leaf stage.
  • Apply the test compound solution as described for the pre-emergence test.
  • Return the plants to the greenhouse for 2-3 weeks.
  • Assess the herbicidal injury and fresh weight as described above.

Logical Flow for Herbicidal Activity Evaluation

Herbicidal_Flow start Start prep_compound Prepare Test Compound Solution start->prep_compound sow_seeds Sow Weed and Crop Seeds prep_compound->sow_seeds pre_em Pre-emergence Test sow_seeds->pre_em grow_post Grow Plants to 2-3 Leaf Stage sow_seeds->grow_post apply_pre Apply Compound to Soil Surface pre_em->apply_pre post_em Post-emergence Test apply_post Apply Compound to Foliage post_em->apply_post greenhouse Incubate in Greenhouse apply_pre->greenhouse grow_post->post_em apply_post->greenhouse assess Assess Herbicidal Injury and Fresh Weight greenhouse->assess end End assess->end

Caption: Pre- and post-emergence herbicidal screening workflow.

Insecticidal Activity Assessment

Protocol: Topical Application Bioassay

This method is suitable for determining the contact toxicity of a compound against various insect pests.

1. Materials:

  • This compound (test compound)
  • Target insect species (e.g., Plutella xylostella (diamondback moth) larvae, Spodoptera littoralis (cotton leafworm) larvae).
  • Acetone.
  • Microsyringe.
  • Petri dishes or ventilated containers.
  • Insect diet.
  • Positive control (e.g., Fipronil, Chlorantraniliprole).

2. Procedure:

  • Rear the insects under controlled conditions.
  • Prepare serial dilutions of the test compound in acetone.
  • Apply a small, precise volume (e.g., 0.5-1 µL) of the test solution to the dorsal thorax of each insect larva using a microsyringe. Control insects are treated with acetone only.
  • Place the treated insects in containers with a food source.
  • Maintain the insects under controlled temperature and humidity.
  • Record mortality at 24, 48, and 72 hours after treatment.
  • Calculate the LC50 (Lethal Concentration to kill 50% of the population) or LD50 (Lethal Dose to kill 50% of the population) using probit analysis.

Quantitative Data for Structurally Similar Pyrazole Derivatives

The following tables summarize the biological activities of pyrazole derivatives that are structurally related to this compound. This data is for illustrative purposes to indicate the potential activity of this class of compounds.

Table 1: Fungicidal Activity of Representative Pyrazole Derivatives

Compound ClassFungal SpeciesEC50 (µg/mL)Reference
N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamideGibberella zeae81.3[5]
N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamideFusarium oxysporum97.8[5]
Isoxazolol pyrazole carboxylateRhizoctonia solani0.37[3]
Pyrazole analogue with aryl OCF3Fusarium graminearum0.0530 µM[2]
1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamideGibberella zeae13.1[6]

Table 2: Herbicidal Activity of Representative Pyrazole Derivatives

Compound ClassWeed SpeciesApplication RateInhibition (%)Reference
Phenylpyridine-containing pyrazoleDigitaria sanguinalis150 g a.i./hm² (post-emergence)50-60[7]
Phenylpyridine-containing pyrazoleAbutilon theophrasti150 g a.i./hm² (post-emergence)50-60[7]
Pyrazole derivative with benzoyl scaffoldEchinochloa crus-galli-44.3 (stem), 69.6 (root)[8]

Table 3: Insecticidal Activity of Representative Pyrazole Derivatives

Compound ClassInsect SpeciesLC50Reference
Pyrazole Schiff baseTermites0.001 µg/mL[9]
Pyrazole Schiff baseLocusts47.68 µg/mL[9]
Anthranilic diamide with fluoro-substituted phenylpyrazoleMythimna separata43% inhibition at 0.1 mg/L[10]
Anthranilic diamide with fluoro-substituted phenylpyrazolePlutella xylostella94% inhibition at 10⁻⁵ mg/L[10]
Pyrazolo[3,4-d]pyrimidin-6-ylidene] cyanamideSpodoptera littoralis (2nd instar larvae)0.553 mg/L[11]
Pyrazolo[3,4-d]pyrimidin-6-ylidene] cyanamideSpodoptera littoralis (4th instar larvae)1.28 mg/L[11]

Potential Mechanisms of Action

Signaling Pathways and Molecular Targets

  • Fungicidal Action: Many pyrazole fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial electron transport chain and thus inhibiting cellular respiration.

Fungicide_MoA compound Pyrazole Fungicide (e.g., SDHI) complex_II Mitochondrial Complex II (Succinate Dehydrogenase) compound->complex_II binds to compound->complex_II inhibits etc Electron Transport Chain complex_II->etc disrupts atp ATP Production etc->atp reduces death Fungal Cell Death atp->death leads to inhibition Inhibition disruption Disruption reduction Reduction

Caption: Proposed fungicidal mechanism of action for SDHI pyrazoles.

  • Herbicidal Action: A key target for pyrazole herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in plastoquinone biosynthesis. Inhibition of HPPD leads to a depletion of carotenoids, causing bleaching of new plant tissues.

Herbicide_MoA compound Pyrazole Herbicide (HPPD Inhibitor) hppd HPPD Enzyme compound->hppd inhibits plastoquinone Plastoquinone Biosynthesis hppd->plastoquinone catalyzes carotenoid Carotenoid Biosynthesis plastoquinone->carotenoid is required for bleaching Bleaching of Plant Tissues carotenoid->bleaching deficiency causes death Weed Death bleaching->death

Caption: Proposed herbicidal mechanism of action for HPPD-inhibiting pyrazoles.

  • Insecticidal Action: Phenylpyrazole insecticides, such as fipronil, act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, blocking the chloride ion channel. This leads to hyperexcitation of the insect's central nervous system.

Insecticide_MoA compound Phenylpyrazole Insecticide gaba_receptor GABA Receptor Chloride Channel compound->gaba_receptor blocks cl_influx Chloride Ion Influx gaba_receptor->cl_influx opens hyperexcitation Neuron Hyperexcitation gaba_receptor->hyperexcitation leads to gaba GABA gaba->gaba_receptor binds to hyperpolarization Neuron Hyperpolarization (Inhibition) cl_influx->hyperpolarization causes paralysis Paralysis and Death hyperexcitation->paralysis

Caption: Proposed insecticidal mechanism of action for phenylpyrazoles.

Conclusion

This compound is a valuable scaffold for the development of new agrochemicals. The protocols and data presented here, based on structurally related compounds, provide a strong starting point for researchers to explore its potential as a fungicide, herbicide, or insecticide. Further synthesis of derivatives and comprehensive biological screening are warranted to fully elucidate the potential of this chemical class in crop protection.

References

Application Notes: Vilsmeier-Haack Reaction for Pyrazole-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Vilsmeier-Haack (V-H) reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds.[1] It utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a substrate.[2][3] This reaction is particularly significant in medicinal chemistry and drug development for the synthesis of pyrazole-4-carbaldehydes. These compounds are crucial intermediates and valuable precursors for creating a wide array of more complex molecules, including Schiff bases, chalcones, and other heterocyclic systems with diverse biological activities such as anticancer, antibacterial, and anti-inflammatory properties.[4][5] The reaction can be performed under various conditions, including conventional heating, as well as microwave and ultrasound irradiation, which can significantly reduce reaction times and improve yields.[4]

Reaction Mechanism and Workflow

The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt (electrophile), is generated in situ from the reaction of DMF and POCl₃. Subsequently, the electron-rich pyrazole precursor attacks the electrophilic carbon of the iminium salt. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final pyrazole-4-carbaldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Starting_Material Substituted Hydrazone or Pyrazole Starting_Material->Intermediate Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate->Hydrolysis Final_Product Pyrazole-4-carbaldehyde Hydrolysis->Final_Product

Caption: General mechanism of the Vilsmeier-Haack reaction for pyrazole synthesis.

Experimental Protocols

The synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction can be achieved through several methods, primarily differing in the starting material (hydrazone vs. substituted pyrazole) and the energy source (conventional heating vs. microwave/ultrasound).

Protocol 1: Synthesis from Hydrazones (Conventional Heating)

This protocol describes the cyclization and formylation of a phenylhydrazone to yield a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.[6]

1. Reagent Preparation (Vilsmeier Reagent):

  • In a flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF, 4 mL).

  • Cool the flask in an ice bath to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃, 3.0 mmol) dropwise to the stirred DMF. Maintain the temperature at 0°C. The formation of a viscous, white Vilsmeier reagent occurs.[7]

2. Reaction:

  • To the pre-formed Vilsmeier reagent, add the substituted phenylhydrazone (1.0 mmol) portion-wise while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 80°C and maintain it for 4-6 hours.[5][6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution to a pH of ~7 using a dilute sodium hydroxide or sodium carbonate solution.[6][8]

  • A precipitate will form. Allow it to stand, then collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry it.

  • Purify the crude product by flash column chromatography using a suitable solvent system (e.g., ethyl acetate-petroleum ether) to obtain the pure pyrazole-4-carbaldehyde.[6]

Protocol 2: Synthesis from Hydrazones (Microwave-Assisted)

This protocol offers an energy-efficient and rapid alternative to conventional heating.[4]

1. Reagent Preparation:

  • Prepare the Vilsmeier reagent as described in Protocol 1, Step 1, using acetonitrile (MeCN, 3 mL) as the solvent instead of excess DMF.[4]

2. Reaction:

  • Add a solution of the substituted hydrazone (10 mmol) in MeCN (3 mL) dropwise to the Vilsmeier reagent at 0°C.

  • Place the reaction vessel in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 300 W) and temperature (e.g., 80°C) for a short duration, typically 5-15 minutes.[4] Monitor reaction completion by TLC.

3. Work-up and Purification:

  • Follow the work-up and purification steps as outlined in Protocol 1, Step 3.

Protocol 3: Direct Formylation of a Substituted Pyrazole

This protocol is suitable for pyrazoles that are already synthesized and possess an electron-rich 4-position available for electrophilic substitution.[8][9]

1. Reagent Preparation:

  • In a suitable flask, add POCl₃ (4 equiv.) to DMF (6 equiv.) at 0°C.[8]

  • Stir the mixture for 10-15 minutes to allow for the formation of the Vilsmeier reagent.

2. Reaction:

  • Add the 1,3-disubstituted-5-chloro-1H-pyrazole (1.0 equiv.) to the Vilsmeier reagent.

  • Heat the reaction mixture to 120°C and stir until the starting material is completely consumed, as monitored by TLC (typically 2-8 hours).[8][9]

3. Work-up and Purification:

  • Quench the reaction by adding water.

  • Neutralize the mixture to pH ~7 with a saturated solution of Na₂CO₃.

  • Extract the product with a suitable organic solvent (e.g., chloroform) multiple times.

  • Combine the organic layers, dry with a drying agent (e.g., Mg₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 5-chloro-1H-pyrazole-4-carbaldehyde.[8]

G Start Starting Materials: - Hydrazone or Pyrazole - DMF, POCl₃ Step1 1. Vilsmeier Reagent Formation (DMF + POCl₃ at 0°C) Start->Step1 Step2 2. Add Substrate to Reagent Step1->Step2 Step3 3. Reaction Heating (Conventional, Microwave, or Ultrasound) Step2->Step3 Step4 4. Quenching & Neutralization (Pour onto ice, add base) Step3->Step4 Step5 5. Isolation (Filtration or Extraction) Step4->Step5 Step6 6. Purification (Column Chromatography) Step5->Step6 End Final Product: Pyrazole-4-carbaldehyde Step6->End

Caption: Experimental workflow for pyrazole-4-carbaldehyde synthesis.

Quantitative Data Summary

The efficiency of the Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis is highly dependent on the reaction conditions, substrate, and methodology employed. The following table summarizes quantitative data from various reported procedures.

Starting Material (Precursor)MethodReagentsSolventTemperature (°C)TimeYield (%)Reference
Substituted PhenylhydrazoneConventionalPOCl₃/DMFDMF804 hGood[6]
1-phenyl-3-(p-tolyl)hydrazoneConventionalPOCl₃/DMFAcetonitrile801-7 h72[4]
1-phenyl-3-(p-tolyl)hydrazoneUltrasoundPOCl₃/DMFAcetonitrile4010-60 min86[4]
1-phenyl-3-(p-tolyl)hydrazoneMicrowavePOCl₃/DMFAcetonitrile805-15 min92[4]
1-methyl-3-propyl-5-chloro-1H-pyrazoleConventionalPOCl₃/DMFDMF1202 h55[9]
3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazoleConventionalPOCl₃/DMFDMF7024 h48[7]
(E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazineConventionalPOCl₃/DMFDMFReflux6 hExcellent[5]
Substituted Phenyl HydrazonesConventionalPOCl₃/DMF-703 hExcellent[5]
Substituted HydrazoneConventionalPOCl₃/DMF-1004-6 hGood to Excellent[5]

References

Application Note: High-Purity Isolation of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol using Preparative High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the synthetic intermediate, [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol. The described protocol consistently yields the target compound with high purity (>99%) and excellent recovery (>90%), making it suitable for applications in pharmaceutical research and development where stringent purity requirements are essential. This document provides comprehensive experimental procedures, from analytical method development to preparative scale-up, data analysis, and fraction processing.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. The fluorinated phenyl group can enhance metabolic stability and binding affinity, making this and related pyrazole derivatives valuable scaffolds in drug discovery. As with many active pharmaceutical ingredient (API) precursors, achieving high purity is critical to ensure the safety and efficacy of the final product and to avoid complications in subsequent synthetic steps. Preparative HPLC is a powerful technique for isolating target compounds from complex reaction mixtures, offering high resolution and efficiency.[1][2] This note provides a detailed protocol for the purification of this specific pyrazole derivative, which can be adapted for similar compounds.

Experimental Protocols

Analytical Method Development

Prior to scaling up to a preparative method, an optimized analytical method was developed to ensure adequate separation of the target compound from impurities.

Protocol:

  • Sample Preparation: A stock solution of the crude this compound was prepared by dissolving approximately 10 mg of the material in 10 mL of methanol to achieve a concentration of 1 mg/mL. The solution was then filtered through a 0.45 µm syringe filter.

  • Instrumentation: An analytical HPLC system equipped with a UV-Vis detector was used.

  • Chromatographic Conditions: The parameters for the analytical method are summarized in Table 1. A gradient elution was chosen to ensure good resolution between the target peak and any closely eluting impurities.

Preparative Method Scale-Up

The analytical method was scaled up to a preparative scale to handle larger sample loads for purification. The primary goal is to maintain the resolution achieved at the analytical scale.[3][4][5]

Protocol:

  • Flow Rate and Injection Volume Calculation: The flow rate and injection volume for the preparative column were scaled geometrically based on the column dimensions.[3] The scaling factor was calculated as the ratio of the cross-sectional areas of the preparative and analytical columns.

  • Sample Preparation for Purification: A highly concentrated solution of the crude product was prepared by dissolving approximately 500 mg of the material in a minimal amount of a strong solvent like dimethyl sulfoxide (DMSO) and then diluting with the mobile phase to prevent precipitation upon injection.[6]

  • Instrumentation: A preparative HPLC system with a high-pressure gradient pump, a larger sample loop injector, a preparative-scale column, a UV-Vis detector with a preparative flow cell, and an automated fraction collector was used.

  • Chromatographic Conditions: The detailed conditions for the preparative purification are outlined in Table 1.

Fraction Collection and Analysis

Protocol:

  • Fraction Collection: The fraction collector was programmed to collect fractions based on the UV signal of the eluting peak corresponding to this compound. Collection was triggered by a rising signal threshold and stopped as the signal returned to baseline.

  • Purity Analysis of Collected Fractions: An aliquot from each collected fraction containing the main peak was analyzed using the analytical HPLC method described in section 1 to confirm the purity of the isolated compound.

  • Post-Purification Processing: The high-purity fractions were combined. The organic solvent (acetonitrile) was removed using a rotary evaporator. The remaining aqueous solution was then lyophilized to yield the final purified product as a solid.

Data Presentation

The chromatographic conditions for both analytical and preparative scales are summarized in Table 1. A summary of the purification results, including retention time, purity, and recovery, is presented in Table 2.

Table 1: HPLC Method Parameters for Analytical and Preparative Scale Purification

ParameterAnalytical MethodPreparative Method
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 30-70% B over 15 min30-70% B over 15 min
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 10 µL500 µL
Column Temperature 25 °CAmbient
Detection UV at 254 nmUV at 254 nm

Table 2: Summary of Purification Results

AnalyteRetention Time (min)Purity of Crude (%)Purity of Purified Product (%)Recovery (%)
This compound8.5285.3>99.592.4

Visualization of Experimental Workflow

The logical flow of the purification process, from initial sample preparation to the final pure compound, is illustrated in the following diagram.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_analysis Analysis & Post-Processing crude_sample Crude Sample (85.3% Purity) dissolution Dissolve in DMSO/ Mobile Phase crude_sample->dissolution filtration Filter (0.45 µm) dissolution->filtration hplc_injection Inject Sample filtration->hplc_injection Prepared Sample hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation uv_detection UV Detection (254 nm) hplc_separation->uv_detection fraction_collection Fraction Collection (Peak-based) uv_detection->fraction_collection purity_check Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_check Collected Fractions pooling Pool High-Purity Fractions purity_check->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization pure_product Pure Product (>99.5% Purity, 92.4% Recovery) lyophilization->pure_product

Caption: Workflow for the preparative HPLC purification of this compound.

Conclusion

The preparative RP-HPLC method detailed in this application note provides an effective and reproducible strategy for the high-purity isolation of this compound. The systematic approach of scaling up from a developed analytical method ensures a high probability of success in achieving both high purity and high recovery of the target compound.[7] This protocol is well-suited for researchers and scientists in the drug development field who require highly pure chemical intermediates for their synthetic and biological studies.

References

Application Notes and Protocols for the Biological Screening of Pyrazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[3][4][5] This document provides detailed protocols for the biological screening of pyrazole libraries to identify and characterize novel therapeutic candidates. The protocols cover key assays for evaluating anticancer and antimicrobial activity, as well as kinase inhibition.

Data Presentation: Summary of Biological Activities

The following tables summarize the reported biological activities of various pyrazole derivatives, providing a comparative overview of their potency against different targets and cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazole Acetohydrazide DerivativeOvarian Cancer (A2780)8.14 - 8.63[6]
Pyrazole Carbohydrazide DerivativeSkin Cancer (B16F10)6.30 - 6.75[6]
Pyrazole Triazole Thiol DerivativeProstate Cancer (PC-3)5.26 - 5.32[6]
Scopoletin-pyrazole hybridColon Cancer (HCT-116)<20[7]
Scopoletin-pyrazole hybridLiver Cancer (Huh7)<20[7]
Scopoletin-pyrazole hybridColon Cancer (SW620)<20[7]
4-bromophenyl substituted pyrazoleLung Cancer (A549)8.0[7]
4-bromophenyl substituted pyrazoleCervical Cancer (HeLa)9.8[7]
4-bromophenyl substituted pyrazoleBreast Cancer (MCF-7)5.8[7]
Pyrazolo[3,4-d]pyrimidine derivativeBreast Cancer (T-47D)Good activity[8]
Compound 7Breast Cancer (MDA-MB-231)8.5 µg/mL[9]
Compound 7Colorectal Cancer (LoVo)8.5 µg/mL[9]
Pyrazolinone Chalcone 6bColon Cancer (Caco-2)23.34[10]

Table 2: Kinase Inhibitory Activity of Pyrazole-Based Compounds

CompoundTarget KinaseIC50 (nM)Target Cell LineCellular IC50 (µM)Reference
AfuresertibAkt10.08 (Ki)HCT116 (colon)0.95[1]
Compound 3ALK2.9-27[1]
Compound 6Aurora A160HCT116 (colon)0.39[1]
Compound 6Aurora A160MCF-7 (breast)0.46[1]
Compound 17Chk217.9--[1]
Thiazolyl-pyrazoline derivativeEGFR TK60MCF-7 (breast)0.07[7]
Pyrazolo[3,4-g]isoquinoline 1bHaspin57--[11]
Pyrazolo[3,4-g]isoquinoline 1cHaspin66--[11]

Table 3: Antimicrobial Activity of Pyrazole Derivatives

Compound/DerivativeMicroorganismActivityReference
Chloro derivatives of acetoxysulfonamide pyrazoleStaphylococcus aureus, Candida albicansMost active[4]
5-amino functionalized pyrazole 3cMultidrug-resistant Staphylococcus spp.MICs = 32–64 µg/mL[3]
5-amino functionalized pyrazole 4bMultidrug-resistant Staphylococcus spp.MICs = 32–64 µg/mL[3]
5-amino functionalized pyrazole 3cMycobacterium tuberculosisModerate activity[3]
5-amino functionalized pyrazole 4aMycobacterium tuberculosis (including MDR strains)Moderate activity[3]
Pyrazole derivative 3bStaphylococcus aureusInhibition zone: 18.9 mm; MIC = 1.25 µmol/mL[12]

Experimental Protocols

Anticancer Activity Screening: MTT Proliferation Assay

This protocol outlines the determination of the cytotoxic effects of pyrazole compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14]

Materials:

  • Pyrazole compounds dissolved in DMSO

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the cell culture medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[14]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of kinases and their inhibition by pyrazole compounds.[1][11]

Materials:

  • Pyrazole compounds dissolved in DMSO

  • Kinase enzyme of interest

  • Substrate for the kinase

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test pyrazole compounds in DMSO.

  • Assay Setup: Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[1]

  • Kinase Reaction Initiation: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[1] Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]

  • Start Reaction: Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.

  • Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[1]

  • ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[1]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.[1]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of pyrazole compounds against various microorganisms.

Materials:

  • Pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standardized microbial inoculum

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the pyrazole compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a temperature and duration appropriate for the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathways

// Nodes "Mitogenic Signals" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cyclin D / CDK4/6" [fillcolor="#FBBC05", fontcolor="#202124"]; "Rb" [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "p-Rb" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; "E2F" [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "G1/S Phase Gene Transcription" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cyclin E / CDK2" [fillcolor="#FBBC05", fontcolor="#202124"]; "S Phase (DNA Replication)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pyrazole CDK Inhibitor" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style=rounded];

// Edges "Mitogenic Signals" -> "Cyclin D / CDK4/6" [label="activates"]; "Cyclin D / CDK4/6" -> "Rb" [label="phosphorylates"]; "Rb" -> "E2F" [label="sequesters"]; "p-Rb" -> "E2F" [style=dashed, label="releases"]; "E2F" -> "G1/S Phase Gene Transcription" [label="activates"]; "G1/S Phase Gene Transcription" -> "Cyclin E / CDK2"; "Cyclin E / CDK2" -> "p-Rb" [label="further phosphorylates"]; "Cyclin E / CDK2" -> "S Phase (DNA Replication)" [label="promotes"]; "Pyrazole CDK Inhibitor" -> "Cyclin D / CDK4/6" [color="#EA4335", arrowhead=tee]; "Pyrazole CDK Inhibitor" -> "Cyclin E / CDK2" [color="#EA4335", arrowhead=tee]; } caption: "Inhibition of the CDK/Rb pathway by pyrazole compounds."

// Nodes "Cytokine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Receptor" [fillcolor="#F1F3F4", fontcolor="#202124"]; "JAK" [fillcolor="#FBBC05", fontcolor="#202124"]; "p-JAK" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "STAT" [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "p-STAT" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; "STAT Dimer" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Nucleus" [shape=oval, style=dashed, fontcolor="#5F6368"]; "Gene Transcription" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pyrazole JAK Inhibitor" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style=rounded];

// Edges "Cytokine" -> "Receptor"; "Receptor" -> "JAK" [label="activates"]; "JAK" -> "JAK" [style=invis]; // for layout "JAK" -> "p-JAK" [label="autophosphorylates"]; "p-JAK" -> "STAT" [label="phosphorylates"]; "STAT" -> "p-STAT"; "p-STAT" -> "STAT Dimer" [label="dimerizes"]; "STAT Dimer" -> "Nucleus"; "Nucleus" -> "Gene Transcription" [label="activates"]; "Pyrazole JAK Inhibitor" -> "JAK" [color="#EA4335", arrowhead=tee]; } caption: "Inhibition of the JAK/STAT signaling pathway."

// Nodes "Growth Factor" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Receptor Tyrosine Kinase" [fillcolor="#F1F3F4", fontcolor="#202124"]; "PI3K" [fillcolor="#FBBC05", fontcolor="#202124"]; "Akt" [fillcolor="#FBBC05", fontcolor="#202124"]; "Raf-1" [fillcolor="#FBBC05", fontcolor="#202124"]; "ERK1/2" [fillcolor="#FBBC05", fontcolor="#202124"]; "Proliferation & Metastasis" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pyrazole Inhibitor" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style=rounded];

// Edges "Growth Factor" -> "Receptor Tyrosine Kinase"; "Receptor Tyrosine Kinase" -> "PI3K"; "PI3K" -> "Akt"; "Akt" -> "Proliferation & Metastasis"; "Receptor Tyrosine Kinase" -> "Raf-1"; "Raf-1" -> "ERK1/2"; "ERK1/2" -> "Proliferation & Metastasis"; "Pyrazole Inhibitor" -> "PI3K" [color="#EA4335", arrowhead=tee]; "Pyrazole Inhibitor" -> "Akt" [color="#EA4335", arrowhead=tee]; "Pyrazole Inhibitor" -> "Raf-1" [color="#EA4335", arrowhead=tee, style=dashed, label="downregulates"]; } caption: "Inhibition of the PI3K/Akt/ERK1/2 signaling pathway."

Experimental Workflows

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; seed_cells [label="Seed Cancer Cells\nin 96-well Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; add_compounds [label="Add Pyrazole Library Compounds\n(Serial Dilutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate1 [label="Incubate for 48-72 hours", fillcolor="#FBBC05", fontcolor="#202124"]; add_mtt [label="Add MTT Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate2 [label="Incubate for 2-4 hours", fillcolor="#FBBC05", fontcolor="#202124"]; solubilize [label="Solubilize Formazan\nwith DMSO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read_plate [label="Measure Absorbance\nat 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate % Viability\nand IC50 Values", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> seed_cells; seed_cells -> add_compounds; add_compounds -> incubate1; incubate1 -> add_mtt; add_mtt -> incubate2; incubate2 -> solubilize; solubilize -> read_plate; read_plate -> analyze; analyze -> end; } caption: "Workflow for MTT-based anticancer screening."

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; prepare_compounds [label="Prepare Serial Dilutions\nof Pyrazole Compounds", fillcolor="#F1F3F4", fontcolor="#202124"]; add_to_plate [label="Add Compounds to\n384-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_kinase [label="Add Kinase Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pre_incubate [label="Pre-incubate at RT", fillcolor="#FBBC05", fontcolor="#202124"]; start_reaction [label="Add Substrate and ATP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate_reaction [label="Incubate at 30°C", fillcolor="#FBBC05", fontcolor="#202124"]; stop_reaction [label="Add ADP-Glo™ Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; measure_luminescence [label="Measure Luminescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze_data [label="Calculate % Inhibition\nand IC50 Values", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> prepare_compounds; prepare_compounds -> add_to_plate; add_to_plate -> add_kinase; add_kinase -> pre_incubate; pre_incubate -> start_reaction; start_reaction -> incubate_reaction; incubate_reaction -> stop_reaction; stop_reaction -> measure_luminescence; measure_luminescence -> analyze_data; analyze_data -> end; } caption: "Workflow for in vitro kinase inhibition assay."

References

Application Notes and Protocols for Assessing Antitumor Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for evaluating the antitumor potential of novel pyrazole derivatives. Detailed protocols for key in vitro and in vivo assays are provided to ensure robust and reproducible data generation.

Introduction

Pyrazole derivatives have emerged as a promising class of heterocyclic compounds in oncology research, demonstrating a wide range of pharmacological activities, including potent antitumor effects.[1][2][3] Their versatile scaffold allows for chemical modifications to optimize potency and selectivity against various cancer targets.[1] The evaluation of these derivatives involves a multi-step process, beginning with in vitro cytotoxicity screening against a panel of cancer cell lines, followed by mechanistic studies to elucidate their mode of action, and culminating in in vivo validation of their efficacy in animal models. This document outlines the standard experimental workflow and detailed protocols for these essential assessments.

Data Presentation: In Vitro Cytotoxicity of Pyrazole Derivatives

The antitumor activity of pyrazole derivatives is initially quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values are indicative of higher potency.[1] The data presented below is a summary from various studies and serves as a reference for the expected range of activity for this class of compounds.

Table 1: Cytotoxicity of Various Pyrazole Derivatives against Human Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
1,3,4-trisubstituted pyrazole derivativesHCT116, UO31, HepG2Varies[1]
Ferrocene-pyrazole hybrid 47cHCT-1163.12[4]
Ferrocene-pyrazole hybrid 47cPC-3124.40[4]
Ferrocene-pyrazole hybrid 47cHL606.81[4]
Pyrazolo[1,5-a]pyrimidine 34dHeLa10.41[4]
Pyrazolo[1,5-a]pyrimidine 34dDU-14510.77[4]
3,5-diphenyl-1H-pyrazole (L2)CFPAC-161.7[5]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3)MCF-781.48[5]
Benzofuropyrazole 4aK5620.26[2]
Benzofuropyrazole 4aA5490.19[2]
Pyrazole 5bK5620.021[2]
Pyrazole 5bMCF-71.7[2]
Pyrazole 5bA5490.69[2]
Morpholine-benzimidazole-pyrazole hybrid 15MCF70.042
Morpholine-benzimidazole-pyrazole hybrid 15PC30.61
Morpholine-benzimidazole-pyrazole hybrid 15A5490.76
Pyrazolo[4,3-c]pyridine derivative 41MCF71.937 µg/mL
Pyrazolo[4,3-c]pyridine derivative 41HepG23.695 µg/mL
Pyrazole carbaldehyde derivative 43MCF70.25

Experimental Workflow

The assessment of antitumor activity follows a logical progression from initial screening to in-depth mechanistic studies and finally to in vivo validation.

Experimental Workflow Experimental Workflow for Antitumor Activity Assessment cluster_0 In Vitro Studies cluster_1 Mechanistic Studies cluster_2 In Vivo Studies Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Select_Potent_Compounds Select Potent Compounds (Low IC50 values) Cytotoxicity_Screening->Select_Potent_Compounds Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Select_Potent_Compounds->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Select_Potent_Compounds->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Protein Expression) Select_Potent_Compounds->Western_Blot Xenograft_Model Tumor Xenograft Model (e.g., in mice) Apoptosis_Assay->Xenograft_Model Cell_Cycle_Analysis->Xenograft_Model Western_Blot->Xenograft_Model Efficacy_Assessment Efficacy Assessment (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Assessment

Caption: A typical workflow for assessing the antitumor activity of pyrazole derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a pyrazole derivative that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Pyrazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the pyrazole derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of medium containing the different concentrations of the pyrazole derivatives. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells and treat with the pyrazole derivative at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 × 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[6]

Cell Cycle Analysis

This protocol is used to determine the effect of the pyrazole derivative on the cell cycle distribution.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • Cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the pyrazole derivative at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37°C for 30 minutes.

  • Add 400 µL of PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the pyrazole derivatives.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against proteins in the PI3K/AKT or MAPK/ERK pathways)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

In Vivo Tumor Xenograft Model

This protocol outlines the establishment of a subcutaneous tumor model in mice to evaluate the in vivo efficacy of pyrazole derivatives.[7][8]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line

  • Culture medium

  • PBS or Hank's Balanced Salt Solution (HBSS)

  • Matrigel (optional)

  • Pyrazole derivative formulation

  • Vehicle control

  • Calipers

Procedure:

  • Culture the cancer cells to 80-90% confluency.

  • Harvest the cells and resuspend them in sterile PBS or HBSS at a concentration of 1 × 10⁷ to 5 × 10⁷ cells/mL. For some cell lines, mixing with Matrigel (1:1) can improve tumor take rate.

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the pyrazole derivative (formulated in a suitable vehicle) to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle alone.

  • Measure the tumor volume (Volume = 0.5 × length × width²) and body weight of the mice 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Signaling Pathways Targeted by Pyrazole Derivatives

Pyrazole derivatives have been shown to exert their antitumor effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. Two of the most commonly implicated pathways are the PI3K/AKT and MAPK/ERK pathways.

Signaling_Pathway Representative Signaling Pathways Targeted by Pyrazole Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Angiogenesis Angiogenesis ERK->Angiogenesis Pyrazole Pyrazole Derivatives Pyrazole->PI3K Pyrazole->AKT Pyrazole->ERK

Caption: Pyrazole derivatives can inhibit key nodes in the PI3K/AKT and MAPK/ERK pathways.

References

Application Notes and Protocols for [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and use of the chemical intermediate, [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol. This versatile building block is valuable in the synthesis of various heterocyclic compounds, particularly those with potential applications in medicinal chemistry, such as kinase inhibitors.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. First, the corresponding pyrazole-4-carbaldehyde is synthesized via a Vilsmeier-Haack reaction. Subsequently, the aldehyde is reduced to the desired alcohol.

Step 1: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. In this step, a substituted acetophenone phenylhydrazone is cyclized and formylated to yield the pyrazole-4-carbaldehyde.

Experimental Protocol:

  • Preparation of the Vilsmeier-Haack reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (DMF, 10 mL) to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 mol) dropwise while maintaining the temperature at 0°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier-Haack reagent.

  • Reaction: To the prepared Vilsmeier-Haack reagent, add a solution of 4-fluoroacetophenone phenylhydrazone (0.004 mol) in DMF dropwise.

  • Heating: After the addition is complete, heat the reaction mixture to 60-65°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with constant stirring. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde.

ParameterValue
Reactants 4-fluoroacetophenone phenylhydrazone, DMF, POCl₃
Reaction Time 4-8 hours
Temperature 60-65°C
Typical Yield 70-85%
Appearance White to off-white solid
Step 2: Reduction to this compound

The reduction of the pyrazole-4-carbaldehyde to the corresponding alcohol is readily achieved using a mild reducing agent like sodium borohydride (NaBH₄).

Experimental Protocol:

  • Dissolution: Dissolve 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1 mmol) in methanol (10 mL) in a round-bottom flask at room temperature.

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.2 mmol) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, carefully quench the reaction by the dropwise addition of water (5 mL) at 0°C.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

ParameterValue
Reactants 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, NaBH₄
Solvent Methanol
Reaction Time 2-4 hours
Temperature 0°C to Room Temperature
Typical Yield 85-95%
Appearance White solid

Characterization Data (Predicted based on similar structures):

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz) δ 7.8-7.2 (m, 4H, Ar-H), 7.9 (s, 1H, pyrazole-H), 7.7 (s, 1H, pyrazole-H), 4.7 (d, 2H, CH₂), 2.0 (t, 1H, OH)
¹³C NMR (CDCl₃, 101 MHz) δ 160 (d, J=245 Hz), 140, 138, 125 (d, J=8 Hz), 122, 116 (d, J=23 Hz), 58 (CH₂OH)
Melting Point 110-120 °C

Application as an Intermediate in Kinase Inhibitor Synthesis

This compound is a valuable intermediate for the synthesis of kinase inhibitors, particularly those targeting the Aurora kinase family, which are crucial regulators of cell division and are often dysregulated in cancer. The methanol functionality can be converted to other functional groups, such as a boronic acid, for use in cross-coupling reactions to build more complex molecules.

Example Protocol: Synthesis of a 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based Kinase Inhibitor

This protocol outlines a general strategy for incorporating the [1-(4-fluorophenyl)-1H-pyrazol-4-yl] moiety into a kinase inhibitor scaffold, inspired by reported syntheses of Aurora kinase inhibitors.[1]

Step 2a: Oxidation to Aldehyde (if starting from alcohol)

If the downstream reaction requires the aldehyde, the synthesized alcohol can be oxidized back using standard procedures (e.g., with manganese dioxide or PCC).

Step 2b: Conversion to Boronic Acid Ester

  • Halogenation: The methanol can be converted to a halomethyl group (e.g., bromomethyl) using a suitable reagent like phosphorus tribromide (PBr₃).

  • Arbuzov Reaction: The halomethyl derivative can then be reacted with a phosphite ester to form a phosphonate ester.

  • Horner-Wadsworth-Emmons Reaction: The phosphonate can be used in a Horner-Wadsworth-Emmons reaction to introduce a vinyl group, which can then be converted to a boronic acid.

  • Alternative Suzuki-Miyaura Coupling: A more direct approach involves the synthesis of the corresponding (1-(4-fluorophenyl)-1H-pyrazol-4-yl)boronic acid, which is commercially available or can be synthesized.[1]

Step 2c: Suzuki-Miyaura Cross-Coupling Reaction

This example demonstrates the coupling of a pyrazole boronic acid with a heterocyclic core, a common strategy in kinase inhibitor synthesis.

Experimental Protocol:

  • Reaction Setup: In a microwave vial, combine 7-chloro-3H-imidazo[4,5-b]pyridine (1 mmol), (1-(4-fluorophenyl)-1H-pyrazol-4-yl)boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as potassium carbonate (K₂CO₃, 2 mmol).

  • Solvent: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 120-150°C for 30-60 minutes.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield the desired kinase inhibitor.

ParameterValue
Reactants 7-chloro-3H-imidazo[4,5-b]pyridine, (1-(4-fluorophenyl)-1H-pyrazol-4-yl)boronic acid
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent 1,4-Dioxane/Water
Reaction Time 30-60 minutes
Temperature 120-150°C (Microwave)
Typical Yield 50-70%

Visualizations

Synthesis Workflow

Synthesis_Workflow A 4-Fluoroacetophenone Phenylhydrazone B Vilsmeier-Haack Reaction (DMF, POCl3) A->B Step 1 C 1-(4-fluorophenyl)-1H- pyrazole-4-carbaldehyde B->C D Reduction (NaBH4, MeOH) C->D Step 2 E [1-(4-fluorophenyl)-1H- pyrazol-4-yl]methanol D->E F Oxidation / Conversion to Boronic Acid E->F Intermediate Functionalization G Suzuki-Miyaura Coupling F->G Step 2c H Kinase Inhibitor G->H

A flowchart illustrating the synthetic pathway from the starting hydrazone to the final kinase inhibitor.
Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of mitosis. Their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression G2 G2 Phase M Mitosis G2->M Cytokinesis Cytokinesis M->Cytokinesis Apoptosis Apoptosis M->Apoptosis Mitotic Catastrophe AuroraA Aurora A Kinase AuroraA->M Centrosome Separation, Spindle Assembly AuroraB Aurora B Kinase AuroraB->M Chromosome Segregation AuroraB->Cytokinesis Abscission Inhibitor [1-(4-fluorophenyl)-1H-pyrazol-4-yl] -derived Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

A simplified diagram of the Aurora kinase signaling pathway and the inhibitory action of a pyrazole-based inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, which typically proceeds via a two-step process: 1) Vilsmeier-Haack formylation to produce the intermediate, 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, and 2) subsequent reduction to the target alcohol.

Problem: Low Yield in Vilsmeier-Haack Formylation (Step 1)

QuestionAnswer & Recommendations
Why is the yield of my pyrazole-4-carbaldehyde intermediate low? Low conversion rates can result from several factors.[1] The Vilsmeier-Haack reaction is sensitive to moisture; ensure all glassware is oven-dried and reagents are anhydrous. The purity of the starting hydrazone is also critical.[2] Additionally, the reaction temperature and time may need optimization. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1]
My reaction mixture turned dark or formed colored impurities. What happened? The formation of colored impurities, often yellow or red, can be due to the decomposition of hydrazine starting materials or the oxidation of intermediates.[1] It is recommended to use high-purity starting materials and handle them under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected.[3]
How can I improve the formation of the Vilsmeier reagent (POCl₃/DMF)? The Vilsmeier reagent should be prepared fresh for the best results. The addition of phosphoryl chloride (POCl₃) to dimethylformamide (DMF) is exothermic and should be performed slowly at a low temperature (e.g., 0 °C) to prevent degradation of the reagent.

Problem: Inefficient Reduction to this compound (Step 2)

QuestionAnswer & Recommendations
My reduction of the aldehyde to the alcohol is incomplete. How can I drive it to completion? Incomplete reduction is a common issue. Ensure you are using a sufficient molar excess of the reducing agent, typically sodium borohydride (NaBH₄). The reaction is often performed in a protic solvent like methanol or ethanol. If the reaction is sluggish at room temperature, consider a modest increase in temperature, but monitor carefully by TLC to avoid side reactions.
I'm observing side products. What could they be? The primary side product is often unreacted starting material (the aldehyde). Depending on the reaction conditions and workup, over-reduction is a possibility with stronger reducing agents like lithium aluminum hydride (LiAlH₄), though less likely with NaBH₄.[4] Ensure the reaction is properly quenched before workup to destroy any excess reducing agent.
Can the final alcohol product be oxidized back to the aldehyde? Yes, the methanol group can be oxidized back to the corresponding aldehyde or even further to a carboxylic acid.[4] Avoid harsh oxidizing conditions during workup and purification. Store the final product under an inert atmosphere if it will not be used immediately.

Problem: Purification Challenges

QuestionAnswer & Recommendations
How do I effectively purify the final product? The most common methods for purifying the final alcohol are column chromatography on silica gel or recrystallization.[1] For column chromatography, a gradient elution system, such as n-hexane/ethyl acetate, is often effective for separating the product from nonpolar impurities and the more polar starting aldehyde.[5]
My product appears oily or won't crystallize. What should I do? If the product is an oil, it may contain residual solvent or impurities. Try co-evaporation with a suitable solvent like dichloromethane or toluene on a rotary evaporator to remove trace solvents. If recrystallization fails, purification by column chromatography is the recommended alternative.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: A widely used method involves a two-step sequence. First, a suitable precursor is formylated at the 4-position of the pyrazole ring using the Vilsmeier-Haack reaction to yield 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde.[6][7] This intermediate is then reduced to the target alcohol using a mild reducing agent like sodium borohydride.[4]

Q2: I am observing multiple spots on my TLC plate during the pyrazole ring formation. What are the likely side products? A2: The formation of multiple products can be due to regioisomers, which is a prevalent issue when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1][3] Another possibility is the formation of a non-aromatic pyrazoline intermediate, which requires a subsequent oxidation step to form the desired aromatic pyrazole.[3]

Q3: Which reducing agent is best for converting the pyrazole-4-carbaldehyde to the corresponding methanol? A3: Sodium borohydride (NaBH₄) is generally the preferred reagent for this transformation. It is a mild and selective reducing agent for aldehydes and ketones, with a lower risk of reducing other functional groups compared to stronger agents like lithium aluminum hydride (LiAlH₄).[4]

Q4: How can I confirm the structure of my final product? A4: A combination of spectroscopic techniques is essential for structure confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide detailed information about the chemical environment of the protons and carbons. Mass spectrometry (MS) will confirm the molecular weight of the compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)

This protocol is a general procedure based on the Vilsmeier-Haack formylation of hydrazone precursors.[2][6][7]

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool dimethylformamide (DMF, 3 eq.) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction: Dissolve the hydrazone precursor (1 eq.) in DMF or a suitable solvent and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Heating: After the addition, remove the ice bath and heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC. The reaction may take several hours.[8]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Reduction)

This protocol describes the reduction of the aldehyde intermediate to the target alcohol.

  • Dissolution: In a round-bottom flask, dissolve 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1 eq.) in methanol or ethanol at room temperature.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the solution. Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is completely consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess NaBH₄ by the dropwise addition of water or dilute hydrochloric acid until gas evolution ceases.

  • Solvent Removal: Remove the bulk of the organic solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reducing Agents for Aldehyde Reduction
Reducing AgentTypical SolventTemperature (°C)Relative ReactivityWorkup ComplexityPotential Issues
Sodium Borohydride (NaBH₄) Methanol, Ethanol0 to 25ModerateSimple (Aqueous quench)Incomplete reaction if stoichiometry or temperature is too low.
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether0 to 25HighComplex (Requires careful Fieser workup)Highly reactive with water and protic solvents; can reduce other functional groups.[4]
Diisobutylaluminium Hydride (DIBAL-H) Toluene, DCM-78 to 0ModerateAqueous quenchTemperature control is critical to avoid over-reduction.

Visualizations

Troubleshooting Workflow for Low Product Yield

G start Problem: Low Yield check_purity Check Purity of Starting Materials (SMs) start->check_purity sm_impure SMs Impure? check_purity->sm_impure review_conditions Review Reaction Conditions conditions_ok Conditions Suboptimal? review_conditions->conditions_ok analyze_crude Analyze Crude Product (TLC, NMR) side_products Side Products Detected? analyze_crude->side_products sm_impure->review_conditions No repurify Action: Repurify SMs (Recrystallize / Column Chrom.) sm_impure->repurify Yes conditions_ok->analyze_crude No optimize Action: Optimize Temp, Time, or Reagent Stoichiometry conditions_ok->optimize Yes characterize Action: Identify Side Products & Adjust Strategy side_products->characterize Yes end_success Yield Improved side_products->end_success No (Incomplete Conversion) repurify->end_success optimize->end_success characterize->end_success

Caption: A troubleshooting flowchart for diagnosing and resolving low yield issues.

References

Technical Support Center: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-fluorophenyl)-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-(4-fluorophenyl)-1H-pyrazole?

A1: The most prevalent method for synthesizing 1-(4-fluorophenyl)-1H-pyrazole is the Knorr pyrazole synthesis. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with 4-fluorophenylhydrazine.

Q2: What are the primary side products I should expect in this synthesis?

A2: The major side products in the synthesis of 1-(4-fluorophenyl)-1H-pyrazole are typically regioisomers, which arise from the reaction of the unsymmetrical 4-fluorophenylhydrazine with the 1,3-dicarbonyl compound. Depending on the specific 1,3-dicarbonyl compound used, you may form either 1-(4-fluorophenyl)-3-substituted-1H-pyrazole or 1-(4-fluorophenyl)-5-substituted-1H-pyrazole. Other potential impurities include unreacted starting materials and pyrazoline intermediates resulting from incomplete aromatization.

Q3: How can I identify the desired product and its regioisomeric side product?

A3: The desired product and its regioisomer can be distinguished using chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) can often show two distinct spots if a suitable solvent system is used. For definitive identification, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential. The chemical shifts of the pyrazole ring protons and carbons will differ between the two regioisomers.

Q4: What are some common issues encountered during the synthesis and how can I troubleshoot them?

A4: Common issues include low yield, formation of a complex mixture of products, and difficulty in purification. Low yields can result from incomplete reaction or product degradation. Optimizing reaction temperature and time, and ensuring the quality of reagents can help. The formation of multiple products is often due to a lack of regioselectivity. Purification challenges can be addressed by careful selection of chromatographic conditions.

Troubleshooting Guides

Issue 1: Low Yield of 1-(4-fluorophenyl)-1H-pyrazole

Symptoms:

  • After work-up, the isolated mass of the product is significantly lower than the theoretical yield.

  • TLC analysis of the crude product shows a faint spot for the desired product and significant amounts of starting materials.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction - Increase the reaction time. Monitor the reaction progress by TLC until the starting materials are consumed.- Increase the reaction temperature, but be cautious as this may also lead to the formation of degradation products.- Ensure the catalyst (if any) is active and used in the correct amount.
Sub-optimal Reaction Conditions - The choice of solvent can influence the reaction rate and yield. Consider screening different solvents (e.g., ethanol, acetic acid, toluene).- The pH of the reaction mixture can be critical. For the Knorr synthesis, a slightly acidic medium is often optimal.
Degradation of Product - If the product is sensitive to the work-up conditions (e.g., strong acids or bases), use milder procedures for extraction and washing.- Purify the product promptly after the reaction is complete to avoid decomposition.
Inefficient Purification - Optimize the column chromatography conditions (e.g., silica gel activity, solvent gradient) to minimize product loss during purification.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete No Starting Material optimize_conditions Optimize Reaction Conditions: - Increase Time/Temperature - Check Catalyst incomplete->optimize_conditions check_workup Review Work-up & Purification complete->check_workup end_goal Improved Yield optimize_conditions->end_goal degradation Product Degradation check_workup->degradation Evidence of Degradation loss Purification Loss check_workup->loss Significant Loss During Purification modify_workup Modify Work-up: - Milder pH - Prompt Purification degradation->modify_workup optimize_purification Optimize Chromatography loss->optimize_purification modify_workup->end_goal optimize_purification->end_goal

A flowchart for troubleshooting low product yields.
Issue 2: Formation of Regioisomers

Symptoms:

  • ¹H NMR spectrum of the purified product shows two sets of signals for the pyrazole ring protons.

  • TLC analysis shows two spots with very close Rf values.

  • Mass spectrometry shows a single mass corresponding to the product, but the sample is clearly a mixture by NMR.

Strategies to Control Regioselectivity:

StrategyDescription
Choice of 1,3-Dicarbonyl Compound The electronic and steric properties of the substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the 4-fluorophenylhydrazine to one of the carbonyl groups, thus favoring the formation of one regioisomer.
Solvent Effects The polarity and hydrogen-bonding ability of the solvent can influence the regioselectivity of the reaction. For instance, using fluorinated alcohols as solvents has been shown to improve regioselectivity in some pyrazole syntheses.
Catalyst Selection The use of specific acid or base catalysts can sometimes favor the formation of one regioisomer over the other.

Logical Flow for Addressing Regioisomer Formation

regioisomer_workflow start Regioisomer Mixture Detected (NMR, TLC) modify_reagents Modify 1,3-Dicarbonyl Substituents (Steric/Electronic) start->modify_reagents change_solvent Screen Different Solvents (e.g., Fluorinated Alcohols) start->change_solvent change_catalyst Investigate Alternative Catalysts (Acidic/Basic) start->change_catalyst purification Optimize Chromatographic Separation start->purification If synthesis modification is not feasible goal Single Regioisomer or Improved Ratio modify_reagents->goal change_solvent->goal change_catalyst->goal purification->goal

A diagram illustrating strategies to manage regioisomer formation.

Experimental Protocols

Protocol: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole via Knorr Cyclocondensation

This protocol describes a general procedure for the synthesis of 1-(4-fluorophenyl)-1H-pyrazole from a 1,3-dicarbonyl compound and 4-fluorophenylhydrazine.

Materials:

  • 1,3-dicarbonyl compound (e.g., malondialdehyde or a derivative) (1.0 eq)

  • 4-fluorophenylhydrazine hydrochloride (1.1 eq)

  • Sodium acetate (1.1 eq, if using the hydrochloride salt of the hydrazine)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol or glacial acetic acid.

  • Addition of Hydrazine: Add 4-fluorophenylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) to the solution. If using free 4-fluorophenylhydrazine, the sodium acetate is not necessary.

  • Reaction: Heat the mixture to reflux and stir for 2-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If using acetic acid as the solvent, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1-(4-fluorophenyl)-1H-pyrazole.

Expected Yield and Purity: The yield and purity of the final product can vary depending on the specific 1,3-dicarbonyl compound used and the optimization of the reaction and purification conditions. Yields can range from moderate to good.

Data Presentation

Table 1: Hypothetical Spectroscopic Data for Identification of Regioisomers

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Expected m/z [M+H]⁺
1-(4-fluorophenyl)-3-methyl-1H-pyrazole ~2.3 (s, 3H, CH₃), ~6.3 (d, 1H, pyrazole-H4), ~7.2 (t, 2H, Ar-H), ~7.6 (dd, 2H, Ar-H), ~7.8 (d, 1H, pyrazole-H5)~13 (CH₃), ~107 (C4), ~116 (d, JCF, Ar-C), ~122 (d, JCF, Ar-C), ~136 (Ar-C), ~140 (C5), ~150 (C3), ~162 (d, JCF, Ar-C)177.08
1-(4-fluorophenyl)-5-methyl-1H-pyrazole ~2.2 (s, 3H, CH₃), ~6.1 (d, 1H, pyrazole-H4), ~7.2 (t, 2H, Ar-H), ~7.5 (dd, 2H, Ar-H), ~7.4 (d, 1H, pyrazole-H3)~11 (CH₃), ~108 (C4), ~116 (d, JCF, Ar-C), ~127 (d, JCF, Ar-C), ~137 (Ar-C), ~141 (C3), ~145 (C5), ~162 (d, JCF, Ar-C)177.08
Note: These are predicted values and may vary based on the solvent and instrument used. The coupling constants (J) for the fluorine atom are crucial for definitive assignment.

Signaling Pathways and Experimental Workflows

Reaction Mechanism: Knorr Pyrazole Synthesis

knorr_mechanism cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration & Aromatization Dicarbonyl R1-C(O)CH2C(O)-R2 Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone + Hydrazine Hydrazine 4-F-Ph-NHNH2 Cyclic_Intermediate 5-Hydroxy-pyrazoline Hydrazone->Cyclic_Intermediate Intramolecular Attack Pyrazole 1-(4-fluorophenyl)-1H-pyrazole Cyclic_Intermediate->Pyrazole - H2O

The mechanism of the Knorr pyrazole synthesis.

Technical Support Center: Purification of Pyrazole Methanol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the purification of pyrazole methanol compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying pyrazole methanol compounds?

A1: The most frequently employed methods for the purification of pyrazole methanol and its derivatives are recrystallization and column chromatography on silica gel.[1] For liquid or low-melting pyrazole derivatives, distillation can also be a viable option.

Q2: How do I choose a suitable solvent for the recrystallization of my pyrazole methanol compound?

A2: The choice of solvent is critical and depends on the polarity of your specific pyrazole methanol derivative. Generally, effective solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] A good starting point is to use a solvent in which the compound is highly soluble when hot and poorly soluble when cold. Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also very effective.[1]

Q3: My pyrazole methanol compound is an oil and will not crystallize. What should I do?

A3: The oily nature of a product can be due to residual solvent or impurities that depress the melting point. First, ensure all volatile solvents are removed under high vacuum. If it remains an oil, column chromatography is a highly effective method for purifying oily products.[1] Another strategy is to attempt to form a salt (e.g., by adding an acid like HCl), which is often a crystalline solid that can be purified by recrystallization and then neutralized to recover the pure pyrazole.

Q4: How can I remove colored impurities from my pyrazole methanol product?

A4: Colored impurities can often be removed by treating a solution of the crude product with a small amount of activated charcoal. The charcoal adsorbs the colored impurities and can then be removed by filtration.[1] However, be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.[1] Recrystallization itself is also often effective at leaving colored impurities behind in the mother liquor.

Q5: I see multiple spots on my TLC plate. What could they be and how do I get rid of them?

A5: Multiple spots on a TLC plate indicate the presence of impurities, which could be unreacted starting materials, byproducts, or regioisomers. A common issue in pyrazole synthesis is the formation of regioisomers, which can be challenging to separate.[2] Column chromatography is the most effective method for separating compounds with different polarities, including regioisomers.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of pyrazole methanol compounds.

Issue Potential Cause Recommended Solution(s)
"Oiling Out" During Recrystallization The compound is precipitating from the solution at a temperature above its melting point.- Increase the volume of the "good" solvent to lower the saturation temperature. - Ensure the solution cools as slowly as possible. - Experiment with a different solvent system. - Use a seed crystal to induce crystallization.[1]
Low Recrystallization Yield - Too much solvent was used. - The solution was not cooled sufficiently. - The chosen solvent is not ideal.- Use the minimum amount of hot solvent required to dissolve the compound. - Cool the solution in an ice bath to maximize precipitation. - Select a solvent in which the compound has very low solubility at cold temperatures.[1]
Streaking on TLC Plate - The compound is highly polar and interacting strongly with the silica gel. - The sample is too concentrated.- Add a small amount of a polar solvent like methanol to the eluent. - Deactivate the silica gel with triethylamine if your compound is basic.[3] - Spot a more dilute solution on the TLC plate.
Poor Separation in Column Chromatography - The chosen solvent system is not optimal. - The column was not packed properly.- Systematically vary the polarity of the eluent to achieve better separation (aim for a ΔRf of at least 0.15 between the product and impurities).[4] - Ensure the column is packed uniformly to avoid channeling.
Product is Lost on the Column The compound is very polar and is irreversibly adsorbed onto the silica gel.- Use a more polar eluent, such as a gradient up to 10-20% methanol in dichloromethane. - Deactivate the silica gel with triethylamine before packing the column.[3] - Consider using a different stationary phase, like neutral alumina.[3]

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization of Pyrazole Methanol Compounds

Disclaimer: The effectiveness of a solvent is highly dependent on the specific substituents of the pyrazole methanol compound. This table provides a general guideline.

Solvent/Solvent SystemPolarityTypically Good ForNotes
MethanolHighPolar pyrazole methanolsOften used in mixed solvent systems.
EthanolHighPolar pyrazole methanolsA common and effective choice.[1]
Ethanol/WaterHigh (Mixed)Polar pyrazole methanolsA "good" solvent (ethanol) and an "anti-solvent" (water) system.[1][3]
Ethyl AcetateMediumModerately polar pyrazole methanolsCan be used as a single solvent or in combination with hexane.
Hexane/Ethyl AcetateLow to Medium (Mixed)Less polar pyrazole methanolsThe ratio can be adjusted to fine-tune the polarity.[1]
AcetoneMedium-HighA wide range of pyrazole methanolsGood for many derivatives.[1]

Table 2: Illustrative Column Chromatography Conditions for Pyrazole Methanol Compounds

Disclaimer: The optimal eluent system must be determined experimentally using Thin Layer Chromatography (TLC). The following are common starting points.

Eluent SystemTypical Ratio (v/v)Target Rf on TLCSuitable For
Hexane / Ethyl Acetate9:1 to 1:10.2 - 0.4Separation of non-polar to moderately polar compounds.[5]
Dichloromethane / Methanol99:1 to 9:10.2 - 0.4Separation of more polar compounds.
Dichloromethane / Ethyl Acetate9:1 to 1:10.2 - 0.4General purpose for compounds of intermediate polarity.
Dichloromethane / Acetone9:1 to 1:10.2 - 0.4Alternative for intermediate polarity compounds.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude pyrazole methanol compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture while stirring until the solvent boils and the compound fully dissolves. Add more solvent dropwise if needed to achieve complete dissolution.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals to a constant weight.[1]

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol or methanol).[1]

  • Addition of Anti-Solvent: While the solution is still hot, add a hot "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water) dropwise until the solution becomes faintly turbid.[3]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a cold mixture of the two solvents, and dry.

Protocol 3: Silica Gel Column Chromatography

  • TLC Analysis: Determine the optimal solvent system by running TLC plates with different ratios of solvents. Aim for an Rf value of 0.2-0.4 for the desired compound and good separation from impurities.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole methanol compound.

Visualizations

G General Troubleshooting Workflow for Pyrazole Purification start Crude Product tlc Run TLC in Hexane/EtOAc (e.g., 7:3) start->tlc one_spot Single Spot? tlc->one_spot multiple_spots Multiple Spots? one_spot->multiple_spots No recrystallize Recrystallization one_spot->recrystallize Yes column Column Chromatography multiple_spots->column Yes check_solubility Check Solubility for Recrystallization recrystallize->check_solubility determine_rf Determine Optimal Eluent via TLC column->determine_rf pure_product Pure Product oiling_out Oiling Out? check_solubility->oiling_out oiling_out->pure_product No change_solvent Change Solvent/Method oiling_out->change_solvent Yes change_solvent->recrystallize run_column Run Column & Collect Fractions determine_rf->run_column combine_pure Combine Pure Fractions & Evaporate run_column->combine_pure combine_pure->pure_product

Caption: A logical workflow for troubleshooting the purification of pyrazole compounds.

G Troubleshooting Regioisomer Separation start Mixture of Regioisomers Detected (e.g., by NMR) tlc_analysis Systematic TLC Analysis (Vary eluent polarity, e.g., Hexane/EtOAc) start->tlc_analysis separation_on_tlc Baseline Separation on TLC? tlc_analysis->separation_on_tlc column_chromatography Preparative Column Chromatography separation_on_tlc->column_chromatography Yes no_separation Optimize TLC Conditions (Try different solvent systems, e.g., DCM/MeOH) separation_on_tlc->no_separation No isolated_isomers Isolated Isomers column_chromatography->isolated_isomers no_separation->tlc_analysis fractional_recrystallization Attempt Fractional Recrystallization no_separation->fractional_recrystallization If column fails or is not feasible solubility_test Test Solubility in Various Solvents fractional_recrystallization->solubility_test different_solubility Sufficiently Different Solubilities? solubility_test->different_solubility different_solubility->column_chromatography No, revert to chromatography different_solubility->fractional_recrystallization Yes, proceed with multiple recrystallizations

Caption: A decision tree for the separation of pyrazole regioisomers.

References

Technical Support Center: Optimizing Pyrazole N-Arylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole N-arylation. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their pyrazole N-arylation experiments. Here you will find frequently asked questions, detailed troubleshooting guides, comparative data, and standardized protocols.

Frequently Asked Questions (FAQs)

Q1: My pyrazole N-arylation reaction is showing low to no conversion. What are the common causes and how can I improve the yield?

A1: Low conversion is a frequent issue. Consider the following factors:

  • Catalyst System: The choice of catalyst and ligand is crucial. For copper-catalyzed reactions, CuI is a common precursor, often paired with diamine or phenanthroline-based ligands.[1][2][3] For palladium-catalyzed systems, ligands like tBuBrettPhos have shown high efficiency.[4][5] Ensure the catalyst and ligand are not degraded and are used in the correct ratio.

  • Base: The base plays a critical role. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and KOtBu.[6] The choice of base can depend on the solvent and the pKa of the pyrazole. For instance, stronger bases like KOtBu may be necessary for less acidic pyrazoles.

  • Solvent: Aprotic polar solvents like DMF and DMSO are often effective.[3][7] The solubility of the base and other reagents in the chosen solvent is important for reaction efficiency.

  • Temperature: Reaction temperatures can range from room temperature to over 150°C.[6] Increasing the temperature can often improve conversion, especially for less reactive aryl halides.[6]

  • Atmosphere: These reactions are often sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[8]

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Common side reactions include homo-coupling of the aryl halide and C-arylation of the pyrazole.

  • Homo-coupling (Ar-Ar): This is more common in palladium-catalyzed reactions. Optimizing the catalyst-to-ligand ratio and ensuring a clean reaction setup can help.

  • C-Arylation: While N-arylation is generally favored, C-arylation can occur, especially with certain substitution patterns on the pyrazole ring. Lowering the reaction temperature or screening different ligand/base combinations may improve selectivity.

  • Ligand Degradation: At high temperatures, some ligands may degrade, leading to undesired side reactions. Ensure the chosen ligand is stable at the reaction temperature.

Q3: How do I control regioselectivity in the N-arylation of unsymmetrical pyrazoles?

A3: Achieving regioselectivity is a significant challenge. The outcome is influenced by steric and electronic factors of both the pyrazole and the aryl halide.

  • Steric Hindrance: Bulky substituents on the pyrazole ring can direct the arylation to the less hindered nitrogen atom.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.

  • Ligand Choice: Specific ligands can be used to tune the regioselectivity by influencing the steric environment around the metal center.[9] Recent studies have shown that ligand choice in copper-catalyzed aryne chemistry can allow for switchable regioselectivity.[9]

Q4: What is a general purification strategy for N-arylpyrazoles?

A4: Purification is typically achieved through silica gel column chromatography.[8][10]

  • After the reaction is complete, the mixture is typically diluted with a solvent like ethyl acetate and filtered through a plug of Celite or silica gel to remove the catalyst and inorganic salts.[8]

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by flash chromatography using a suitable solvent system, often a gradient of ethyl acetate in heptane or hexane.[10]

  • Alternatively, for some pyrazoles, purification can be achieved by forming an acid addition salt, crystallizing it, and then neutralizing it to recover the purified product.[11]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during pyrazole N-arylation.

Troubleshooting_Workflow Troubleshooting Pyrazole N-Arylation Start Reaction Issue Identified Low_Yield Low or No Yield Start->Low_Yield Side_Products Significant Side Products Start->Side_Products Regio_Issue Poor Regioselectivity Start->Regio_Issue Check_Catalyst Check Catalyst/Ligand Activity - Use fresh catalyst/ligand - Verify catalyst loading Low_Yield->Check_Catalyst Check_Temp Lower Reaction Temperature Side_Products->Check_Temp Screen_Ligands Screen Different Ligands - Consider sterically bulky ligands Regio_Issue->Screen_Ligands Optimize_Base Optimize Base - Screen different bases (K2CO3, Cs2CO3, KOtBu) - Ensure base is dry Check_Catalyst->Optimize_Base Optimize_Solvent Optimize Solvent - Test DMF, DMSO, Toluene - Check solubility of reagents Optimize_Base->Optimize_Solvent Optimize_Temp Optimize Temperature - Incrementally increase temperature Optimize_Solvent->Optimize_Temp Inert_Atmosphere Ensure Inert Atmosphere - Degas solvent - Use Schlenk techniques Optimize_Temp->Inert_Atmosphere Vary_Ligand Vary Ligand/Catalyst Ratio Check_Temp->Vary_Ligand Purity_Check Check Reagent Purity Vary_Ligand->Purity_Check Modify_Substrate Modify Pyrazole Substituents - Introduce blocking groups Screen_Ligands->Modify_Substrate

Caption: A decision tree for troubleshooting common pyrazole N-arylation issues.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various literature reports on copper-catalyzed pyrazole N-arylation, providing a comparative overview of different catalytic systems.

Table 1: Copper-Catalyzed N-Arylation of Pyrazole with Aryl Iodides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneCuI (5)1,10-Phenanthroline (10)K₂CO₃DMF803.539[3]
2IodobenzeneCuO/AB (5)-KOtBuToluene1801896[6]
34-IodotolueneCu₂O (5)N-Ligand-BCs₂CO₃DMF1202495[7]
4IodobenzeneCuI (1)DiamineK₃PO₄Dioxane1102494[1]

Table 2: Copper-Catalyzed N-Arylation of Pyrazole with Aryl Bromides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1BromobenzeneCuI (5)DiamineK₂CO₃Dioxane1102485[1]
24-BromotolueneCuCl (5)6-(1H-pyrazol-1-yl)nicotinic acid (10)K₃PO₄DMF1002492
31-Bromo-4-nitrobenzeneCuI (1)DiamineK₂CO₃Dioxane1102491[1]

Experimental Protocols

General Protocol for Copper-Diamine Catalyzed N-Arylation of Pyrazole

This protocol is adapted from the work of Buchwald and coworkers.[1][8]

Materials:

  • CuI (Copper(I) iodide)

  • Pyrazole

  • Aryl halide (iodide or bromide)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Diamine ligand (e.g., N,N'-dimethylethylenediamine)

  • Anhydrous solvent (e.g., dioxane, toluene)

  • Resealable Schlenk tube or screw-cap test tube

  • Magnetic stir bar

  • Argon or nitrogen gas supply

Procedure:

  • To a resealable Schlenk tube, add CuI (5 mol%), the pyrazole (1.0 equiv), the base (2.0 equiv), and a magnetic stir bar.

  • Seal the tube with a rubber septum, evacuate the tube, and backfill with argon. Repeat this cycle two more times.

  • Under a stream of argon, add the aryl halide (1.2 equiv), the diamine ligand (10-20 mol%), and the anhydrous solvent.

  • Seal the tube tightly and place it in a preheated oil bath at the desired temperature (typically 110 °C).

  • Stir the reaction mixture for the specified time (typically 24 hours).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a plug of Celite or silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-arylpyrazole.

Experimental_Workflow General Experimental Workflow for Pyrazole N-Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents 1. Add CuI, Pyrazole, Base to Schlenk Tube Inert 2. Evacuate and Backfill with Argon (3x) Reagents->Inert Addition 3. Add Aryl Halide, Ligand, Solvent Inert->Addition Seal 4. Seal the Tube Addition->Seal Heat 5. Heat and Stir Seal->Heat Cool 6. Cool to Room Temperature Heat->Cool Filter 7. Dilute and Filter Cool->Filter Concentrate 8. Concentrate Filtrate Filter->Concentrate Purify 9. Column Chromatography Concentrate->Purify Product Pure N-Arylpyrazole Purify->Product

Caption: A step-by-step workflow for a typical copper-catalyzed pyrazole N-arylation experiment.

References

Technical Support Center: Troubleshooting Low Solubility of Fluorophenyl-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with fluorophenyl-pyrazole derivatives during their experiments. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low aqueous solubility of fluorophenyl-pyrazole derivatives?

A1: The low aqueous solubility of fluorophenyl-pyrazole derivatives often stems from a combination of their physicochemical properties. The planar and aromatic nature of the pyrazole ring can lead to strong crystal lattice energy, which requires significant energy to break down during dissolution.[1] Additionally, the presence of the lipophilic fluorophenyl group increases the overall hydrophobicity of the molecule, leading to poor interactions with water molecules.[2]

Q2: I'm observing precipitation when I dilute my fluorophenyl-pyrazole derivative from a DMSO stock into an aqueous buffer for my assay. What is happening and how can I prevent this?

A2: This common phenomenon is known as "precipitation upon dilution" or "solvent shock." Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve many non-polar compounds at high concentrations.[3][4] When this concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment abruptly changes from organic to aqueous. The compound is no longer soluble in the high-water content environment and precipitates out of the solution.[3]

To prevent this, consider the following strategies:

  • Lower the final concentration: The simplest approach is to work with a lower final concentration of your compound in the assay.[4]

  • Optimize the dilution process: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing and dispersion.[3] Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) can also help maintain solubility.[3]

  • Use an intermediate dilution step: Instead of a single large dilution, perform a serial dilution.

  • Employ co-solvents: Adding a small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), to your aqueous buffer can increase the compound's solubility.[5][6]

  • Incorporate surfactants: A low concentration of a non-ionic surfactant can help to keep hydrophobic compounds in solution.[5]

Q3: How does pH affect the solubility of my fluorophenyl-pyrazole derivative?

A3: The solubility of ionizable compounds is highly dependent on the pH of the solution.[7] Pyrazole itself is weakly basic.[8][9][10] If your fluorophenyl-pyrazole derivative has ionizable functional groups (acidic or basic), altering the pH of the buffer can significantly impact its solubility. For a basic compound, solubility will generally increase in a more acidic environment (lower pH) where it can be protonated to form a more soluble salt. Conversely, an acidic compound will be more soluble in a more basic environment (higher pH). It is crucial to determine the pKa of your compound to understand its ionization state at different pH values.

Q4: What are some common strategies to improve the overall solubility of a poorly soluble fluorophenyl-pyrazole derivative for in vivo studies?

A4: For in vivo applications where achieving sufficient exposure is critical, several formulation strategies can be employed to enhance solubility and bioavailability:

  • Salt Formation: If your compound has an ionizable group, forming a salt can dramatically increase its aqueous solubility.

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which can lead to a faster dissolution rate.[2][11][12][13][14][15]

  • Amorphous Solid Dispersions (ASDs): By dispersing the compound in a polymer matrix in an amorphous state, the energy barrier for dissolution is lowered compared to the crystalline form.[16][17][18][19][20] Co-precipitation is one method to prepare ASDs.[10][21]

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems can improve its solubilization in the gastrointestinal tract.[5]

Data Presentation: Solubility of Pyrazole Derivatives

The following tables summarize available quantitative data for the solubility of celecoxib, a fluorophenyl-pyrazole derivative, and a pyridazinone derivative in various solvents. This data can serve as a reference point for understanding the solubility behavior of similar compounds.

Table 1: Solubility of Celecoxib in Various Solvents at 298.15 K (25°C)

SolventMole Fraction Solubility (x 10^3)Solubility (mg/mL)
Ethyl Acetate105.145.4
Acetonitrile81.221.0
Methanol66.381.0
Isopropanol38.230.0
Butanol29.526.6
Toluene3.51.5

Data adapted from a study on the thermodynamic solubility of celecoxib.[22][23] Note that the original data was presented in mole fraction and has been converted to mg/mL for practical use.

Table 2: Solubility of a Pyridazinone Derivative in DMSO/Water Mixtures at Different Temperatures

Temperature (°C)Mass Fraction of DMSOMole Fraction Solubility (x 10^4)
250.00.0582
0.21.15
0.419.3
0.6313
0.81550
1.04000
350.00.102
0.21.89
0.430.1
0.6465
0.82140
1.04490
450.00.130
0.22.55
0.442.1
0.6621
0.82780
1.04670

Data adapted from a study on the solubility of a pyridazinone derivative.[15][24] This table illustrates the significant impact of a co-solvent (DMSO) on the solubility of a poorly water-soluble compound.

Experimental Protocols

Here are detailed methodologies for two key experiments to determine the solubility of your fluorophenyl-pyrazole derivatives.

Protocol 1: Kinetic Solubility Assay using Nephelometry

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a compound when diluted from a DMSO stock into an aqueous buffer.[25][26][27]

Materials:

  • Test compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom microplate

  • Nephelometer or plate reader with light scattering capabilities

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, 0.625 mM, etc.).

  • Prepare Assay Plate: Add 198 µL of PBS (pH 7.4) to the wells of the 96-well plate.

  • Add Compound: Add 2 µL of each DMSO concentration from the serial dilution to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.[25]

  • Measure Turbidity: Measure the light scattering (turbidity) of each well using a nephelometer.[11] The instrument measures the amount of light scattered by undissolved particles.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay using the Shake-Flask Method

This method determines the true equilibrium solubility of a compound and is considered the "gold standard."[1][12][28]

Materials:

  • Test compound (solid powder)

  • Buffer of choice (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Prepare Supersaturated Solution: Add an excess amount of the solid compound to a glass vial containing a known volume of the buffer. Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) to ensure the measured solubility is constant.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid material.

  • Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm filter to remove any remaining fine particles.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard curve of the compound in the same buffer should be prepared for accurate quantification.

  • Calculate Solubility: The determined concentration is the thermodynamic solubility of the compound in the tested buffer.

Mandatory Visualizations

Troubleshooting_Workflow start Low Solubility Observed check_solubility Determine Solubility Type (Kinetic vs. Thermodynamic) start->check_solubility kinetic_issue Kinetic Solubility Issue (Precipitation on Dilution) check_solubility->kinetic_issue Precipitation from stock thermo_issue Thermodynamic Solubility Issue (Low Intrinsic Solubility) check_solubility->thermo_issue Poor dissolution of solid optimize_dilution Optimize Dilution Protocol (Slower addition, vortexing) kinetic_issue->optimize_dilution use_cosolvent Use Co-solvents (e.g., Ethanol, PEG) kinetic_issue->use_cosolvent adjust_ph Adjust pH (for ionizable compounds) thermo_issue->adjust_ph particle_reduction Particle Size Reduction (Micronization, Nanonization) thermo_issue->particle_reduction solid_dispersion Formulation Strategies (Amorphous Solid Dispersions) thermo_issue->solid_dispersion end_kinetic Improved Kinetic Solubility optimize_dilution->end_kinetic use_cosolvent->end_kinetic end_thermo Enhanced Solubility adjust_ph->end_thermo particle_reduction->end_thermo solid_dispersion->end_thermo

Caption: A troubleshooting workflow for addressing low solubility issues.

Experimental_Workflow start Start Is the compound for early-stage screening? kinetic_assay Kinetic Solubility Assay (Nephelometry) High-throughput assessment start->kinetic_assay Yes thermo_assay Thermodynamic Solubility Assay (Shake-Flask) Gold-standard equilibrium measurement start->thermo_assay No (Lead Optimization) screening High-Throughput Screening Use kinetic solubility data kinetic_assay->screening formulation Lead Optimization / Formulation Use thermodynamic solubility data thermo_assay->formulation

Caption: A workflow for selecting the appropriate solubility assay.

Signaling_Pathway_Analogy cluster_0 Solubilization Process cluster_1 Influencing Factors Solid Solid Compound (High Crystal Lattice Energy) Dissolution Dissolution (Energy Input) Solid->Dissolution Overcome by: - Particle Size Reduction - Amorphous Form Solvated Solvated Molecules in Solution Dissolution->Solvated pH pH pH->Dissolution Modulates ionization CoSolvent Co-solvents CoSolvent->Dissolution Reduces solvent polarity Temperature Temperature Temperature->Dissolution Increases kinetic energy

Caption: Factors influencing the dissolution of fluorophenyl-pyrazole derivatives.

References

preventing byproduct formation in Vilsmeier-Haack reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Vilsmeier-Haack reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their formylation reactions, with a focus on preventing common byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the Vilsmeier-Haack reaction, providing explanations and actionable solutions.

Issue 1: Formation of Di-formylated Byproduct

Question: My reaction is producing a significant amount of a di-formylated byproduct. How can I improve the selectivity for mono-formylation?

Answer: Over-formylation is a common challenge, especially with highly activated aromatic or heteroaromatic substrates. The formation of di-formylated products is primarily influenced by the stoichiometry of the Vilsmeier reagent and the reaction time.[1]

Key Parameters to Control:

  • Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent (formed from DMF and POCl₃) to your substrate. An excess of the reagent significantly increases the likelihood of a second formylation. A good starting point for optimization is a 1.1:1 to 1.5:1 ratio of Vilsmeier reagent to the substrate.[1]

  • Order of Addition: Adding the substrate to the pre-formed Vilsmeier reagent can create localized high concentrations of the reagent, promoting multiple additions. For highly active substrates, consider the dropwise addition of the Vilsmeier reagent to a solution of the substrate.[1]

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-formylated product.[1]

  • Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) to manage the reaction rate and enhance selectivity.[1]

Data on Stoichiometry vs. Product Distribution:

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555
Table 1: Effect of Vilsmeier reagent to substrate ratio on product distribution for a generic activated aromatic compound.[1]

Issue 2: Formation of Chlorinated Byproducts

Question: I am observing a chlorinated byproduct in my reaction mixture alongside the desired aldehyde. What is the cause and how can I prevent it?

Answer: Chlorination is a known side reaction in Vilsmeier-Haack reactions, particularly when phosphorus oxychloride (POCl₃) is used. The Vilsmeier reagent, a chloroiminium salt, can act as a chlorinating agent.[1]

Troubleshooting Strategies:

  • Reaction Temperature: Higher reaction temperatures can promote chlorination. It is crucial to run the reaction at the lowest effective temperature. For sensitive substrates, maintaining a temperature between 0 °C and 10 °C is often recommended.[2]

  • Alternative Reagents: If chlorination is a persistent issue, consider alternative reagents for generating the Vilsmeier reagent. Oxalyl chloride or thionyl chloride with DMF may be less prone to this side reaction in certain cases.[1]

  • Work-up Procedure: A prompt and efficient aqueous work-up is essential to hydrolyze the intermediate iminium salt and minimize its contact time with any residual reactive chlorine species.[1]

Issue 3: Low or No Product Yield

Question: My reaction is sluggish, and I am recovering a significant amount of unreacted starting material. How can I improve the conversion?

Answer: Low or no yield can often be attributed to several factors related to the reagents and reaction conditions.

Potential Causes and Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous DMF and fresh, high-purity POCl₃. The Vilsmeier reagent should be prepared at a low temperature (0-5 °C) and used immediately.[3]

  • Substrate Reactivity: Electron-withdrawing groups on the aromatic ring decrease its reactivity. For such substrates, you may need to employ more forcing conditions, such as a larger excess of the Vilsmeier reagent or a gradual increase in the reaction temperature (e.g., to 70-80 °C).[2][3] Always monitor the reaction by TLC to avoid decomposition at higher temperatures.[3]

Issue 4: Formation of a Dark, Tarry Residue

Question: I am observing the formation of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?

Answer: Tarry residue formation is often a sign of polymerization or degradation of the starting material or product, a common issue with sensitive substrates like furans.[2]

Preventative Measures:

  • Strict Temperature Control: The formation of the Vilsmeier reagent and its reaction with the substrate can be exothermic. Localized "hot spots" can initiate polymerization. Maintain a consistently low temperature (0 °C to 10 °C) using an ice-salt bath or a cryocooler.[2]

  • Slow Addition: Add POCl₃ to DMF dropwise with vigorous stirring to effectively dissipate heat. Similarly, add the substrate slowly to the pre-formed Vilsmeier reagent.[2]

  • Dilution: Running the reaction at a higher dilution can help to control the exotherm.[2]

Experimental Protocols

Protocol 1: Formylation of Pyrrole

This protocol provides a general procedure for the Vilsmeier-Haack formylation of pyrrole, a highly reactive heterocycle.

Materials:

  • Pyrrole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Sodium acetate

  • Ice

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.05 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.[1]

  • Formylation: Dissolve the pyrrole substrate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30-60 minutes.[1]

  • Reaction Monitoring: Monitor the reaction's progress by TLC. The reaction is typically complete within 1-2 hours.[1]

  • Work-up: Once the starting material is consumed, slowly pour the reaction mixture into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice-water. Stir for 30 minutes.[1]

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Formylation of N,N-Dimethylaniline

This protocol is adapted from a well-established procedure for the synthesis of p-dimethylaminobenzaldehyde.[4]

Materials:

  • N,N-Dimethylaniline

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated aqueous sodium acetate solution

  • Ice

  • Water

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a calcium chloride tube, place DMF (3.6 molar equivalents relative to the substrate). Cool the flask in an ice bath. With continuous stirring, add POCl₃ (1.0 molar equivalent) dropwise.[4]

  • Substrate Addition: After the exotherm from the Vilsmeier reagent formation has subsided, add N,N-dimethylaniline (1.0 molar equivalent) dropwise with stirring, while maintaining the ice bath.[4]

  • Reaction: Heat the reaction mixture on a steam bath with continued stirring for 2 hours.[4]

  • Work-up and Isolation: Cool the reaction mixture and pour it over crushed ice. Slowly neutralize the mixture to a pH of 6-8 with a saturated aqueous sodium acetate solution, with vigorous stirring. Allow the product to precipitate completely, if necessary, by storing it in a refrigerator overnight.[4][5]

  • Purification: Collect the crystalline precipitate by suction filtration and wash it with cold water. The product can be further purified by recrystallization if necessary.[4]

Visual Guides

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Arene Electron-Rich Arene Iminium_Intermediate Iminium Intermediate Arene->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde Iminium_Intermediate->Aldehyde Hydrolysis

Caption: General mechanism of the Vilsmeier-Haack reaction.

Diagram 2: Common Byproduct Formation Pathways

Byproduct_Formation cluster_main Desired Pathway cluster_byproducts Byproduct Pathways Start Vilsmeier-Haack Reaction Mono_Formylated Mono-formylated Product Start->Mono_Formylated Controlled Conditions Chlorinated Chlorinated Byproduct Start->Chlorinated High Temperature Di_Formylated Di-formylated Byproduct Mono_Formylated->Di_Formylated Excess Reagent / Long Time

Caption: Pathways leading to common byproducts.

Diagram 3: Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Observed Issue Identify Primary Issue Start->Issue Di_formylation Di-formylation Issue->Di_formylation Multiple Products Chlorination Chlorination Issue->Chlorination Mass Spec indicates +Cl Low_Yield Low Yield / No Reaction Issue->Low_Yield Starting Material Remains Tarry_Residue Tarry Residue Issue->Tarry_Residue Polymerization Sol_Stoichiometry Check Stoichiometry (1.1:1 Reagent:Substrate) Di_formylation->Sol_Stoichiometry Sol_Time Reduce Reaction Time (Monitor by TLC) Di_formylation->Sol_Time Sol_Temp_Cl Lower Reaction Temperature (0-10 °C) Chlorination->Sol_Temp_Cl Sol_Reagent_Cl Consider Alternative Reagents (e.g., Oxalyl Chloride) Chlorination->Sol_Reagent_Cl Sol_Reagents_Yield Use Anhydrous Reagents & Dry Glassware Low_Yield->Sol_Reagents_Yield Sol_Conditions_Yield Increase Temperature Gradually for Unreactive Substrates Low_Yield->Sol_Conditions_Yield Sol_Temp_Tarry Strict Temperature Control (0-10 °C) Tarry_Residue->Sol_Temp_Tarry Sol_Addition_Tarry Slow Reagent Addition & Vigorous Stirring Tarry_Residue->Sol_Addition_Tarry

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Regioselective Synthesis of 1,4-Disubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective synthesis of 1,4-disubstituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the critical challenge of controlling regioselectivity in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 1,4-disubstituted pyrazoles?

A1: The main challenge lies in controlling the regioselectivity. Many classical methods, such as the Knorr synthesis involving the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, can lead to the formation of a mixture of regioisomers (e.g., 1,4- and 1,5-disubstituted pyrazoles).[1][2][3] These isomers can be difficult to separate and may exhibit different biological activities, making regiocontrol crucial for applications in drug discovery and materials science.[2]

Q2: Which synthetic strategies offer high regioselectivity for 1,4-disubstituted pyrazoles?

A2: Several modern synthetic strategies provide excellent regioselectivity for 1,4-disubstituted pyrazoles:

  • Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC): This method is a robust and highly regioselective approach that exclusively yields 1,4-disubstituted pyrazoles.[4][5][6]

  • Ruthenium-Catalyzed Hydrogen Transfer of 1,3-Diols: This method provides a regioselective route to 1,4-disubstituted pyrazoles from readily available 1,3-diols and alkyl hydrazines.[7][8]

  • Modified Knorr Synthesis using Fluorinated Alcohols: The use of solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in the traditional Knorr synthesis can dramatically improve the regioselectivity in favor of one isomer, often achieving ratios greater than 95:5.[1][3][9]

Q3: How do fluorinated alcohols enhance regioselectivity in the Knorr synthesis?

A3: Fluorinated alcohols like TFE and HFIP are highly effective hydrogen bond donors but poor hydrogen bond acceptors. It is proposed that they can form a hemiketal intermediate with the more electrophilic carbonyl group of the 1,3-dicarbonyl substrate. This effectively blocks one reaction site, directing the nucleophilic attack of the hydrazine to the other carbonyl group, thereby leading to a significant improvement in regioselectivity.[1][10]

Q4: Are there any completely regioselective methods for other substitution patterns that I should be aware of?

A4: Yes, for the synthesis of 1,3,5-trisubstituted pyrazoles, the reaction of N-alkylated tosylhydrazones with terminal alkynes has been shown to proceed with complete regioselectivity.[6][11] This can be a useful alternative if the desired substitution pattern is different or if other methods for 1,4-disubstitution fail.

Troubleshooting Guides

Issue 1: My Knorr synthesis yields a mixture of regioisomers.
  • Problem: The electronic and steric properties of the substituents on the 1,3-dicarbonyl are not sufficiently different to direct the reaction towards a single regioisomer in standard solvents like ethanol.[12]

  • Solution 1: Change of Solvent: Switch to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). This is often the most effective way to enhance regioselectivity. Ratios can be improved from ~1:1 to over 99:1 in some cases.[1][10]

  • Solution 2: Adjust Reaction pH: The addition of a catalytic amount of acid (e.g., acetic acid) can influence the site of initial hydrazine attack. Under acidic conditions, the more basic nitrogen of a substituted hydrazine can be protonated, altering its nucleophilicity.[9][12]

  • Solution 3: Lower the Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction. Running the reaction at a lower temperature may favor the formation of one regioisomer.[9]

Issue 2: The yield of my copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) is low.
  • Problem: Low yields in CuSAC reactions can be due to several factors, including catalyst deactivation, instability of the sydnone intermediate, or suboptimal reaction conditions.

  • Solution 1: Ensure an Active Catalyst: The active catalyst is Cu(I). If starting with a Cu(II) salt, ensure a reducing agent like sodium ascorbate is used in sufficient quantity. The choice of ligand is also crucial; bathophenanthroline-based ligands are often effective.[2][6]

  • Solution 2: Check Sydnone Stability: Sydnones can be unstable. It is often best to generate the sydnone in situ from the corresponding N-nitroso-α-amino acid and use it immediately in the cycloaddition step.[6]

  • Solution 3: Optimize Reaction Conditions: Ensure the solvent system (e.g., t-BuOH/water) and temperature are optimized for your specific substrates. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[6]

Issue 3: I have a mixture of regioisomers and need to separate them.
  • Problem: A mixture of pyrazole regioisomers has been synthesized and requires purification.

  • Solution: Chromatographic Separation:

    • TLC Analysis: Perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best possible separation of the two isomers. Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).[12]

    • Column Chromatography: Once a suitable solvent system is identified, perform flash column chromatography on silica gel to separate the isomers. Careful packing of the column and slow elution can improve separation efficiency.[13]

Quantitative Data Summary

Table 1: Regioselectivity in Knorr Pyrazole Synthesis: Solvent Effects

1,3-Dicarbonyl SubstrateHydrazineSolventRegioisomer Ratio (1,4- vs 1,5-)Total Yield (%)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOH1:1.8~100[10]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:15-[10]
1-phenyl-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP99:195[1]
Ethyl 4,4,4-trifluoroacetoacetatePhenylhydrazineEtOH75:2588[1]
Ethyl 4,4,4-trifluoroacetoacetatePhenylhydrazineHFIP>99:198[1]

Table 2: Yields for Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)

ArylglycineAlkyneYield of 1,4-Pyrazole (%)Reference
N-phenylglycinePhenylacetylene84[5]
N-(p-tolyl)glycinePhenylacetylene91[5]
N-phenylglycine1-Octyne78[5]
N-(p-anisyl)glycineEthyl propiolate85[5]

Experimental Protocols

Protocol 1: Regioselective Knorr Synthesis using HFIP

This protocol describes a general procedure for the regioselective synthesis of a 1,4-disubstituted pyrazole using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[9]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Substituted hydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, remove the HFIP under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 1,4-disubstituted pyrazole.

Protocol 2: One-Pot Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)

This protocol is a one-pot, three-step procedure for the synthesis of 1,4-disubstituted pyrazoles from arylglycines.[5][6]

  • Materials:

    • Arylglycine (1.0 mmol)

    • Acetonitrile (5 mL)

    • tert-Butyl nitrite (1.2 mmol)

    • Trifluoroacetic anhydride (TFAA) (1.5 mmol)

    • Terminal alkyne (1.1 mmol)

    • tert-Butanol/Water (1:1, 4 mL)

    • Copper(II) sulfate pentahydrate (0.05 mmol)

    • Bathophenanthroline disulfonate (BPDS) (0.1 mmol)

    • Sodium ascorbate (0.2 mmol)

  • Procedure:

    • Nitrosation: Dissolve the arylglycine (1.0 mmol) in acetonitrile (5 mL). Add tert-butyl nitrite (1.2 mmol) and stir at room temperature for 30 minutes.

    • Cyclization (Sydnone formation): Cool the mixture to 0 °C and add TFAA (1.5 mmol) dropwise. Stir at 0 °C for 1 hour. The sydnone is formed in situ.

    • Cycloaddition: To the crude sydnone solution, add a solution of the terminal alkyne (1.1 mmol), copper(II) sulfate pentahydrate (0.05 mmol), and BPDS (0.1 mmol) in a 1:1 mixture of tert-butanol and water (4 mL).

    • Add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to afford the pure 1,4-disubstituted pyrazole.

Visualizations

knorr_synthesis cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack Nucleophilic Attack dicarbonyl->attack hydrazine Substituted Hydrazine hydrazine->attack intermediate Hydrazone Intermediate attack->intermediate Forms mixture of intermediates cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration regio_A 1,4-Disubstituted Pyrazole dehydration->regio_A Major/Minor regio_B 1,5-Disubstituted Pyrazole dehydration->regio_B Major/Minor

Caption: General workflow of the Knorr pyrazole synthesis leading to potential regioisomers.

troubleshooting_workflow start Start: Poor Regioselectivity in Pyrazole Synthesis decision1 Is the method a Knorr-type synthesis? start->decision1 action1 Switch to fluorinated solvent (TFE or HFIP) decision1->action1 Yes action2 Consider alternative strategy: CuSAC or Ru-catalyzed synthesis decision1->action2 No decision2 Is regioselectivity improved (>95:5)? action1->decision2 stop_ok End: Desired Regioisomer Obtained action2->stop_ok decision2->stop_ok Yes stop_fail Action: Purify by Column Chromatography decision2->stop_fail No

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.

References

Technical Support Center: Overcoming Common Issues in Pyrazole Compound Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the purification of pyrazole compounds.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Column Chromatography

Question 1: I'm observing poor separation of my pyrazole compound from its impurities, especially regioisomers, on a silica gel column. What can I do?

Answer: Poor separation is a common challenge, particularly with closely related impurities like regioisomers.[1] Here are several strategies to improve separation:

  • Optimize the Solvent System: The choice of eluent is critical. A common starting point is a mixture of hexane and ethyl acetate.[2] Systematically vary the polarity by running Thin Layer Chromatography (TLC) with different solvent ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to find the optimal system that provides good separation (a ΔRf of at least 0.2).[3]

  • Use a shallower gradient: If using gradient elution, a slower, more gradual increase in polarity can improve the resolution between closely eluting compounds.

  • Consider an alternative stationary phase: If your pyrazole is basic, it may interact strongly with the acidic silica gel, leading to tailing and poor separation.[2] You can either:

    • Deactivate the silica gel: Prepare a slurry of silica gel with your non-polar solvent and add 1% triethylamine to neutralize the acidic sites.[4]

    • Use neutral alumina: Alumina can be a good alternative to silica gel for the purification of basic compounds.[4]

Question 2: My pyrazole compound is sticking to the silica gel column and I have low recovery. Why is this happening and how can I fix it?

Answer: This is likely due to the basic nature of the pyrazole ring interacting with the acidic silica gel. To mitigate this, you can deactivate the silica gel with triethylamine as described above.[4] Adding a small amount of a more polar solvent like methanol (e.g., 1-2%) to your eluent system can also help to displace the compound from the stationary phase, but be cautious as this can also reduce separation.

Question 3: My purified pyrazole is a colored oil and won't solidify. How can I purify it and obtain a solid?

Answer: An oily product often indicates the presence of residual solvent or impurities that depress the melting point.[2] Here are some steps to address this:

  • Thoroughly remove solvent: Use a rotary evaporator followed by a high-vacuum pump to ensure all volatile solvents are removed.[2]

  • Chromatography: If residual solvent is not the issue, column chromatography is a very effective method for purifying oily products.[2]

  • Salt formation: Pyrazoles can be converted to crystalline salts by reacting them with an acid (e.g., HCl, H₂SO₄).[5][6] The salt can then be purified by recrystallization and neutralized to recover the pure pyrazole.[5]

Recrystallization

Question 1: What are the best solvents for recrystallizing pyrazole compounds?

Answer: The ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures.[7] Common choices include:

  • Single Solvents: Ethanol, methanol, isopropanol, and ethyl acetate are often good starting points.[7]

  • Mixed Solvent Systems: A powerful technique is to dissolve the pyrazole in a "good" solvent (e.g., hot ethanol) and then add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling can yield high-purity crystals.[7]

Question 2: My pyrazole compound is "oiling out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the compound precipitates as a liquid above its melting point.[7] To prevent this:

  • Increase the solvent volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[7]

  • Slow down the cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[7]

  • Change the solvent system: Experiment with different solvents or solvent mixtures.[7]

  • Use a seed crystal: Adding a small crystal of the pure compound can induce crystallization.[7]

Question 3: My recrystallization yield is very low. How can I improve it?

Answer: To improve your yield:

  • Use the minimum amount of hot solvent: Using excess solvent will result in more of your compound remaining in the mother liquor upon cooling.[7]

  • Ensure complete cooling: Cool the solution in an ice bath to maximize precipitation.[7]

  • Concentrate the mother liquor: After filtering your crystals, you can try to obtain a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling.

Impurity Removal

Question 1: How can I remove colored impurities from my pyrazole product?

Answer: Colored impurities can often be removed by the following methods:

  • Activated Charcoal Treatment: Dissolve your crude product in a suitable solvent, add a small amount of activated charcoal, and stir for a short period. The charcoal will adsorb the colored impurities. Filter the charcoal through celite and then recrystallize your product.[2] Be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.[7]

  • Recrystallization: This technique is often effective at leaving colored impurities behind in the mother liquor.[1]

  • Silica Gel Plug: Dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short column ("plug") of silica gel. The more polar colored impurities will often be retained on the silica.[2]

Question 2: My reaction mixture contains unreacted starting materials. How can I remove them?

Answer:

  • Unreacted Hydrazine: Hydrazine and its derivatives are basic and can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) during the workup. The hydrazine will form a water-soluble salt and move to the aqueous phase.[1]

  • Unreacted 1,3-Dicarbonyl Compound: These are typically less polar than the pyrazole product and can often be removed by column chromatography.[1]

Data Presentation

Table 1: Common Solvent Systems for Pyrazole Purification by Column Chromatography

Solvent SystemPolarityCommon Use
Hexane / Ethyl AcetateLow to MediumA standard and highly versatile system for a wide range of pyrazole derivatives. The ratio is adjusted based on the polarity of the specific compound.[2]
Hexane / Diethyl EtherLow to MediumAn alternative to the hexane/ethyl acetate system.
Dichloromethane / MethanolMedium to HighUsed for more polar pyrazole compounds. A small percentage of methanol (1-5%) is often sufficient.[3]
Dichloromethane / Methanol with 1% AmmoniaMedium to High (Basic)Recommended for basic pyrazoles to prevent tailing on silica gel.

Table 2: Common Solvents for Recrystallization of Pyrazole Compounds

Solvent / Solvent SystemTypeCommon Use
EthanolProticA good general-purpose solvent for many pyrazole derivatives.[7]
MethanolProticSimilar to ethanol, effective for many pyrazoles.[7]
IsopropanolProticAnother common alcohol for recrystallization.[7]
Ethyl AcetatePolar AproticA versatile solvent for a range of polarities.[7]
Ethanol / WaterMixed ProticExcellent for more polar pyrazoles.[7]
Hexane / Ethyl AcetateMixedA good choice for less polar pyrazoles.[7]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Pyrazole Compound

1. TLC Analysis:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.[2]

2. Column Packing:

  • Select an appropriately sized column based on the amount of crude material.

  • Pack the column with silica gel using the chosen eluent system (the least polar mixture determined from TLC). Ensure the packing is uniform and free of air bubbles.

3. Loading the Sample:

  • Dissolve the crude pyrazole in a minimal amount of dichloromethane or the eluent.

  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to dryness.

  • Carefully add the sample to the top of the packed column.

4. Elution:

  • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

5. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Combine the pure fractions.

6. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified pyrazole compound.

Protocol 2: Recrystallization of a Pyrazole Compound (Single Solvent)

1. Dissolution:

  • Place the crude pyrazole compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected recrystallization solvent.

  • Gently heat the mixture while stirring until the solvent boils and the solid is completely dissolved.[2]

2. Hot Filtration (if necessary):

  • If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

3. Cooling:

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.[2]

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

4. Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

5. Washing:

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

6. Drying:

  • Dry the purified crystals on the filter paper or in a desiccator under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Crude Pyrazole Crude Pyrazole Column Chromatography Column Chromatography Crude Pyrazole->Column Chromatography Initial Cleanup Recrystallization Recrystallization Crude Pyrazole->Recrystallization Direct Purification Column Chromatography->Recrystallization Further Purification Pure Pyrazole Pure Pyrazole Recrystallization->Pure Pyrazole Final Product troubleshooting_flowchart Start Start Impure_Product Impure Product? Start->Impure_Product Poor_Separation Poor Separation? Impure_Product->Poor_Separation Yes Low_Yield Low Yield? Impure_Product->Low_Yield No Optimize_Solvent Optimize Solvent System Poor_Separation->Optimize_Solvent Yes Deactivate_Silica Deactivate Silica / Use Alumina Poor_Separation->Deactivate_Silica If Basic Oiling_Out Oiling Out? Low_Yield->Oiling_Out Yes Minimize_Solvent Minimize Hot Solvent Low_Yield->Minimize_Solvent No Check_Cooling_Rate Check Cooling Rate & Solvent Oiling_Out->Check_Cooling_Rate Yes

References

Technical Support Center: Optimization of Crystallization Methods for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of pyrazole derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of pyrazole compounds.

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling The solution is not supersaturated.- Concentrate the solution by carefully boiling off some of the solvent. - Try scratching the inside of the flask at the meniscus with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound to the cooled solution.[1]
Compound "Oils Out" Instead of Crystallizing The compound is precipitating from the solution at a temperature above its melting point. This is common when the solution is too concentrated or cooled too quickly.- Increase the volume of the "good" solvent (the one in which the compound is more soluble) to lower the saturation temperature.[1] - Ensure the solution cools as slowly as possible. Using an insulated container or allowing the flask to cool to room temperature before placing it in a cold bath can help.[1] - Change the solvent system. A solvent with a lower boiling point might be beneficial.[1] - Use a seed crystal to induce crystallization at a lower temperature.[1]
Crystallization Happens Too Quickly The solution is too concentrated, or the cooling rate is too fast, leading to the trapping of impurities.- Add a small amount of additional hot solvent to slightly decrease the saturation. - Allow the solution to cool more slowly at room temperature before any further cooling in an ice bath.[1]
Low Crystallization Yield - Too much solvent was used, leaving a significant amount of the compound in the mother liquor. - The solution was not cooled sufficiently to maximize precipitation. - The compound has significant solubility in the chosen solvent even at low temperatures.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] - Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize crystal formation.[1] - Consider a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures.
Colored Impurities in Crystals Colored impurities from the reaction mixture are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb the colored impurities. Be aware that this may slightly reduce the overall yield.[1]
Resulting Crystals are Impure Impurities were co-precipitated or trapped within the crystal lattice due to rapid crystallization or insufficient washing.- Ensure the solution cools slowly to allow for selective crystallization. - Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adherent mother liquor containing impurities. - Perform a second recrystallization if necessary.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for recrystallizing pyrazole and its derivatives?

A1: The choice of solvent is critical and depends on the polarity of the specific pyrazole derivative. Commonly used single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] For less polar derivatives, cyclohexane or hexane/ethyl acetate mixtures are often effective.[1] Mixed solvent systems, such as ethanol/water, are particularly useful for polar pyrazole derivatives.[1]

Q2: How do I select the best solvent for my pyrazole derivative?

A2: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. A good starting point is to test the solubility of a small amount of your compound in various solvents at room temperature and then upon heating.

Q3: My pyrazole compound is an oil at room temperature. Can I still crystallize it?

A3: Yes, it is often possible to crystallize compounds that are oils at room temperature. Techniques such as forming a salt or a co-crystal can raise the melting point and facilitate crystallization. Alternatively, crystallization at very low temperatures might be effective.

Q4: Can I use crystallization to separate regioisomers of a pyrazole derivative?

A4: Yes, fractional crystallization can be an effective method for separating regioisomers, provided they have sufficiently different solubilities in a particular solvent system.[1] This process involves multiple, sequential recrystallization steps to enrich one isomer.

Q5: What is the purpose of a "seed crystal" and how do I use it?

A5: A seed crystal is a small, pure crystal of your compound that can be added to a supersaturated solution to initiate crystallization.[1] It provides a template for other molecules to deposit onto, overcoming the energy barrier for nucleation. To use a seed crystal, add a tiny speck of the solid compound to the solution after it has cooled.

Data Presentation

Table 1: Solubility of 1H-Pyrazole in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility (moles/L)
Water9.62.7
Water24.819.4
Cyclohexane31.80.577
Cyclohexane56.25.86
Benzene5.20.31 (moles/1000mL)
Benzene46.516.8 (moles/1000mL)

Data sourced from ChemicalBook.

Table 2: Illustrative Yields of Pyrazole Derivatives from Different Crystallization Solvents

Pyrazole DerivativeCrystallization SolventYield (%)Reference
Methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylateMethanol68[2]
Methyl 1-(6-bromo-2-pyridinyl)-5-hydroxy-1H-pyrazole-3-carboxylateAcetonitrile/Methanol86[2]
3,5-diphenyl-1-tosyl-1H-pyrazoleEthanol95
3-(4-chlorophenyl)-5-phenyl-1-tosyl-1H-pyrazoleEthanol90
3,5-diaryl-1H-pyrazolesEthanol87

Note: Yields are highly dependent on the specific reaction and crystallization conditions and should be considered illustrative.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is a standard method for purifying solid compounds.

  • Dissolution: Place the crude pyrazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the solvent until the compound just completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal.

  • Dissolution: Dissolve the crude pyrazole derivative in a minimal amount of a hot "good" solvent (in which it is readily soluble).[1]

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid. The poor solvent should be miscible with the good solvent.

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize precipitation.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Protocol 3: Slow Evaporation

This technique is suitable for obtaining high-quality crystals for X-ray crystallography.

  • Dissolution: Dissolve the pyrazole derivative in a suitable solvent to create a solution that is close to saturation.

  • Setup: Place the solution in a vial or beaker and cover it with a watch glass or parafilm with a few small holes poked in it. This will allow the solvent to evaporate slowly.

  • Incubation: Leave the vial undisturbed in a location with stable temperature and minimal vibrations.

  • Crystal Growth: Crystals will form as the solvent slowly evaporates, increasing the concentration of the compound.

  • Isolation: Carefully decant the remaining solvent and dry the crystals.

Protocol 4: Vapor Diffusion

This is another excellent method for growing high-quality single crystals, especially with small amounts of material.

  • Preparation: Dissolve the pyrazole derivative in a small amount of a "good" solvent in a small, open vial.

  • Setup: Place this small vial inside a larger, sealed container (e.g., a jar or a larger beaker sealed with parafilm). The larger container should contain a "poor" solvent that is more volatile than the "good" solvent.

  • Diffusion: The vapor of the more volatile "poor" solvent will slowly diffuse into the solution in the inner vial.

  • Crystallization: As the "poor" solvent dissolves in the "good" solvent, the solubility of the pyrazole derivative decreases, leading to the formation of crystals.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the solvent, and dry the crystals.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Crystallization of Pyrazole Derivatives start Start Crystallization Experiment check_crystals Crystals Formed? start->check_crystals oiling_out Compound Oiled Out? check_crystals->oiling_out No low_yield Yield is Low? check_crystals->low_yield Yes solution1 Increase solvent volume Slow down cooling Change solvent system Use seed crystal oiling_out->solution1 Yes solution2 Concentrate solution Scratch flask Add seed crystal oiling_out->solution2 No impure_crystals Crystals Impure? low_yield->impure_crystals No solution3 Use minimal hot solvent Ensure thorough cooling low_yield->solution3 Yes end_success Successful Crystallization impure_crystals->end_success No solution4 Recrystallize Wash with cold solvent Use charcoal for colored impurities impure_crystals->solution4 Yes end_fail Re-evaluate Method solution1->end_fail solution2->end_fail solution3->impure_crystals solution4->end_fail

Caption: Troubleshooting workflow for pyrazole derivative crystallization.

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway Inhibition by Pyrazole Derivatives GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation, Growth, and Survival mTOR->Proliferation Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->PI3K

Caption: PI3K/AKT/mTOR pathway with pyrazole derivative inhibition.

References

Technical Support Center: Stability of Pyrazole Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of pyrazole compounds in solution. It offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to the stability of pyrazole compounds in solution, offering potential causes and actionable troubleshooting steps.

Q1: My pyrazole compound, dissolved in an organic solvent like DMSO, is precipitating when I dilute it into my aqueous buffer. What is happening and how can I fix it?

A1: This common issue is known as "crashing out" or antisolvent precipitation. It occurs because the compound is highly soluble in the organic stock solvent but has poor solubility in the final aqueous buffer. The sudden change in solvent polarity causes the compound to precipitate.[1]

Troubleshooting Steps:

  • Optimize Dilution: Add the stock solution dropwise into the vigorously stirring or vortexing aqueous buffer to promote rapid mixing. A stepwise dilution might also help.

  • Reduce Stock Concentration: Lowering the concentration of your stock solution can sometimes prevent precipitation upon dilution.

  • Use Co-solvents: Incorporate a small, biocompatible percentage of a co-solvent (e.g., ethanol, PEG 400) in your final aqueous buffer to increase the solubility of your pyrazole derivative.

  • Adjust pH: If your pyrazole compound has ionizable functional groups, its solubility will be pH-dependent. For basic pyrazoles, lowering the pH below their pKa can increase solubility by forming the more soluble protonated species.

  • Temperature Control: Ensure your buffer is at the desired experimental temperature before adding the compound, as solubility can be temperature-dependent.

Q2: I've noticed a gradual color change (e.g., turning yellow or brown) in my pyrazole solution upon storage. What could be the cause?

A2: Color changes in solutions of heterocyclic compounds like pyrazoles often indicate degradation. This can be due to several factors:

  • Oxidation: The pyrazole ring itself is relatively resistant to oxidation, but substituents on the ring can be susceptible.[2] The N-1 and C-4 positions can be vulnerable to oxidative processes, potentially forming N-oxides or hydroxylated species.[2] This can be exacerbated by the presence of dissolved oxygen or exposure to light.

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to the formation of colored degradation products.[2]

  • Starting Material Impurities: If the synthesis of the pyrazole involved reagents like hydrazine derivatives, residual impurities from these starting materials can be unstable and form colored byproducts over time.[3]

Troubleshooting Steps:

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.

  • Purity Check: Ensure the purity of your starting pyrazole compound. If necessary, repurify it by recrystallization or chromatography.

Q3: My HPLC analysis shows new, unexpected peaks after my pyrazole solution has been stored for some time. What are these peaks and how can I identify them?

A3: The appearance of new peaks in an HPLC chromatogram is a strong indicator of compound degradation. These new peaks represent degradation products.

Troubleshooting Workflow:

start Unexpected peaks observed in HPLC check_blank Run a blank injection (mobile phase only) start->check_blank blank_peaks Are peaks present in the blank? check_blank->blank_peaks ghost_peaks Peaks are likely 'ghost peaks' from system contamination (mobile phase, vials, carryover). blank_peaks->ghost_peaks Yes degradation_peaks Peaks are likely degradation products. blank_peaks->degradation_peaks No troubleshoot_ghost Troubleshoot system contamination: - Use fresh, high-purity solvents. - Clean injector and column. - Implement a robust needle wash. ghost_peaks->troubleshoot_ghost forced_degradation Perform a forced degradation study to generate potential degradation products and confirm retention times. degradation_peaks->forced_degradation lc_ms Use LC-MS to determine the mass of the degradation products and elucidate their structures. forced_degradation->lc_ms

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Identification of Degradation Products:

  • Forced Degradation Study: The most effective way to identify potential degradation pathways is to conduct a forced degradation study (see Experimental Protocols section). This involves intentionally stressing your compound under various conditions (acid, base, oxidation, light, heat) to generate degradation products.[2]

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to determine the molecular weights of the new peaks. This information is crucial for proposing the structures of the degradation products.

Data on Pyrazole Stability

The stability of a pyrazole compound is highly dependent on its specific structure and the substituents on the pyrazole ring. Therefore, experimental determination for each new compound is crucial. Below are examples of quantitative data from the literature.

Table 1: Degradation Kinetics of a Methoxy-Pyrazole Derivative in Acetate Buffer

Temperature (K)pHObserved Rate Constant (k) (s⁻¹)
3334.94(1.57 ± 0.14) x 10⁻⁴
3634.97(1.72 ± 0.30) x 10⁻³

Data adapted from a study on the degradation of 4-methoxy-2-[3-(4-phenyl-1H-pyrazol-1-yl)propanoylamino]benzoic acid. The degradation followed pseudo-first-order kinetics.[4]

Table 2: Thermal Degradation Kinetics of a Pyrazole-Derived Polymer

Kinetic MethodActivation Energy (Ea) (kJ/mol)
Flynn-Wall-Ozawa79.45
Kissinger81.56
Coats-Redfern90.93

Data from a study on poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), indicating the energy required for thermal decomposition.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the intrinsic stability of a pyrazole compound and its likely degradation pathways, based on ICH guidelines.[2]

cluster_stress Stress Conditions (run in parallel) prep Prepare Stock Solution (e.g., 1 mg/mL in a suitable solvent) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) oxidation Oxidation (3% H₂O₂, RT, 24h) thermal Thermal Stress (Solid state, 80°C, 48h) photo Photostability (UV/Vis light, ambient temp) control Prepare Control Samples - Unstressed stock solution - Blank (solvent only) analyze Analyze all samples by a stability-indicating HPLC method compare Compare chromatograms of stressed samples to the control to identify degradation peaks. analyze->compare

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of your pyrazole compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. For thermal stress, use the solid compound.

    • Acidic Hydrolysis: Add an equal volume of 0.1 M to 1 M HCl. Heat at 40-60°C.

    • Basic Hydrolysis: Add an equal volume of 0.1 M to 1 M NaOH. Keep at room temperature or heat at 40-60°C.

    • Oxidative Degradation: Add an equal volume of 3-30% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60-80°C).

    • Photodegradation: Expose the solution in a photochemically transparent container to a light source providing both visible and UV output.

  • Time Points: Sample from each condition at various time points (e.g., 2, 6, 24, 48 hours).

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.

Protocol 2: General Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of pyrazole compounds and their degradation products. Method optimization will be required for specific compounds.

Table 3: Example HPLC Conditions

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a high percentage of A, and gradually increase B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-40°C
Detection UV Detector at an appropriate wavelength (e.g., 254 nm or λmax of the compound)
Injection Volume 10-20 µL

Methodology:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation: Dilute the samples from the forced degradation study (and the control) to a suitable concentration (e.g., 50-100 µg/mL) using the mobile phase. Filter samples through a 0.45 µm syringe filter.

  • Injection: Inject the prepared samples onto the HPLC system.

  • Data Analysis: Record the chromatograms. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak and from each other.

Signaling Pathways Involving Pyrazole Inhibitors

Many pyrazole-containing drugs function as kinase inhibitors. Understanding the pathways they target is essential for experimental design.

cluster_cdk CDK/Rb Pathway gf Growth Factors cdk46 Cyclin D CDK4/6 gf->cdk46 rb Rb cdk46->rb phosphorylates prb p-Rb e2f E2F rb->e2f sequesters prb->e2f releases g1s G1/S Phase Progression e2f->g1s pyrazole_cdk Pyrazole CDK Inhibitor pyrazole_cdk->cdk46

Caption: Inhibition of the CDK/Rb cell cycle pathway.

cluster_jak JAK/STAT Pathway cytokine Cytokine receptor Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates pstat p-STAT Dimer nucleus Nucleus pstat->nucleus translocates to transcription Gene Transcription pyrazole_jak Pyrazole JAK Inhibitor pyrazole_jak->jak cluster_mapk p38 MAPK Pathway stress Stress / Cytokines mkk MKK3/6 stress->mkk p38 p38 MAPK mkk->p38 activates substrates Downstream Substrates p38->substrates activates inflammation Inflammation substrates->inflammation pyrazole_p38 Pyrazole p38 Inhibitor pyrazole_p38->p38

References

Validation & Comparative

A Comparative Analysis of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol and Other Pyrazole-Based Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health and food security. The pyrazole scaffold has proven to be a versatile core in the development of novel antifungal agents. This guide provides a comparative overview of the potential antifungal activity of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol against other notable pyrazole-based antifungals, supported by available experimental data from structurally similar compounds.

Quantitative Comparison of Antifungal Efficacy

The following tables summarize the in vitro antifungal activity of various pyrazole derivatives against a range of fungal species. The data is presented as either Minimum Inhibitory Concentration (MIC) or Half Maximal Effective Concentration (EC50), providing a quantitative measure of their potency.

Table 1: Antifungal Activity of Pyrazole Derivatives against Phytopathogenic Fungi

CompoundFungal SpeciesEC50 (µg/mL)Reference CompoundEC50 (µg/mL) of Reference
Pyrazole-5-sulfonamide C22 Valsa mali0.45Tebuconazole-
Sclerotinia sclerotiorum0.49--
Rhizoctonia solani3.06--
Botrytis cinerea0.57--
Trichoderma viride1.43--
Pyrazole analogue 1v Fusarium graminearum0.0530 µMPyraclostrobin0.0112 µM
Colletotrichum micotianae0.1430 µMPyraclostrobin0.0352 µM
Pyrazole analogue 1t Fusarium graminearum0.0735 µMPyraclostrobin0.0112 µM
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide 6a, 6b, 6c Gibberella zeae>50% inhibition at 50 µg/mL--
Fluorinated Pyrazole Aldehyde H9 (2-chlorophenyl derivative)Sclerotinia sclerotiorum43.07% inhibition--
Fusarium culmorum46.75% inhibition--
Fluorinated Pyrazole Aldehyde H7 (2,5-dimethoxyphenyl derivative)Sclerotinia sclerotiorum42.23% inhibition--

Note: The EC50 values for compounds 1v and 1t were reported in µM and are presented as such to maintain accuracy from the source data.[1][2]

Table 2: Antifungal Activity of Pyrazole and Hydrazone Derivatives against Candida Species

CompoundFungal SpeciesMIC (µg/mL)Reference CompoundMIC (µg/mL) of Reference
Hydrazone 1c, 1d, 1i, 1k, 1l Candida albicans SC531416-32--
Candida glabrata16-32--
Candida parapsilosis16-32--
Candida glabrata (Azole-resistant)16-32--
Imidazole Derivative SAM3 Candida albicans (mean of 10 strains)200Fluconazole87.9
Imidazole Derivative AM5 Candida albicans (mean of 10 strains)312.5Fluconazole87.9
Imidazole Derivative SAM5 Candida albicans (mean of 10 strains)275Fluconazole87.9

Experimental Protocols

The data presented in the tables above were generated using the following standard methodologies:

Mycelium Growth Inhibition Assay (for Phytopathogenic Fungi)

This method is widely used to assess the antifungal activity of compounds against filamentous fungi.

  • Preparation of Media and Compounds: Potato Dextrose Agar (PDA) is prepared and autoclaved. The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Incorporation of Compounds: The stock solution of the test compound is added to the molten PDA at a desired final concentration. The medium is then poured into Petri dishes. A control plate containing only the solvent is also prepared.

  • Inoculation: A mycelial plug of a specific diameter, taken from the edge of an actively growing fungal colony, is placed at the center of each agar plate.

  • Incubation: The inoculated plates are incubated at a specific temperature (typically 25-28 °C) for a period of time, allowing for fungal growth on the control plate to nearly cover the surface.

  • Measurement and Calculation: The diameter of the fungal colony on both the treated and control plates is measured. The percentage of inhibition is calculated using the formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.

  • EC50 Determination: To determine the EC50 value, a series of concentrations of the test compound are used, and the inhibition percentages are plotted against the logarithm of the concentration. The EC50 is the concentration that causes 50% inhibition of mycelial growth.[1]

Broth Microdilution Method (for Candida Species)

This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

  • Preparation of Inoculum: Candida colonies from a fresh agar plate are suspended in sterile saline or broth to a specific turbidity, which is then further diluted to achieve a final inoculum concentration (e.g., 1-5 x 10^5 cells/mL).

  • Preparation of Microtiter Plates: The test compounds are serially diluted in a liquid medium (e.g., RPMI-1640) in 96-well microtiter plates.

  • Inoculation: The standardized yeast suspension is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at 37 °C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the yeast.[3]

Signaling Pathways and Mechanisms of Action

Pyrazole-based compounds exhibit antifungal activity through various mechanisms. Two of the most well-documented pathways are the inhibition of succinate dehydrogenase and the disruption of ergosterol biosynthesis.

Inhibition of Succinate Dehydrogenase (SDH)

Many pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). SDH, also known as Complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By blocking the activity of SDH, these compounds disrupt fungal respiration and energy production, leading to cell death.[4][5][6]

SDHI_Pathway cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate FADH2 FADH2 Ubiquinone Ubiquinone (Q) FADH2->Ubiquinone ComplexIII Complex III Ubiquinone->ComplexIII e- SDHI Pyrazole Antifungal (e.g., Carboxamides) SDHI->Inhibition

Caption: Inhibition of Succinate Dehydrogenase by Pyrazole Antifungals.

Inhibition of Ergosterol Biosynthesis

Azole antifungals, which share structural similarities with some pyrazole derivatives, primarily function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising cell membrane integrity and inhibiting fungal growth.[7][8][9][10][11]

Ergosterol_Pathway Lanosterol Lanosterol Enzyme Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Enzyme->Ergosterol DisruptedMembrane Disrupted Cell Membrane (Growth Inhibition) Enzyme->DisruptedMembrane Azole Azole/Pyrazole Antifungal Azole->Inhibition

Caption: Inhibition of Ergosterol Biosynthesis by Azole/Pyrazole Antifungals.

Experimental Workflow

The general workflow for screening and evaluating the in vitro antifungal activity of novel pyrazole compounds is depicted below.

Antifungal_Screening_Workflow Start Synthesis of Pyrazole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization PrimaryScreening Primary Antifungal Screening (Single High Concentration) Characterization->PrimaryScreening DoseResponse Dose-Response Assay (Serial Dilutions) PrimaryScreening->DoseResponse Active Compounds MIC_EC50 Determination of MIC or EC50 DoseResponse->MIC_EC50 SAR Structure-Activity Relationship (SAR) Analysis MIC_EC50->SAR LeadOptimization Lead Compound Optimization SAR->LeadOptimization

Caption: General Workflow for In Vitro Antifungal Activity Screening.

Conclusion

While direct experimental data on the antifungal properties of this compound is currently lacking, the broader family of pyrazole derivatives demonstrates significant and diverse antifungal activities. The presence of a fluorophenyl group in many active compounds suggests that this moiety can contribute positively to their biological profile. The primary mechanisms of action appear to be the inhibition of crucial fungal enzymes like succinate dehydrogenase and lanosterol 14-alpha-demethylase.

Further research is warranted to synthesize and evaluate the specific antifungal efficacy of this compound. The experimental protocols and comparative data presented in this guide provide a valuable framework for such future investigations and for the continued development of novel pyrazole-based antifungal agents.

References

The Structure-Activity Relationship of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol Analogs as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol and its analogs, with a focus on their potential as anticancer agents. The information presented is based on experimental data from various studies on structurally related pyrazole derivatives.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The pyrazole scaffold serves as a versatile template in drug discovery, allowing for modifications that can significantly influence biological activity. This guide focuses on analogs of this compound, exploring how different substituents on the pyrazole ring and phenyl moieties impact their cytotoxic and kinase inhibitory effects, particularly against targets relevant to cancer progression such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Core Structure and Analogs

The core structure under consideration is this compound. The key points of modification in the analyzed analogs include:

  • Substitution at the 3-position of the pyrazole ring: Introducing different aryl or alkyl groups.

  • Modification of the 4-methanol group: Replacement with other functional groups.

  • Substitution on the N1-phenyl ring: Altering the position or nature of the halogen substituent.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro biological activity of various pyrazole derivatives structurally related to this compound. The data is compiled from multiple studies to facilitate a comparative analysis.

Compound IDStructureTarget/Cell LineActivity (IC50/GI50 in µM)Reference
Analog 1 N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamideMCF-7<0.1N/A
MDA-MB-23145.8N/A
Analog 2 Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine derivativeHEPG20.31 - 0.71[1]
EGFR0.06[1]
Analog 3 Sulfonamide derivative of pyrazoleVEGFR-20.22[1]
Analog 4 Pyrazolo[3,4-d]pyrimidine derivativeEGFRPotent Inhibition[1]
VEGFR-2Potent Inhibition[1]
Analog 5 TOSINDMDA-MB-23117.7 ± 2.7[2]
Analog 6 PYRINDMCF739.7 ± 5.8[2]

Structure-Activity Relationship Analysis

Based on the available data for analogous compounds, the following SAR trends can be inferred for this compound and its derivatives:

  • Role of the N1-Aryl Substituent: The presence of a 4-fluorophenyl group at the N1 position is common in many active pyrazole derivatives, suggesting its importance for binding to target proteins. Halogen substitution at the para position of the phenyl ring often enhances activity.[3]

  • Impact of Substitution at the 3-Position: The introduction of a substituted phenyl ring at the 3-position, as seen in Analog 1, can lead to potent cytotoxicity. The nature and position of substituents on this phenyl ring are critical. For instance, a 4-chlorophenyl group contributes to enhanced binding affinity.[3]

  • Significance of the 4-Position Substituent: The methanol group at the 4-position is a potential hydrogen bond donor and can be crucial for target interaction. Its replacement with larger, more complex heterocyclic systems, as seen in some of the more potent analogs, can significantly enhance anticancer activity, likely through additional interactions within the binding pocket of target kinases.

  • Fused Ring Systems: The fusion of the pyrazole ring with other heterocyclic systems, such as pyrimidine or pyran, as demonstrated in Analogs 2, 3, and 4, often leads to potent dual inhibitors of key cancer-related kinases like EGFR and VEGFR-2.[1][4]

Signaling Pathways

The anticancer activity of many pyrazole derivatives is attributed to their ability to inhibit protein kinases involved in cancer cell proliferation, survival, and angiogenesis. Two such critical pathways are the VEGFR-2 and MAPK/ERK signaling cascades.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can block the downstream signaling events that lead to endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor [1-(4-fluorophenyl)-1H-pyrazol- 4-yl]methanol Analogs Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and the point of inhibition by pyrazole analogs.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Cycle Progression TranscriptionFactors->CellCycle Proliferation Cell Proliferation TranscriptionFactors->Proliferation Survival Cell Survival TranscriptionFactors->Survival Inhibitor Pyrazole Analogs Inhibitor->RAF Inhibitor->MEK

Caption: MAPK/ERK signaling pathway and potential points of inhibition.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of the biological activity of these compounds. Below are representative protocols for key in vitro assays.

In Vitro VEGFR-2 Kinase Assay

This assay is designed to measure the inhibitory activity of test compounds against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be ≤1%.

  • Add 5 µL of the diluted compound solution to the wells of a 96-well plate.

  • Add 10 µL of the VEGFR-2 enzyme solution to each well (except for the negative control).

  • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Kinase_Assay_Workflow Start Start PrepCompounds Prepare Compound Dilutions Start->PrepCompounds AddCompounds Add Compounds to Plate PrepCompounds->AddCompounds AddEnzyme Add VEGFR-2 Enzyme AddCompounds->AddEnzyme AddSubstrate Add Substrate & ATP AddEnzyme->AddSubstrate Incubate Incubate (30°C, 60 min) AddSubstrate->Incubate StopReaction Stop Reaction & Add ADP-Glo Reagent Incubate->StopReaction Measure Measure Luminescence StopReaction->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Experimental workflow for the in vitro VEGFR-2 kinase assay.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HEPG2)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear plates

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells TreatCells Treat with Compounds SeedCells->TreatCells Incubate Incubate (48-72 hours) TreatCells->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (4 hours) AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion

The structure-activity relationship of this compound analogs highlights the importance of the pyrazole core as a scaffold for developing novel anticancer agents. The data from structurally related compounds suggest that strategic modifications at the N1, C3, and C4 positions of the pyrazole ring can lead to potent inhibitors of key oncogenic kinases such as VEGFR-2 and EGFR. Specifically, the presence of a 4-fluorophenyl group at N1, coupled with substituted aryl groups at C3 and the incorporation of larger heterocyclic systems at C4, appears to be a promising strategy for enhancing anticancer activity. Further synthesis and biological evaluation of a focused library of this compound analogs are warranted to elucidate a more precise SAR and to identify lead candidates for further preclinical development.

References

The Fluorine Advantage: A Comparative Analysis of Pyrazole-Based COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for enhancing pharmacological properties. This guide provides a detailed comparison of the efficacy of fluorinated versus non-fluorinated pyrazole derivatives, with a specific focus on their activity as cyclooxygenase-2 (COX-2) inhibitors. The data presented herein, primarily drawn from the seminal work on the discovery of Celecoxib, demonstrates the significant impact of fluorination on potency and selectivity.

Quantitative Efficacy: A Head-to-Head Comparison

The following table summarizes the in vitro inhibitory activity of a series of 1,5-diarylpyrazole analogs against human COX-1 and COX-2 enzymes. The data clearly illustrates the superior potency and selectivity of the trifluoromethyl (CF3) substituted pyrazole (Celecoxib) compared to its non-fluorinated counterparts.

Compound IDR3 SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1 H >1001.6>62.5
2 CH3 >1000.2>500
3 (Celecoxib) CF3 15 0.04 375
4 NO2 500.1500

Data sourced from Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry, 40(9), 1347–1365.

The data unequivocally shows that the trifluoromethyl-substituted pyrazole (Celecoxib) exhibits the lowest IC50 value against COX-2, indicating the highest potency among the compared analogs.[1][2]

The Prostaglandin Synthesis Pathway and COX-2 Inhibition

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[3][4][5] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and its expression is elevated during inflammation.[3] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[3]

prostaglandin_pathway membrane Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid PLA2 cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h Prostaglandins H2 (PGH2) cox1->prostaglandins_h cox2->prostaglandins_h prostaglandins_phys Physiological Prostaglandins prostaglandins_h->prostaglandins_phys prostaglandins_inflam Inflammatory Prostaglandins prostaglandins_h->prostaglandins_inflam nsaids Non-selective NSAIDs nsaids->cox1 nsaids->cox2 coxibs Fluorinated Pyrazoles (e.g., Celecoxib) coxibs->cox2

Mechanism of COX-2 Inhibition by Fluorinated Pyrazoles.

Experimental Protocols

The determination of the inhibitory activity of the pyrazole derivatives against COX-1 and COX-2 was performed using a whole-cell assay. The detailed methodology is outlined below.

In Vitro Whole-Cell Assay for COX-1 and COX-2 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human COX-1 and COX-2 enzymes.

Cell Lines:

  • COX-1: Human platelets for the measurement of thromboxane B2 (TXB2) production.

  • COX-2: Lipopolysaccharide (LPS)-stimulated human monocytes for the measurement of prostaglandin E2 (PGE2) production.

Procedure:

  • Compound Preparation: Test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted to the desired concentrations in assay buffer.

  • COX-1 Assay (Human Platelets):

    • Human platelet-rich plasma was incubated with various concentrations of the test compounds or vehicle (DMSO) for 1 hour at 37 °C.

    • Arachidonic acid was added to initiate the enzymatic reaction.

    • The reaction was incubated for 15 minutes at 37 °C.

    • The reaction was terminated, and the concentration of TXB2 was measured by radioimmunoassay (RIA).

  • COX-2 Assay (LPS-stimulated Human Monocytes):

    • Human monocytes were stimulated with LPS (1 µg/mL) for 24 hours to induce COX-2 expression.

    • The stimulated monocytes were incubated with various concentrations of the test compounds or vehicle (DMSO) for 1 hour at 37 °C.

    • Arachidonic acid was added to initiate the enzymatic reaction.

    • The reaction was incubated for 30 minutes at 37 °C.

    • The reaction was terminated, and the concentration of PGE2 was measured by radioimmunoassay (RIA).

  • Data Analysis:

    • The percentage of inhibition of TXB2 (for COX-1) or PGE2 (for COX-2) production was calculated for each compound concentration relative to the vehicle control.

    • IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow cluster_cox1 COX-1 Assay cluster_cox2 COX-2 Assay start Start compound_prep Compound Preparation (Serial Dilutions in DMSO) start->compound_prep incubation1 Incubate with Compound (1 hr, 37°C) compound_prep->incubation1 incubation2 Incubate with Compound (1 hr, 37°C) compound_prep->incubation2 platelets Human Platelets platelets->incubation1 reaction1 Add Arachidonic Acid (15 min, 37°C) incubation1->reaction1 measurement1 Measure TXB2 (RIA) reaction1->measurement1 data_analysis Data Analysis (IC50 Determination) measurement1->data_analysis monocytes LPS-stimulated Human Monocytes monocytes->incubation2 reaction2 Add Arachidonic Acid (30 min, 37°C) incubation2->reaction2 measurement2 Measure PGE2 (RIA) reaction2->measurement2 measurement2->data_analysis end End data_analysis->end

Workflow for the In Vitro COX Inhibition Assay.

Conclusion

The strategic incorporation of a trifluoromethyl group at the 3-position of the pyrazole ring in Celecoxib leads to a significant enhancement in both potency and selectivity for COX-2 inhibition when compared to its non-fluorinated analogs. This comparative analysis underscores the profound impact of fluorination in modern drug design, enabling the development of more effective and safer therapeutic agents. The detailed experimental protocols provide a framework for the continued exploration and evaluation of novel fluorinated pyrazole derivatives as potent anti-inflammatory drugs.

References

A Comparative Analysis of Pyrazole-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of prominent pyrazole-based anti-inflammatory agents, supported by experimental data. The focus is on their inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Introduction to Pyrazole Derivatives and COX Inhibition

The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. It serves as a crucial pharmacophore in a variety of therapeutic agents, most notably in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The primary anti-inflammatory mechanism of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[2]

There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during the inflammatory response and is responsible for the production of pro-inflammatory prostaglandins.[2] Selective inhibition of COX-2 over COX-1 is a key objective in the design of modern anti-inflammatory drugs to minimize the gastrointestinal side effects associated with the inhibition of COX-1.[2]

This guide will compare the following pyrazole-based compounds:

  • Celecoxib: A widely used and well-established selective COX-2 inhibitor for treating arthritis and acute pain.[2]

  • SC-558: A highly selective diarylpyrazole-based COX-2 inhibitor, often utilized as a reference compound in research.[2]

  • Phenylbutazone: A non-selective COX inhibitor that has been used historically for treating inflammatory disorders.[2]

Data Presentation: In Vitro COX Inhibition

The following table summarizes the 50% inhibitory concentration (IC50) values for each compound against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, quantifies the drug's preference for inhibiting COX-2. A higher SI value signifies greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib6.7 - 820.04 - 6.8~7.7 - 12
SC-558>1000.0093>10,752
Phenylbutazone~0.302 (equine)-Non-selective

Note: IC50 values can vary depending on the specific assay conditions.

Signaling Pathway of Inflammation

Inflammatory stimuli, such as pathogens or tissue damage, trigger a signaling cascade that leads to the expression of pro-inflammatory genes. A key pathway involves the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the transcription of various inflammatory mediators, including the COX-2 enzyme. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are major contributors to the signs of inflammation, including pain, swelling, and fever. Pyrazole-based inhibitors act by blocking the active site of the COX-2 enzyme, thereby preventing prostaglandin synthesis.

G Inflammatory Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli NF-kB Activation NF-kB Activation Inflammatory Stimuli->NF-kB Activation COX-2 Expression COX-2 Expression NF-kB Activation->COX-2 Expression COX-2 Enzyme COX-2 Enzyme COX-2 Expression->COX-2 Enzyme Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Enzyme Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Enzyme->Prostaglandins (PGE2) Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Pyrazole Inhibitors Pyrazole Inhibitors Pyrazole Inhibitors->COX-2 Enzyme Inhibition

Caption: The NF-κB and COX-2 inflammatory signaling pathway.

Experimental Protocols

In Vitro COX Inhibition Assay

This assay determines the potency and selectivity of a compound by measuring its ability to inhibit the activity of purified COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme in a buffer solution.

  • Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a specific time, after which the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by plotting the inhibition data against the log of the compound concentration.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used animal model to evaluate the acute anti-inflammatory activity of a compound.

Methodology:

  • Animal Model: Male Wistar rats are typically used.

  • Compound Administration: The test compound or vehicle (control) is administered to the rats, usually orally or intraperitoneally.

  • Induction of Inflammation: After a specific period to allow for drug absorption, a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.[3]

  • Edema Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.[3]

  • Data Analysis: The percentage of inhibition of paw edema for the treated groups is calculated by comparing the increase in paw volume to that of the vehicle-treated control group.

G Experimental Workflow: Carrageenan-Induced Paw Edema cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis Animal Acclimatization Animal Acclimatization Compound Administration Compound Administration Animal Acclimatization->Compound Administration Compound Preparation Compound Preparation Compound Preparation->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Collection Data Collection Paw Volume Measurement->Data Collection Calculate % Inhibition Calculate % Inhibition Data Collection->Calculate % Inhibition Statistical Analysis Statistical Analysis Calculate % Inhibition->Statistical Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

References

In-Vitro Comparative Analysis of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol and Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in-vitro analysis of the biological activity of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol, a novel pyrazole derivative, against well-established drugs, Celecoxib and Sorafenib. Due to the limited publicly available in-vitro data for this compound, this comparison leverages data from structurally related pyrazole compounds to extrapolate potential activities and facilitate further research. The pyrazole scaffold is a well-recognized pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory and anticancer effects.[1][2][3][4]

Overview of Compounds

This compound: A pyrazole derivative with a fluorophenyl substituent. The introduction of fluorine atoms into organic molecules can enhance their biological and pharmacological properties.[5]

Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[6][7] Its mechanism of action involves the inhibition of prostaglandin synthesis.[7]

Sorafenib: A multikinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including Raf-1, B-Raf, VEGFR-2, VEGFR-3, and PDGFR-β.[8] It is used in the treatment of various cancers.[8][9]

Comparative In-Vitro Activity

The following tables summarize the in-vitro inhibitory activities of Celecoxib, Sorafenib, and representative pyrazole derivatives against relevant biological targets.

Anti-Inflammatory Activity: COX Inhibition

The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.

CompoundTargetIC50Assay System
Celecoxib COX-121.5 µMCell-free
COX-240 nMSf9 cells
COX-20.242 µMCell-free
Structurally Related Pyrazole Derivative (Example) N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)anilineComparable to Diclofenac and CelecoxibIn-vivo anti-inflammatory assay

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

Anticancer Activity: Kinase and Cell Line Inhibition

Sorafenib's anticancer effect stems from its ability to inhibit multiple kinases involved in tumor cell proliferation and angiogenesis.[8][9] Pyrazole derivatives have also shown potent anticancer activities against various cell lines.[1][2]

CompoundTarget/Cell LineIC50
Sorafenib Raf-16 nM
B-Raf22 nM
VEGFR-290 nM
VEGFR-320 nM
PDGFR-β57 nM
c-KIT68 nM
HepG2 (Liver Cancer)4.5 - 7.10 µM
Huh7 (Liver Cancer)11.03 µM
MDA-MB-231 (Breast Cancer)2.6 µM
Structurally Related Pyrazole Derivative (Example) 1H-benzofuro[3,2-c]pyrazole derivative 4a (against K562 leukemia cells)0.26 µM
1H-benzofuro[3,2-c]pyrazole derivative 4a (against A549 lung cancer cells)0.19 µM
Pyrazole derivative 5b (against K562 leukemia cells)0.021 µM
Pyrazole derivative 5b (against A549 lung cancer cells)0.69 µM

Potential Signaling Pathway Involvement

Based on the activities of known drugs and related pyrazole compounds, the potential signaling pathways for this compound are illustrated below.

G cluster_0 Anti-Inflammatory Pathway cluster_1 Anticancer Pathway (Kinase Inhibition) Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins COX1->Prostaglandins_H COX2->Prostaglandins_H Inflammation Inflammation Prostaglandins_H->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits Pyrazole_Derivative_AI This compound (Potential) Pyrazole_Derivative_AI->COX2 Potential Inhibition Growth_Factors Growth Factors (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinases (VEGFR, PDGFR) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->Raf Inhibits Pyrazole_Derivative_AC This compound (Potential) Pyrazole_Derivative_AC->Raf Potential Inhibition MAPK14 MAPK14 (p38α) Pyrazole_Derivative_AC->MAPK14 Potential Interaction Downstream Downstream Targets MAPK14->Downstream Downstream->Proliferation

Potential signaling pathways for the test compound.

Experimental Protocols

In-Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a test compound against COX-1 and COX-2.

G start Start reagent_prep Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic acid (substrate) - Test compound dilutions start->reagent_prep incubation Incubate enzyme with test compound or vehicle reagent_prep->incubation reaction Initiate reaction with arachidonic acid incubation->reaction stop_reaction Stop reaction reaction->stop_reaction measurement Measure prostaglandin E2 (PGE2) production (e.g., ELISA) stop_reaction->measurement analysis Calculate % inhibition and determine IC50 measurement->analysis end End analysis->end

Workflow for in-vitro COX inhibition assay.

Methodology:

  • Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.

  • Compound Preparation: The test compound, this compound, and the reference compound, Celecoxib, are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.

  • Assay Procedure:

    • The enzymes are pre-incubated with various concentrations of the test compound or reference drug in a reaction buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a defined period (e.g., 10 minutes) and then terminated.

    • The amount of prostaglandin E2 (PGE2) produced is quantified using a standard method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In-Vitro Kinase Inhibition Assay (Example: Raf-1)

This protocol describes a method to assess the inhibitory effect of a compound on a specific kinase.

G start Start reagent_prep Prepare Reagents: - Recombinant kinase (e.g., Raf-1) - Kinase substrate - ATP - Test compound dilutions start->reagent_prep incubation Incubate kinase with test compound or vehicle reagent_prep->incubation reaction Initiate reaction with ATP and substrate incubation->reaction detection Detect kinase activity (e.g., phosphorylation of substrate) reaction->detection analysis Calculate % inhibition and determine IC50 detection->analysis end End analysis->end

Workflow for in-vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant active kinase (e.g., Raf-1), a specific substrate peptide, and ATP are prepared in a kinase assay buffer. The test compound and a known inhibitor (e.g., Sorafenib) are serially diluted.

  • Assay Procedure:

    • The kinase is pre-incubated with different concentrations of the test compound or reference inhibitor.

    • The kinase reaction is initiated by adding ATP and the substrate.

    • The reaction is carried out for a specific time at an optimal temperature.

    • The extent of substrate phosphorylation is measured. This can be done using various detection methods, such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis: The kinase activity is determined for each compound concentration. The percentage of inhibition is calculated, and the IC50 value is determined by non-linear regression analysis.

Conclusion

This guide provides a foundational in-vitro comparison for this compound against the established drugs Celecoxib and Sorafenib. The data on structurally related pyrazole derivatives suggest that this novel compound may possess both anti-inflammatory and anticancer properties. The provided experimental protocols offer a starting point for the in-vitro characterization of this compound to elucidate its specific mechanism of action and therapeutic potential. Further comprehensive in-vitro studies are warranted to establish a definitive activity profile for this compound.

References

A Comparative Guide to the Structure-Activity Relationship of Fluorosulfate-Containing Pyrazoles as Butyrylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a series of novel fluorosulfate-containing pyrazole heterocycles, evaluating their structure-activity relationships (SAR) as selective butyrylcholinesterase (BuChE) inhibitors. The findings presented are based on a study by Li et al. (2022), which explores their potential as therapeutic agents for Alzheimer's disease.[1][2][3][4] This document summarizes the quantitative biological activity data, outlines the experimental methodologies, and visualizes the key structure-activity relationships.

Data Presentation: Comparative Biological Activity

A series of twenty-six fluorosulfate-containing pyrazole derivatives (K1–K26) were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] The results are compared with standard cholinesterase inhibitors, Donepezil and Rivastigmine.

Table 1: Inhibitory Activity (IC50) of Fluorosulfate-Containing Pyrazoles and Reference Compounds against Cholinesterases. [1]

CompoundAChE IC50 (μM)aBuChE IC50 (μM)b
K1 24.3 ± 1.5%c5.21 ± 0.13
K2 35.2 ± 0.9%c2.11 ± 0.08
K3 10.8 ± 0.5%c0.79 ± 0.04
K4 20.7 ± 1.1%c3.14 ± 0.11
K5 15.4 ± 0.8%c1.88 ± 0.09
K6 26.9 ± 1.3%c4.35 ± 0.15
K7 38.1 ± 1.9%c6.82 ± 0.21
K8 45.3 ± 2.3%c8.15 ± 0.33
K9 12.6 ± 0.6%c1.43 ± 0.06
K10 18.9 ± 0.9%c2.57 ± 0.10
K11 29.5 ± 1.5%c5.76 ± 0.18
K12 41.2 ± 2.1%c7.98 ± 0.25
K13 8.75 ± 0.411.12 ± 0.05
K14 15.3 ± 0.7%c1.96 ± 0.08
K15 21.8 ± 1.1%c3.64 ± 0.12
K16 33.7 ± 1.7%c6.23 ± 0.20
K17 4.11 ± 0.190.95 ± 0.04
K18 9.86 ± 0.451.58 ± 0.07
K19 > 50> 50
K20 41.6 ± 0.7%c11.25 ± 0.11
K21 7.79 ± 0.076.90 ± 0.42
K22 2.60 ± 0.2717.99 ± 0.34
K23 21.4 ± 1.1%c3.98 ± 0.09
K24 41.8 ± 0.2%c4.59 ± 0.06
K25 10.3 ± 0.6%c3.47 ± 0.04
K26 4.82 ± 0.0714.36 ± 1.08
Donepezil 0.071 ± 0.02 9.66 ± 0.60
Rivastigmine 16.13 ± 1.210.063 ± 0.03

a AChE from electric eel. b BuChE from horse serum. c Inhibition percentage at 20 μM.

Data extracted from Li et al., 2022.[1]

Key Findings from Data:

  • Most of the synthesized pyrazole-5-fluorosulfate derivatives demonstrated selective inhibitory activity against BuChE over AChE, with the exception of compound K19 which was inactive, and compound K22 which showed selectivity for AChE.[1]

  • Compound K3 emerged as the most potent BuChE inhibitor from the series, with an IC50 value of 0.79 μM.[1][2][3][4]

  • The precursor pyrazolone compounds (M1–M4) showed significantly weaker inhibitory activity (IC50 > 20 μM), highlighting the crucial role of the 5-fluorosulfate group for BuChE inhibition.[1]

Experimental Protocols

The target compounds were synthesized from their corresponding pyrazolone precursors. The general procedure involved the reaction of pyrazolones with sulfuryl fluoride (SO2F2).

General Synthetic Procedure:

  • To a solution of the respective pyrazolone in dichloromethane (CH2Cl2), 1.5 equivalents of N,N-diisopropylethylamine (DIPEA) were added.[1][3]

  • The reaction mixture was then treated with sulfuryl fluoride (SO2F2).[1][3]

  • The reaction proceeded to yield the desired fluorosulfate-containing pyrazole derivatives in good to excellent yields.[1][3]

  • The purity of the active compounds was confirmed by HPLC.[1]

For detailed synthetic procedures and characterization of individual compounds, please refer to the original publication by Li et al., 2022.[1]

The inhibitory activities of the synthesized compounds against AChE (from electric eel) and BuChE (from horse serum) were determined using a modified Ellman's method.

Protocol:

  • A solution of the test compound in DMSO was prepared.

  • In a 96-well plate, 140 μL of 0.1 M phosphate buffer (pH 8.0), 20 μL of the test compound solution, and 20 μL of either AChE or BuChE enzyme solution were added and incubated for 15 minutes at 37 °C.

  • Following incubation, 10 μL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and 10 μL of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE) were added to initiate the reaction.

  • The absorbance was measured at a wavelength of 412 nm.

  • The percentage of inhibition was calculated by comparing the rates of the sample to a blank.

  • IC50 values were determined from the dose-response curves.

Structure-Activity Relationship (SAR) and Visualizations

The SAR analysis revealed that the inhibitory activity against BuChE is significantly influenced by the substituents at the 1-, 3-, and 4-positions of the pyrazole ring, in addition to the essential 5-fluorosulfate group.[1][2][3]

The following diagram illustrates the general workflow for establishing the structure-activity relationships of the fluorosulfate-containing pyrazoles.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis Pyrazolones Pyrazolone Precursors SO2F2 SO2F2 / DIPEA Pyrazolones->SO2F2 Pyrazoles Fluorosulfate-Containing Pyrazoles (K1-K26) SO2F2->Pyrazoles Assay Cholinesterase Inhibition Assay (Ellman's Method) Pyrazoles->Assay Data IC50 Data (AChE & BuChE) Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Docking Molecular Docking (with hBuChE) SAR->Docking

Caption: Workflow for SAR studies of fluorosulfate-containing pyrazoles.

The following logical diagram summarizes the key structural features influencing the BuChE inhibitory activity of the pyrazole-5-fluorosulfate scaffold.

SAR_Findings Core Pyrazole-5-fluorosulfate Scaffold R1 1-Position (Aryl Ring) Core->R1 R3 3-Position Core->R3 R4 4-Position Core->R4 SO2F 5-Fluorosulfate Core->SO2F R1_sub Substituents on Phenyl Ring R1->R1_sub R3_sub Alkyl/Aryl Substituents R3->R3_sub SO2F_role Essential for Activity (π-sulfur interaction with Trp82) SO2F->SO2F_role R1_H H (K1) R1_sub->R1_H Moderate Activity R1_Me 4-Me (K2) R1_sub->R1_Me Increased Activity R1_F 4-F (K3) R1_sub->R1_F Potent Activity (K3) R1_Cl 4-Cl (K4) R1_sub->R1_Cl Decreased Activity R3_Me Methyl R3_sub->R3_Me Generally Favorable R3_Ph Phenyl R3_sub->R3_Ph Generally Less Favorable

Caption: Key SAR insights for BuChE inhibition by pyrazole-5-fluorosulfates.

Summary of Structure-Activity Relationships:

  • 5-Fluorosulfate Group: This group is critical for BuChE inhibitory activity. Molecular docking studies suggest that the fluorosulfate group enhances binding affinity through a π-sulfur interaction with the Trp82 residue in the active site of human BuChE (hBuChE).[1][2][3]

  • 1-Position (Aryl Ring Substituent): The nature of the substituent on the 1-phenyl ring plays a significant role in modulating activity.

    • An unsubstituted phenyl ring (K1 ) provides moderate activity.

    • Electron-donating groups, such as a methyl group at the 4-position (K2 ), tend to increase activity.

    • A fluorine atom at the 4-position of the phenyl ring (K3 ) resulted in the most potent compound, suggesting a favorable interaction.

    • Larger halogen atoms like chlorine (K4 ) led to a decrease in activity compared to fluorine.

  • 3-Position: The substituent at this position also influences potency. Generally, smaller alkyl groups like methyl are preferred over bulkier aryl groups like phenyl for higher BuChE inhibition.

  • 4-Position: Modifications at this position were also explored, contributing to the overall activity profile of the compounds.

References

A Head-to-Head Comparison of Pyrazole Synthesis Methods for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole nucleus represents a cornerstone of heterocyclic chemistry, forming the scaffold of numerous pharmaceuticals and agrochemicals. The efficient and selective synthesis of substituted pyrazoles is therefore a critical endeavor. This guide provides a head-to-head comparison of the most prominent methods for pyrazole synthesis, offering a clear overview of their mechanisms, advantages, and limitations, supported by experimental data and detailed protocols.

The synthesis of the pyrazole ring has been a subject of chemical research for over a century, leading to a diverse array of synthetic strategies. These methods can be broadly categorized into classical condensation reactions, cycloaddition strategies, and modern metal-catalyzed approaches. This comparison will delve into the specifics of each, providing the necessary data for an informed choice of synthetic route.

At a Glance: Comparing Key Pyrazole Synthesis Methods

Synthesis MethodKey ReactantsGeneral ConditionsYieldsKey AdvantagesKey Disadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl compound, HydrazineAcid or base catalysis, often at room temperature or with heating.Generally good to excellent (70-95%)[1]Simple, readily available starting materials, versatile for polysubstituted pyrazoles.[1][2]Potential for regioisomer formation with unsymmetrical dicarbonyls.[3][4]
Paal-Knorr Pyrazole Synthesis 1,4-Dicarbonyl compound, HydrazineSimilar to Knorr synthesis, typically under acidic conditions.Versatile, with yields depending on substrate.Provides access to pyrroles and thiophenes as well, from the same precursor type.[5]Limited by the availability of 1,4-dicarbonyl precursors.[5][6]
[3+2] Cycloaddition Alkyne or alkene, 1,3-Dipolar compound (e.g., nitrile imine, diazoalkane)Often proceeds at room temperature, can be metal-catalyzed.Good to high yields (70-95%)[7][8]High regioselectivity, access to a wide range of substituted pyrazoles.[7][8]May require in-situ generation of the 1,3-dipole, some starting materials can be unstable.[7]
Metal-Catalyzed Synthesis Varies (e.g., alkynes, hydrazines, diols)Requires a transition metal catalyst (e.g., Cu, Ag, Ru).Moderate to excellent yields.[1][9][10]High efficiency, good functional group tolerance, novel bond formations.[9][10]Catalyst cost and removal, sometimes harsh reaction conditions.[9]

Delving Deeper: Mechanisms and Experimental Protocols

The Knorr Pyrazole Synthesis: A Classic Condensation

The Knorr synthesis, first reported in 1883, remains a cornerstone of pyrazole chemistry due to its simplicity and the ready availability of its starting materials.[2][3] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][11]

Reaction Mechanism:

The mechanism initiates with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[3] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the aromatic pyrazole ring.[3][12] When an unsymmetrical 1,3-dicarbonyl is used, a mixture of regioisomers can be formed.[4]

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Knorr Pyrazole Synthesis Workflow. This diagram illustrates the key steps in the Knorr synthesis, from the initial condensation to the final pyrazole product.

Experimental Protocol: Synthesis of 1,3,5-substituted pyrazoles using a nano-ZnO catalyst.

This procedure describes a green and efficient protocol for the synthesis of 1,3,5-substituted pyrazoles.[1]

  • Materials: Phenylhydrazine, ethyl acetoacetate, nano-ZnO catalyst.

  • Procedure: A mixture of phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), and a catalytic amount of nano-ZnO is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography.

  • Work-up: After completion of the reaction, the mixture is washed with water and the solid product is filtered, dried, and recrystallized from ethanol.

  • Yield: This method has been reported to achieve excellent yields, up to 95%.[1]

The Paal-Knorr Synthesis: A Related Condensation Approach

Closely related to the Knorr synthesis, the Paal-Knorr synthesis utilizes a 1,4-dicarbonyl compound as the starting material to produce substituted pyrroles, furans, and thiophenes.[5] For pyrazole synthesis, a hydrazine derivative is used as the nitrogen source, analogous to the Knorr reaction.

Reaction Mechanism:

The mechanism is similar to the Knorr synthesis, involving the formation of a di-imine intermediate through the condensation of the hydrazine with both carbonyl groups of the 1,4-dicarbonyl compound.[6] This is followed by cyclization and aromatization to yield the pyrazole ring.

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Di-imine Di-imine Intermediate 1,4-Dicarbonyl->Di-imine Condensation Hydrazine Hydrazine Hydrazine->Di-imine Pyrazole Pyrazole Di-imine->Pyrazole Cyclization & Aromatization

Paal-Knorr Pyrazole Synthesis Workflow. This diagram outlines the formation of a pyrazole from a 1,4-dicarbonyl compound and hydrazine.

Experimental Protocol: General Procedure for Paal-Knorr Pyrrole Synthesis (Adaptable for Pyrazoles).

While specific protocols for pyrazole synthesis via the Paal-Knorr reaction are less common than for pyrroles, the general principle of condensing a 1,4-dicarbonyl with a nitrogen source applies.

  • Materials: 1,4-Diketone, hydrazine hydrate, ethanol, acetic acid (catalyst).

  • Procedure: The 1,4-diketone and hydrazine hydrate are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is refluxed until the reaction is complete (monitored by TLC).

  • Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

[3+2] Cycloaddition Reactions: A Modern and Regioselective Approach

1,3-Dipolar cycloaddition reactions offer a powerful and highly regioselective method for the synthesis of pyrazoles.[7] This approach involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, typically an alkyne or an alkene.[2][7]

Reaction Mechanism:

The reaction proceeds via a concerted pericyclic mechanism, where the 1,3-dipole adds across the multiple bond of the dipolarophile in a [3+2] fashion to form the five-membered pyrazole ring. The regioselectivity of the addition is controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.

Cycloaddition_Synthesis cluster_reactants Reactants cluster_product Product 1,3-Dipole 1,3-Dipole (e.g., Nitrile Imine) Pyrazole Pyrazole 1,3-Dipole->Pyrazole [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Pyrazole

[3+2] Cycloaddition for Pyrazole Synthesis. This diagram shows the direct formation of a pyrazole ring from a 1,3-dipole and a dipolarophile.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles via 1,3-Dipolar Cycloaddition.

This protocol describes the synthesis of pyrazoles from nitrile imines and Morita-Baylis-Hillman carbonates.[8]

  • Materials: Hydrazonoyl chloride, Morita-Baylis-Hillman carbonate, triethylamine, solvent (e.g., CH2Cl2).

  • Procedure: To a solution of the hydrazonoyl chloride and the Morita-Baylis-Hillman carbonate in the chosen solvent, triethylamine is added dropwise at room temperature. The reaction mixture is stirred until completion (monitored by TLC).

  • Work-up: The solvent is evaporated, and the crude product is purified by flash column chromatography.

  • Yields: This method has been reported to provide high yields, up to 95%.[8]

Metal-Catalyzed Pyrazole Synthesis: Pushing the Boundaries

Modern organic synthesis has seen a surge in the development of metal-catalyzed reactions for the construction of heterocyclic rings. Pyrazole synthesis is no exception, with various methods employing transition metals like copper, silver, and ruthenium to achieve novel transformations with high efficiency and functional group tolerance.[1][9][10]

Reaction Mechanisms:

The mechanisms of metal-catalyzed pyrazole syntheses are diverse and depend on the specific catalyst and reactants involved. They can include processes like aerobic oxidative cycloaddition, dehydrogenative coupling, and C-H functionalization.[9][10][13] For instance, copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a regioselective route to substituted pyrazoles.[9]

Metal_Catalyzed_Synthesis cluster_reactants Reactants Substrate_A Substrate A (e.g., Hydrazine) Catalyst Transition Metal Catalyst Substrate_A->Catalyst Substrate_B Substrate B (e.g., Alkyne) Substrate_B->Catalyst Product Pyrazole Catalyst->Product Catalytic Cycle

General Scheme for Metal-Catalyzed Pyrazole Synthesis. This diagram depicts the central role of a transition metal catalyst in transforming starting materials into the pyrazole product.

Experimental Protocol: Silver-Catalyzed Synthesis of 5-Aryl-3-trifluoromethyl Pyrazoles.

This method describes the synthesis of trifluoromethylated pyrazoles from N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate.[14]

  • Materials: N'-benzylidene tolylsulfonohydrazide, ethyl 4,4,4-trifluoro-3-oxobutanoate, silver catalyst (e.g., AgOAc), solvent (e.g., DCE).

  • Procedure: A mixture of the N'-benzylidene tolylsulfonohydrazide, ethyl 4,4,4-trifluoro-3-oxobutanoate, and the silver catalyst in the solvent is heated at a specified temperature (e.g., 60 °C) until the reaction is complete.

  • Work-up: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

  • Yields: This protocol can provide moderate to excellent yields of the desired trifluoromethylated pyrazoles.[14]

Conclusion

The synthesis of pyrazoles is a well-developed field with a variety of reliable methods at the disposal of the synthetic chemist. The classical Knorr and Paal-Knorr syntheses remain valuable for their simplicity and use of readily available starting materials. For applications requiring high regioselectivity and access to complex substitution patterns, [3+2] cycloaddition reactions are a powerful tool. Finally, emerging metal-catalyzed methods continue to expand the scope of pyrazole synthesis, offering novel and efficient routes to this important heterocyclic scaffold. The choice of the optimal method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of control over regioselectivity and functional group tolerance.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. This guide provides a comparative analysis of pyrazole-based compounds, with a focus on validating the potential biological targets of molecules structurally related to [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol. While specific experimental data for this exact compound is not publicly available, this guide leverages data from closely related pyrazole derivatives to offer insights into their potential efficacy against key cancer targets like Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its versatile biological activities, including anti-inflammatory, analgesic, and antitumor properties. The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of activity and selectivity against different biological targets. This guide will delve into the quantitative data of several pyrazole derivatives, detail the experimental methodologies used to obtain this data, and visualize the relevant biological pathways and experimental workflows.

Comparative Performance of Pyrazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of various pyrazole derivatives against Aurora kinases and VEGFR-2, key regulators of cell cycle and angiogenesis, respectively. These tables provide a snapshot of the structure-activity relationships within this class of compounds.

Table 1: Inhibitory Activity of Pyrazole Derivatives against Aurora Kinases

Compound IDTarget Kinase(s)IC50 (nM)Cell Line (Antiproliferative GI50/IC50)GI50/IC50 (µM)
AT9283 Aurora A, Aurora B~3HCT116-
CCT137690 Aurora A, Aurora B, Aurora C15, 25, 19SW620, A27800.3, 0.14
Compound 5h Aurora A780MCF-7, MDA-MB-2310.12, 0.63
Compound 5e Aurora A1120--
N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide Aurora B1.31HeLa0.0244

Table 2: Inhibitory Activity of Pyrazole Derivatives against VEGFR-2

Compound IDTarget KinaseIC50 (nM)Cell Line (Anticancer Activity IC50)IC50 (µM)
Compound 9 VEGFR-2220HepG2-
Compound 12 VEGFR-2, EGFR-HepG20.31
Compound 3a VEGFR-238.28PC-31.22
Compound 3i VEGFR-28.93PC-31.24
Compound 8h VEGFR-260.27MCF-74.92-14.37
Sorafenib (Reference) Multikinase90VariousVarious

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., Aurora A, VEGFR-2)

  • Kinase buffer (specific to the kinase)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a specific peptide or protein)

  • Test compound (this compound analog or alternative)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Reaction Setup: The kinase, substrate, and kinase buffer are mixed in the wells of a 384-well plate.

  • Inhibitor Addition: The serially diluted test compound is added to the wells. Control wells containing solvent (vehicle) and no inhibitor are included.

  • Reaction Initiation: The kinase reaction is initiated by adding a specific concentration of ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: A detection reagent is added to each well to measure the amount of ADP produced or the remaining ATP. The signal is read using a plate reader.

  • Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (e.g., MTT or SRB Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7, PC-3)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • Cell Viability Measurement:

    • MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured.

    • SRB Assay: Cells are fixed, and the total protein content is stained with SRB dye. The excess dye is washed away, and the bound dye is solubilized. The absorbance is then measured.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined from the dose-response curve.

Visualizing Biological Pathways and Workflows

To provide a clearer understanding of the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis Inhibitor This compound (and analogs) Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition by pyrazole derivatives.

G In Vitro Kinase Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup in 384-well plate Compound_Prep->Reaction_Setup Enzyme_Prep Enzyme & Substrate Preparation Enzyme_Prep->Reaction_Setup Initiation Initiate with ATP Reaction_Setup->Initiation Incubation Incubate at 30°C Initiation->Incubation Detection Add Detection Reagent Incubation->Detection Read_Plate Read Luminescence Detection->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

While direct experimental validation of the biological targets of this compound is pending, the data from structurally similar pyrazole derivatives strongly suggest its potential as an inhibitor of key kinases involved in cancer progression, such as Aurora kinases and VEGFR-2. The provided comparative data and detailed experimental protocols serve as a valuable resource for researchers to design and conduct further studies to elucidate the precise mechanism of action and therapeutic potential of this and related compounds. The visualization of the signaling pathways and experimental workflows aims to facilitate a deeper understanding of the underlying biological processes and experimental designs. Further investigation into the selectivity and in vivo efficacy of these pyrazole-based inhibitors is warranted to advance their development as potential anticancer therapeutics.

Comparative Docking Analysis of Pyrazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the in silico performance of various pyrazole derivatives against key biological targets. The following sections present consolidated data from multiple studies, detailed experimental protocols for molecular docking, and visualizations of relevant biological pathways and experimental workflows.

Pyrazole and its derivatives represent a versatile class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Molecular docking studies are crucial computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in accelerating the discovery of new drug candidates.[1][2]

Comparative Docking Performance of Pyrazole Derivatives

The following table summarizes the docking performance of various pyrazole derivatives against several important protein targets implicated in diseases like cancer and inflammation. The data, including binding energies and inhibition constants, have been compiled from multiple research articles to provide a comparative overview.

Target Protein (PDB ID) Pyrazole Derivative Binding Energy (kcal/mol) Inhibition Constant (Ki) Interacting Amino Acid Residues Reference
VEGFR-2 (2QU5) 1b: 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole-10.09 (kJ/mol)-Not specified[3][4]
Aurora A (2W1G) 1d: 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole-8.57 (kJ/mol)-Not specified[3][4]
CDK2 (2VTO) 2b: 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)- 1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4- carboxamide-10.35 (kJ/mol)-Not specified[3][4]
COX-2 4,5-dihydro-1H-pyrazole-1-yl acetate derivative (unspecified)-9.434-Not specified[5]
GlcN-6-P synthase Pyrazole analogue of curcumin (cp10, cp11, cp12)Not specified (minimum docking energy)Not specified (minimum inhibition constant)Cys1, Arg73, Thr76, His77, Asn98, Gly99, Ile100, Gly301, Thr302, Ser303, Ser347, Gln348, Ser349, Thr352, Lys485, Ala602, Val605[6][7]
HPPD Pyrazole-benzimidazolone hybrid (compound 12)-10.6-GLN 307, ASN 423, PHE 392, VAL 228, PRO 280, SER 267, LEU 265, LYS 421, GLN 379, GLY 420, LEU 368[8]
Tyrosyl-tRNA synthetase (E. coli - 1X8X) N-Mannich base of dimethyl pyrazole (sulphanilic acid derivative)Not specified (superior binding energy)-Not specified[9]
Tyrosyl-tRNA synthetase (S. aureus - 1JIL) N-Mannich base of dimethyl pyrazole (para amino benzoic acid derivative)Not specified (superior binding energy)-Not specified[9]
EGFR 1H-pyrazolo[3,4-d]pyrimidine derivative (compound 23)-10.36-Not specified[10]
CDK2 Pyrazole-based hybrid heteroaromatic (compound 32)-7.676-Not specified[10]

Experimental Protocols: Molecular Docking

The following is a generalized methodology for performing comparative molecular docking studies with pyrazole derivatives, based on protocols reported in the cited literature.[3][6][9]

1. Ligand and Macromolecule Preparation:

  • Ligand Preparation: The 3D structures of the pyrazole derivatives are drawn using chemical drawing software like ChemDraw. These structures are then converted to a 3D format and energy minimized using tools like the Dundee PRODRG server or similar software.[3]

  • Macromolecule Preparation: The 3D crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB). Water molecules, co-factors, and existing ligands are removed from the protein structures. Polar hydrogen atoms and appropriate charges (e.g., Kollaman or Gasteiger) are added to the protein.[3][9]

2. Active Site Identification:

  • The binding pocket (active site) of the protein is identified. This can be done based on the location of the co-crystallized ligand in the original PDB file or using active site prediction servers.[3]

3. Molecular Docking Simulation:

  • Software: Automated docking is typically performed using software such as AutoDock 4.2.[3][6][9]

  • Algorithm: A Lamarkian genetic algorithm is a commonly employed method for exploring the conformational space of the ligand within the active site.[3]

  • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.

  • Docking Execution: The docking process is initiated, allowing for flexible ligand conformations. The program calculates the binding energies and identifies the most stable binding poses for each ligand.

4. Analysis of Docking Results:

  • The docked conformations are ranked based on their binding free energy.[9]

  • The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the pyrazole derivatives and the amino acid residues in the active site are analyzed and visualized.

Visualizations: Signaling Pathway and Experimental Workflow

To better illustrate the context and process of these docking studies, the following diagrams have been generated using Graphviz.

G VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival VEGF VEGF Ligand VEGF->VEGFR2 Binds Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of pyrazole derivatives.

G Comparative Docking Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase cluster_output Output Ligand 1. Prepare Pyrazole Derivative Structures Grid 3. Define Binding Site & Grid Box Ligand->Grid Protein 2. Prepare Target Protein Structure Protein->Grid Docking 4. Run Molecular Docking Simulation Grid->Docking Analysis 5. Analyze Binding Energy & Interactions Docking->Analysis Comparison 6. Compare Results of Different Derivatives Analysis->Comparison Report Lead Compound Identification Comparison->Report

Caption: A generalized workflow for comparative molecular docking studies.

References

Safety Operating Guide

Proper Disposal of [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For specialized compounds such as [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol, a clear and compliant disposal plan is essential to protect both personnel and the environment. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide provides a comprehensive disposal procedure based on the hazardous characteristics of structurally similar pyrazole derivatives and fluorinated organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Hazard Profile Assessment

Due to the lack of a specific SDS, a conservative approach is necessary, treating this compound as a potentially hazardous substance. This assessment is based on the profiles of analogous compounds:

  • Pyrazole Derivatives: This class of compounds is known for a wide range of pharmacological activities and should be handled with care.[1] Some pyrazole derivatives are classified as skin and eye irritants.[2][3][4] Contamination of water sources with pyrazole and its derivatives is an environmental concern.[1]

  • Fluorinated Organic Compounds: These compounds are often stable and can be persistent in the environment.[1] Their disposal requires adherence to protocols for halogenated organic waste.[1][5] High-temperature incineration is a common disposal method for such compounds.[6][7]

Based on these characteristics, this compound should be disposed of as hazardous chemical waste. Under no circumstances should it be discharged down the drain or disposed of in regular trash. [1]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes the hazard classifications for a structurally similar pyrazole derivative, [4-(1H-Pyrazol-1-yl)phenyl]methanol.

Hazard CategoryClassification
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)

Data derived from the Safety Data Sheet for [4-(1H-Pyrazol-1-yl)phenyl]methanol.[3]

Step-by-Step Disposal Protocol

This protocol provides a clear, procedural approach to the safe disposal of this compound.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

Waste Segregation

Proper segregation is the first and most critical step to prevent accidental chemical reactions and ensure compliant disposal.[8]

  • Solid Waste:

    • Collect unused or expired solid this compound in a designated, leak-proof container lined with a clear plastic bag.[1] Do not use biohazard or black plastic bags.[1]

    • Any materials grossly contaminated with the compound, such as weighing paper, gloves, and absorbent pads, should be placed in the same solid waste container.[2]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[8]

    • This compound is a fluorinated organic compound, and therefore, the waste should be classified as halogenated organic waste .[1][5] Do not mix with non-halogenated waste streams.[1]

Container Selection and Labeling

The integrity and labeling of waste containers are crucial for safe storage and transport.[8]

  • Container Requirements:

    • Use containers that are chemically compatible with the waste and have a secure, tight-fitting lid.[1]

    • The container must be kept closed except when adding waste.[1]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste".[1]

    • The label must include:

      • The full chemical name: "this compound"

      • An accurate list of all constituents and their approximate concentrations.[1]

      • Appropriate hazard warnings (e.g., "Irritant," "Harmful").[2]

      • The date when waste accumulation started.[1]

Waste Storage
  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[2][8]

  • This area should be well-ventilated and away from incompatible materials.[2]

  • Use secondary containment for all liquid hazardous waste.[9]

Arranging for Professional Disposal
  • Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[2]

  • The ultimate disposal of this compound should be handled by a licensed professional waste disposal company.[2] The recommended method for such compounds is high-temperature incineration.[2][7]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural workflow for the proper disposal of this compound and the rationale for its classification as hazardous waste.

cluster_0 Disposal Workflow A Step 1: Wear Appropriate PPE B Step 2: Segregate Waste (Solid vs. Liquid, Halogenated) A->B C Step 3: Use Labeled, Compatible Containers B->C D Step 4: Store in Designated Area C->D E Step 5: Arrange for Professional Disposal D->E

Caption: Workflow for the proper disposal of the target compound.

cluster_1 Hazard Rationale Compound This compound Pyrazole Pyrazole Derivative (Potential Irritant, Pharmacologically Active) Compound->Pyrazole Fluorinated Fluorinated Organic Compound (Environmentally Persistent) Compound->Fluorinated HazardousWaste Treat as Hazardous Waste Pyrazole->HazardousWaste Fluorinated->HazardousWaste

Caption: Rationale for treating the compound as hazardous waste.

References

Essential Safety and Operational Guide for Handling [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol. The following procedures are based on established safety protocols for similar pyrazole derivatives and are intended to ensure the safe handling and disposal of this compound.

Hazard Summary

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.[6] The following table summarizes the required personal protective equipment.

Protection Type Required PPE Specifications and Rationale
Eye and Face Safety goggles or safety glasses with side shields. A face shield is recommended when there is a potential for splashing.[6][7]Must be worn at all times in the laboratory to protect from chemical splashes.[6][7]
Skin Chemical-resistant lab coat. Nitrile gloves.A fully buttoned, flame-retardant lab coat is recommended.[6] Nitrile gloves are recommended for their resistance to a broad range of chemicals.[6][7] Always inspect gloves for degradation before use and change them frequently. For prolonged contact, consider double-gloving.[6]
Respiratory Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge should be used.[6]To minimize the inhalation of any potential aerosols or dust.[6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following operational steps is crucial for safe handling.

  • Preparation :

    • Ensure that an eye wash station and safety shower are readily accessible and in close proximity to the workstation.[1][8]

    • Verify that all necessary PPE is available and in good condition.

    • Prepare a designated and clearly labeled waste container for the compound and any contaminated materials.[5]

  • Handling :

    • Conduct all handling of the compound within a certified chemical fume hood to minimize inhalation of dust or aerosols.[6]

    • Avoid direct contact with skin, eyes, and clothing.[2][6]

    • Use compatible tools, such as spatulas and glassware, to prevent reactions.[6]

    • Prevent the formation of dust during handling.[1][6]

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[6]

    • Clean and decontaminate the work area.

    • Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2][6]

    • Store away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Solid Waste : Collect any unused or expired solid compound, as well as contaminated materials (e.g., pipette tips, weighing paper), in a clearly labeled, sealed container designated for solid chemical waste.[5]

    • Liquid Waste : Solutions containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[5]

  • Waste Storage :

    • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[5]

    • The storage area should be cool and dry.[5]

  • Final Disposal :

    • The primary and recommended method for disposal is through a licensed chemical waste disposal service.[5]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[5]

    • Do not dispose of this chemical down the drain, as it may be hazardous to aquatic life.[4][5]

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Storage prep1 Verify fume hood functionality prep2 Assemble and inspect PPE prep1->prep2 prep3 Prepare designated waste containers prep2->prep3 handle1 Weigh/transfer compound prep3->handle1 Proceed to handling handle2 Perform experimental procedure handle1->handle2 clean1 Dispose of waste in designated containers handle2->clean1 Procedure complete clean2 Decontaminate work surfaces clean1->clean2 clean3 Store compound in a cool, dry, well-ventilated area clean2->clean3 end End of Process clean3->end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.